Mal-Amide-PEG4-Val-Cit-PAB-PNP
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N8O16/c1-29(2)39(49-36(53)16-20-62-22-24-64-26-27-65-25-23-63-21-18-45-35(52)15-19-50-37(54)13-14-38(50)55)41(57)48-34(4-3-17-46-42(44)58)40(56)47-31-7-5-30(6-8-31)28-66-43(59)67-33-11-9-32(10-12-33)51(60)61/h5-14,29,34,39H,3-4,15-28H2,1-2H3,(H,45,52)(H,47,56)(H,48,57)(H,49,53)(H3,44,46,58)/t34-,39-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGGEYHGOXSSEI-FPCLRPRSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N8O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mal-Amide-PEG4-Val-Cit-PAB-PNP Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The Mal-Amide-PEG4-Val-Cit-PAB-PNP linker is a sophisticated and highly effective system used in the construction of Antibody-Drug Conjugates (ADCs). This cleavable linker is designed to be stable in systemic circulation and to release its cytotoxic payload specifically within target tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. This guide provides a detailed examination of its mechanism of action, relevant quantitative data, and key experimental protocols.
Core Mechanism of Action
The this compound linker's functionality can be understood by dissecting its constituent components, each playing a critical role in the overall mechanism of drug delivery and release.
Mal-Amide (Maleimide): Antibody Conjugation
The maleimide (B117702) group is a thiol-reactive moiety that enables the covalent attachment of the linker-drug construct to the antibody. It reacts specifically with the sulfhydryl groups of cysteine residues on the antibody, which are often made available by the reduction of interchain disulfide bonds. This reaction proceeds via a Michael addition, forming a stable thioether bond.[1][2] The reaction is highly efficient and selective for thiols under mild conditions, typically at a pH between 6.5 and 7.5.[2]
A potential side reaction to be aware of is the thiazine (B8601807) rearrangement, which can occur if the maleimide conjugates to an unprotected N-terminal cysteine. This can be mitigated by performing the conjugation under acidic conditions.
PEG4: Hydrophilic Spacer
The polyethylene (B3416737) glycol (PEG) component, in this case, a chain of four units, acts as a hydrophilic spacer. This is crucial for improving the solubility and pharmacokinetic properties of the ADC. Many cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation. The PEG spacer helps to mitigate this, ensuring the stability and proper function of the ADC in the aqueous environment of the bloodstream.
Val-Cit (Valine-Citrulline): Enzymatic Cleavage Site
The dipeptide sequence of valine and citrulline is the key to the linker's targeted cleavage. This specific sequence is recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[3] After an ADC binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the amide bond between citrulline and the p-aminobenzyl (PAB) group.[4] This enzymatic cleavage is the trigger for the subsequent release of the payload. While Val-Cit is a preferred substrate for Cathepsin B, it can also be cleaved by other cathepsins such as L, S, and F, which can be advantageous in preventing resistance.[1]
PAB (p-aminobenzyl): Self-Immolative Spacer
The p-aminobenzyl alcohol (PAB) group is a self-immolative spacer. Once Cathepsin B cleaves the Val-Cit dipeptide, the resulting p-aminobenzyl alcohol intermediate is unstable.[1] It undergoes a spontaneous 1,6-elimination reaction, which leads to the release of the attached drug in its unmodified, active form.[1] This self-immolative cascade is a critical feature, as it ensures a clean and traceless release of the payload directly at the site of action. The rate of this self-immolation can be influenced by the electronic properties of the payload being released.[5][6]
PNP (p-nitrophenyl): Activating Group for Payload Attachment
The p-nitrophenyl (PNP) carbonate group serves as a highly activated leaving group during the synthesis of the drug-linker conjugate.[7][8] It facilitates the efficient attachment of the cytotoxic payload to the PAB spacer, typically through the formation of a carbamate (B1207046) bond.[1][9] The payload, which often contains a nucleophilic group like an amine or a hydroxyl, displaces the p-nitrophenolate to form a stable linkage.
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the sequential mechanism of action of the this compound linker from antibody conjugation to payload release.
Caption: Overall mechanism of action of the this compound ADC linker.
Quantitative Data
While precise kinetic data can be system-dependent (e.g., specific antibody, payload, and tumor cell line), the following table summarizes comparative data found in the literature for key aspects of Val-Cit linkers.
| Parameter | Observation | Species | Notes |
| Plasma Stability | Val-Cit linkers are generally stable in human plasma. | Human | High stability is crucial for minimizing off-target toxicity. |
| Plasma Stability | Val-Cit linkers show instability in mouse plasma due to cleavage by carboxylesterase Ces1c. | Mouse | This is a critical consideration for preclinical studies in murine models. |
| Enzymatic Cleavage | The Val-Cit dipeptide is efficiently cleaved by Cathepsin B. | In vitro | Other cathepsins (L, S, F) also contribute to cleavage.[1] |
| Drug Release Rate | The presence of the IgG1 antibody carrier does not significantly impact the rate of drug release by Cathepsin B. | In vitro | This suggests that the cleavage site is sufficiently exposed. |
| Self-Immolation Rate | The rate of PAB self-immolation is influenced by the electronic nature of the leaving group (the payload). Electron-withdrawing groups can accelerate the release of phenolic payloads.[5][6] | In vitro | This is an important factor in the design of linker-payload combinations. |
Experimental Protocols
Detailed methodologies are essential for the successful development and evaluation of ADCs utilizing this linker.
Protocol for ADC Conjugation via Maleimide
This protocol outlines the steps for conjugating a maleimide-containing drug-linker to an antibody.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA).
-
Reduce the interchain disulfide bonds using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). The molar equivalents of the reducing agent can be varied to control the number of available sulfhydryl groups, and thus the drug-to-antibody ratio (DAR).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes to 2 hours).
-
Remove the excess reducing agent using a desalting column or centrifugal concentrator.
-
-
Conjugation:
-
Adjust the pH of the reduced antibody solution to 6.5-7.5.
-
Add the Mal-Amide-PEG4-Val-Cit-PAB-Drug construct (dissolved in a compatible organic solvent like DMSO) to the reduced antibody solution. A typical molar excess of the drug-linker is used.
-
Incubate the reaction on ice or at room temperature for 1-2 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing molecule, such as N-acetylcysteine, to react with any unreacted maleimide groups.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable chromatographic techniques to remove unreacted drug-linker and other impurities.
-
-
Characterization:
-
Determine the DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
-
Assess the purity and aggregation state of the ADC by SEC.
-
Caption: Experimental workflow for ADC conjugation with a maleimide linker.
Protocol for In Vitro Cathepsin B Cleavage Assay
This assay is used to quantify the rate of drug release from an ADC in the presence of Cathepsin B.
-
Reagent Preparation:
-
Prepare a stock solution of the ADC in an appropriate buffer.
-
Reconstitute and activate recombinant human Cathepsin B according to the manufacturer's instructions. This typically involves incubation in an activation buffer containing a reducing agent like DTT at a slightly acidic pH (e.g., 5.5).
-
Prepare an assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, with DTT and EDTA).
-
-
Cleavage Reaction:
-
In a microplate or reaction tube, combine the ADC solution with the assay buffer.
-
Initiate the reaction by adding the activated Cathepsin B.
-
Incubate the reaction at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Stop the reaction in the collected aliquots, for example, by adding a protease inhibitor or by immediate freezing.
-
Analyze the samples to quantify the amount of released payload. This can be done using techniques such as liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC).
-
-
Data Interpretation:
-
Plot the concentration of the released drug over time to determine the rate of cleavage.
-
Protocol for Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, providing an indication of its potential for premature drug release in circulation.
-
Incubation:
-
Incubate the ADC at a specific concentration (e.g., 1 mg/mL) in plasma (human, mouse, rat, etc.) at 37°C.
-
Include a control where the ADC is incubated in buffer to assess its intrinsic stability.
-
-
Time Points:
-
Collect aliquots at various time points, typically over several days (e.g., 0, 1, 3, 7 days).
-
-
Analysis:
-
Analyze the plasma samples to determine the average DAR at each time point. This is often done using LC-MS or HIC-HPLC.
-
Quantify the amount of free payload in the plasma using LC-MS/MS to measure premature release.
-
-
Data Interpretation:
-
A decrease in the average DAR over time indicates deconjugation. The rate of this decrease can be used to determine the plasma half-life of the ADC.
-
Caption: Logical workflow for in vitro stability and cleavage assays of an ADC.
Conclusion
The this compound linker represents a highly refined and modular system for the development of effective and safe Antibody-Drug Conjugates. Its multi-component design allows for stable circulation, targeted delivery, and specific, efficient release of cytotoxic payloads within tumor cells. A thorough understanding of its mechanism of action and the application of rigorous experimental protocols are paramount for the successful preclinical and clinical development of ADCs utilizing this advanced linker technology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MC-Val-Cit-PAB-PNP, ADC linker, 159857-81-5 | BroadPharm [broadpharm.com]
- 7. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 8. Purchase Directly from Fmoc-Val-Cit-PAB-PNP | China Fmoc-Val-Cit-PAB-PNP Supplies [liwei-peptide.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ADC Linker: Mal-Amide-PEG4-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, function, and application of the cleavable antibody-drug conjugate (ADC) linker, Mal-Amide-PEG4-Val-Cit-PAB-PNP. This linker is a sophisticated chemical entity designed for the targeted delivery of cytotoxic agents to cancer cells. Its multi-component structure ensures stability in circulation, controlled drug release at the target site, and improved physicochemical properties of the resulting ADC.
Core Structure and Functional Components
This compound is a multi-functional molecule comprised of several key components, each with a distinct role in the overall function of the ADC.[1][2] The strategic arrangement of these components allows for the effective conjugation of a potent drug to a monoclonal antibody (mAb), facilitating its selective delivery to tumor tissues.
The core structure consists of a maleimide (B117702) group for antibody conjugation, a polyethylene (B3416737) glycol (PEG) spacer for enhancing solubility, a cathepsin B-cleavable dipeptide linker (Val-Cit), a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate group for payload attachment.[1][2][3]
Structural Breakdown
| Component | Chemical Name | Function |
| Mal-Amide | Maleimide-Amide | Provides a reactive site for covalent attachment to thiol groups on cysteine residues of monoclonal antibodies through a Michael addition reaction.[1][2][4] |
| PEG4 | Tetraethylene Glycol | A hydrophilic spacer that improves the aqueous solubility and stability of the ADC, potentially reducing aggregation.[3] |
| Val-Cit | Valine-Citrulline | A dipeptide sequence that is specifically recognized and cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[5][6][] |
| PAB | p-Aminobenzyl Alcohol | A self-immolative spacer that, following the cleavage of the Val-Cit linker, undergoes a 1,6-elimination reaction to release the active drug in its unmodified form.[8] |
| PNP | p-Nitrophenyl Carbonate | A highly activated leaving group that facilitates the conjugation of the linker to amine-containing cytotoxic drugs.[1][2][3] |
Chemical Properties:
| Property | Value |
| Molecular Formula | C43H58N8O16 |
| Molecular Weight | 942.96 g/mol [3] |
| CAS Number | 2003260-12-4[3] |
Mechanism of Action: From Systemic Circulation to Intracellular Drug Release
The efficacy of an ADC constructed with the this compound linker is predicated on a series of well-defined steps that ensure the targeted delivery and controlled release of the cytotoxic payload.
Caption: Signaling pathway of ADC action.
Experimental Protocols
The development and validation of ADCs utilizing the this compound linker involve a series of critical in vitro experiments. The following sections detail the methodologies for key assays.
ADC Conjugation Protocol
This protocol describes the conjugation of the maleimide-containing linker to a monoclonal antibody.
Caption: Experimental workflow for ADC conjugation.
Methodology:
-
Antibody Reduction: The disulfide bonds in the hinge region of the monoclonal antibody are partially reduced to generate free thiol groups. This is typically achieved by incubating the antibody with a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) at a controlled temperature (e.g., 37°C) for a specific duration.[9][10] The molar ratio of the reducing agent to the antibody is optimized to achieve the desired number of free thiols per antibody.
-
Conjugation: The Mal-Amide-PEG4-Val-Cit-PAB-Drug construct is added to the reduced antibody solution. The maleimide group reacts with the free thiol groups on the antibody via a Michael addition reaction to form a stable thioether bond.[4] The reaction is typically carried out in a buffer with a pH between 6.5 and 7.5.[9]
-
Purification and Characterization: The resulting ADC is purified to remove any unreacted linker-drug and other impurities. Size exclusion chromatography (SEC) is a common method for purification. The purified ADC is then characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the Val-Cit linker to enzymatic cleavage by cathepsin B.
Methodology:
-
Reaction Setup: The ADC is incubated with recombinant human cathepsin B in an assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5) at 37°C.[1] Control reactions without the enzyme or without the ADC are included.
-
Time-Course Analysis: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours) and the reaction is quenched, often by adding a strong acid or an organic solvent.[6]
-
Analysis of Drug Release: The amount of released drug in each sample is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[6] The rate of drug release is then calculated.
Plasma Stability Assay
This assay assesses the stability of the ADC in plasma to ensure that the linker remains intact and the drug is not prematurely released into circulation.
Methodology:
-
Incubation: The ADC is incubated in plasma (human, mouse, or other relevant species) at 37°C for an extended period (e.g., up to 7 days).[11]
-
Sample Collection: Samples are collected at different time points.
-
Analysis: The amount of intact ADC and any released drug is quantified. This can be done by various methods, including ELISA to measure the concentration of conjugated antibody and LC-MS to detect the free drug.[8]
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells that express the target antigen.
Methodology:
-
Cell Culture: Antigen-positive and antigen-negative cancer cell lines are cultured in 96-well plates.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, an unconjugated antibody (as a negative control), and the free drug.
-
Incubation: The cells are incubated with the treatments for a period of time, typically 72-96 hours.[12]
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or XTT assay, which quantifies the metabolic activity of living cells.[13][14] The IC50 value (the concentration of the ADC that inhibits cell growth by 50%) is then determined.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 3. Mal-amido-PEG4-Val-Cit-PAB-PNP | CAS:2003260-12-4 | AxisPharm [axispharm.com]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Mal-Amide-PEG4-Val-Cit-PAB-PNP: A Key Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-Amide-PEG4-Val-Cit-PAB-PNP is a highly specialized, cleavable linker used in the development of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and critical considerations for its use in research and drug development. The linker incorporates a maleimide (B117702) group for antibody conjugation, a hydrophilic PEG4 spacer to enhance solubility, a cathepsin B-cleavable Val-Cit dipeptide for targeted drug release, a self-immolative para-aminobenzyl (PAB) spacer, and a para-nitrophenyl (B135317) (PNP) activated carbonate for payload attachment. This guide details its physicochemical properties, stability, reactivity, and the established protocols for its characterization and application.
Chemical Properties and Structure
This compound is a complex heterobifunctional linker. Its structure is meticulously designed to connect a monoclonal antibody to a cytotoxic payload, ensuring stability in circulation and enabling selective release of the drug within the target cancer cells.
The key components of the linker are:
-
Maleimide Group: Enables covalent conjugation to thiol groups on cysteine residues of monoclonal antibodies through a Michael addition reaction.
-
PEG4 Spacer: A tetraethylene glycol unit that increases the hydrophilicity of the linker-payload system. This can improve the solubility and pharmacokinetic properties of the resulting ADC and help to mitigate aggregation issues.[1][2]
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically designed to be recognized and cleaved by lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells.[3][]
-
para-Aminobenzyl (PAB) Spacer: Acts as a self-immolative unit. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a 1,6-elimination reaction to release the attached drug in its unmodified, active form.[3][5]
-
para-Nitrophenyl (PNP) Carbonate: A highly reactive leaving group that facilitates the conjugation of the linker to amine-containing payloads.[6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C43H58N8O16 | [7] |
| Molecular Weight | 943.0 g/mol | [7] |
| Purity | Typically >95% | [7] |
| Solubility | Soluble in DMSO and DMF | [6][8] |
| Storage Conditions | -20°C, protect from light | [8][9] |
Reactivity and Conjugation Chemistry
The conjugation of this compound to an antibody and a payload involves two primary reactions:
-
Reaction of the Maleimide Group with Thiols: The maleimide group reacts specifically with the thiol groups of cysteine residues on the antibody. This reaction is most efficient at a pH range of 6.5-7.5.[] It is important to control the reaction conditions to prevent hydrolysis of the maleimide ring, which can occur at higher pH values.[]
-
Reaction of the PNP Carbonate with Amines: The para-nitrophenyl carbonate is a highly activated leaving group that readily reacts with primary and secondary amines on the payload molecule to form a stable carbamate (B1207046) linkage.
The overall workflow for the synthesis of an ADC using this linker is depicted below.
Mechanism of Action: Targeted Drug Release
The efficacy of an ADC constructed with this compound relies on the selective cleavage of the linker within the target cancer cells. This process involves several steps, as illustrated in the signaling pathway diagram below.
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.[3] The ADC-antigen complex is then internalized via endocytosis and trafficked to the lysosome.[3] Inside the acidic environment of the lysosome, cathepsin B and other lysosomal proteases cleave the amide bond between the citrulline and the PAB spacer.[3][11] This enzymatic cleavage triggers a spontaneous 1,6-elimination of the PAB spacer, leading to the release of the unmodified, active cytotoxic drug into the cytoplasm, where it can exert its therapeutic effect.[5][11]
Stability and In Vivo Considerations
The stability of the linker is a critical factor for the safety and efficacy of an ADC. An ideal linker should be highly stable in systemic circulation to prevent premature drug release and off-target toxicity, while being efficiently cleaved in the tumor microenvironment.
Plasma Stability
The Val-Cit linker generally exhibits good stability in human plasma. However, it is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), leading to significantly lower stability in mouse plasma compared to human plasma.[12][13] This is a crucial consideration for the preclinical evaluation of ADCs in murine models, as it can lead to rapid clearance and an underestimation of the ADC's therapeutic potential.[12]
| Species | Stability | Key Enzyme(s) | Reference(s) |
| Human | High | Cathepsins (in lysosomes) | [14] |
| Mouse | Low | Carboxylesterase 1c (Ces1c) | [12][13] |
Off-Target Cleavage
While the Val-Cit linker is a primary substrate for cathepsin B, it can also be cleaved by other proteases, such as human neutrophil elastase.[13][14] This can potentially lead to off-target drug release and associated toxicities.
Hydrophobicity and Aggregation
The Val-Cit-PAB moiety is relatively hydrophobic.[12][14] When conjugated to a hydrophobic payload, it can increase the overall hydrophobicity of the ADC, which may lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[12][15] The inclusion of the hydrophilic PEG4 spacer in this compound helps to mitigate this issue.[1]
Experimental Protocols
Detailed characterization of the linker and the resulting ADC is essential for quality control and to ensure desired performance.
Characterization of this compound
Standard analytical techniques are used to confirm the identity and purity of the linker:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the linker.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of the linker.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or other appropriate HPLC methods are used to assess the purity of the linker.
Characterization of the ADC
After conjugation, the resulting ADC must be thoroughly characterized:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute. It can be determined using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and mass spectrometry.[16][17]
-
Size Exclusion Chromatography (SEC): SEC is used to quantify the amount of aggregation in the ADC preparation.
-
In Vitro Plasma Stability Assay: This assay is performed to evaluate the stability of the ADC in plasma from different species (e.g., human, mouse). The release of the free drug over time is monitored, typically by LC-MS.
-
In Vitro Cleavage Assay: The susceptibility of the linker to cleavage by specific enzymes (e.g., cathepsin B) is assessed. This can be done by incubating the ADC with the purified enzyme and monitoring the release of the payload.
The general workflow for an in vitro plasma stability assay is outlined below.
Conclusion
This compound is a sophisticated and highly effective linker for the development of ADCs. Its multi-component design allows for stable drug transport in the bloodstream and specific, efficient release of the payload within target tumor cells. A thorough understanding of its chemical properties, reactivity, and in vivo behavior, as detailed in this guide, is essential for its successful application in the design and development of next-generation cancer therapeutics. Researchers and drug developers should pay close attention to the species-specific stability of the Val-Cit linker and the potential for hydrophobicity-driven aggregation to optimize the performance of their ADC candidates.
References
- 1. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 2. Mal-amido-PEG4-Val-Cit-PAB-PNP | CAS:2003260-12-4 | AxisPharm [axispharm.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 6. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 7. glycomindsynth.com [glycomindsynth.com]
- 8. Mal-PEG4-Val-Cit-PAB-PNP, ADC linker, 2112738-09-5 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Mal-Amide-PEG4-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Mal-Amide-PEG4-Val-Cit-PAB-PNP, a crucial cleavable linker used in the development of antibody-drug conjugates (ADCs). This document outlines the multi-step synthesis, including detailed experimental protocols for key intermediates, purification methods, and the final conjugation. All quantitative data is summarized for clarity, and key processes are visualized using diagrams to facilitate understanding.
Introduction
This compound is a sophisticated bifunctional linker designed for targeted drug delivery. It comprises several key components: a maleimide (B117702) group for conjugation to thiol-containing molecules like antibodies, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative para-aminobenzyl (PAB) spacer, and a para-nitrophenyl (B135317) (PNP) carbonate activating group for attachment of a cytotoxic payload. The enzymatic cleavability of the Val-Cit moiety within the lysosomal compartment of target cells ensures specific drug release, minimizing off-target toxicity.
Overall Synthesis Pathway
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the core peptide-PAB structure: This involves the formation of the Fmoc-protected Val-Cit-PAB-OH intermediate.
-
Activation of the PAB alcohol: The hydroxyl group of the PAB moiety is converted to a highly reactive p-nitrophenyl carbonate to facilitate drug conjugation.
-
Introduction of the Maleimide-PEG4 arm: The N-terminal Fmoc protecting group is removed, followed by coupling with an activated Maleimide-PEG4 derivative.
The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of Fmoc-Val-Cit-PAB-OH (Intermediate 1)
This protocol outlines a robust method for the synthesis of the core Fmoc-protected dipeptide-PAB alcohol.
3.1.1. Step 1a: Synthesis of Fmoc-Val-Cit-OH
| Reactant/Reagent | Molecular Weight | Amount | Moles (mmol) | Equivalents |
| Fmoc-Val-OSu | 438.47 | 1.0 g | 2.28 | 1.0 |
| L-Citrulline | 175.19 | 0.44 g | 2.51 | 1.1 |
| Sodium Bicarbonate | 84.01 | 0.21 g | 2.51 | 1.1 |
| THF/Water (1:1) | - | 20 mL | - | - |
Procedure:
-
Dissolve L-Citrulline and sodium bicarbonate in 10 mL of water.
-
Dissolve Fmoc-Val-OSu in 10 mL of tetrahydrofuran (B95107) (THF).
-
Add the Fmoc-Val-OSu solution to the aqueous solution of L-citrulline and stir at room temperature for 16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Fmoc-Val-Cit-OH as a white solid.
Expected Yield: 85-95%
3.1.2. Step 1b: Coupling of Fmoc-Val-Cit-OH with p-Aminobenzyl alcohol
| Reactant/Reagent | Molecular Weight | Amount | Moles (mmol) | Equivalents |
| Fmoc-Val-Cit-OH | 496.54 | 2.0 g | 4.03 | 1.0 |
| p-Aminobenzyl alcohol | 123.15 | 0.99 g | 8.05 | 2.0 |
| EEDQ | 247.29 | 1.99 g | 8.05 | 2.0 |
| Dichloromethane (B109758) (DCM) | - | 19 mL | - | - |
| Methanol (B129727) (MeOH) | - | 7.6 mL | - | - |
Procedure:
-
Dissolve p-aminobenzyl alcohol and N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) in a mixture of dichloromethane (19 mL) and methanol (7.6 mL) at room temperature.[1]
-
After stirring for 5 minutes, add Fmoc-Val-Cit-OH in one portion.[1]
-
Stir the resulting solution at room temperature for 18 hours in the dark.
-
Monitor the reaction by TLC or LC-MS.
-
Remove the solvents under reduced pressure.
-
Triturate the residue with diethyl ether (20 mL), followed by sequential washing with ethyl acetate (20 mL) and diethyl ether (20 mL) to obtain Fmoc-Val-Cit-PAB-OH as a light yellowish solid.[1]
Expected Yield: ~98%[1]
Synthesis of Fmoc-Val-Cit-PAB-PNP (Intermediate 2)
This step activates the hydroxyl group of the PAB spacer for subsequent payload conjugation.
| Reactant/Reagent | Molecular Weight | Amount | Moles (mmol) | Equivalents |
| Fmoc-Val-Cit-PAB-OH | 601.69 | 1.3 g | 2.16 | 1.0 |
| bis(4-nitrophenyl) carbonate | 304.22 | 1.32 g | 4.34 | 2.0 |
| DIPEA | 129.24 | 0.75 mL | 4.35 | 2.0 |
| Anhydrous DMF | - | 6 mL | - | - |
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Val-Cit-PAB-OH in anhydrous dimethylformamide (DMF).[2]
-
Add bis(4-nitrophenyl) carbonate to the solution.[2]
-
Add N,N-Diisopropylethylamine (DIPEA) to the reaction mixture.[2]
-
Stir the reaction at room temperature for 1 hour.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, precipitate the product by adding diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford Fmoc-Val-Cit-PAB-PNP as a solid.
Expected Yield: ~89%[2]
Synthesis of this compound (Final Product)
3.3.1. Step 3a: Fmoc Deprotection of Fmoc-Val-Cit-PAB-PNP
| Reactant/Reagent | Molecular Weight | Amount | Moles (mmol) | Equivalents |
| Fmoc-Val-Cit-PAB-PNP | 766.80 | 1.0 g | 1.30 | 1.0 |
| Piperidine | 85.15 | 1.28 mL | 13.0 | 10.0 |
| Anhydrous DMF | - | 10 mL | - | - |
Procedure:
-
Dissolve Fmoc-Val-Cit-PAB-PNP in anhydrous DMF.
-
Add piperidine to the solution and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, the resulting H2N-Val-Cit-PAB-PNP solution is typically used directly in the next step without isolation to avoid degradation.
3.3.2. Step 3b: Coupling with Maleimide-PEG4-NHS ester
| Reactant/Reagent | Molecular Weight | Amount | Moles (mmol) | Equivalents |
| H2N-Val-Cit-PAB-PNP | 544.57 | (from 1.30 mmol) | 1.30 | 1.0 |
| Maleimide-PEG4-NHS ester | 513.49 | 0.74 g | 1.43 | 1.1 |
| DIPEA | 129.24 | 0.45 mL | 2.60 | 2.0 |
| Anhydrous DMF | - | 10 mL | - | - |
Procedure:
-
To the solution of H2N-Val-Cit-PAB-PNP from the previous step, add a solution of Maleimide-PEG4-NHS ester in anhydrous DMF.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, the crude product can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Expected Overall Yield (from Fmoc-Val-Cit-PAB-PNP): Moderate to good, dependent on purification efficiency.
Purification and Characterization
| Step | Product | Purification Method | Analytical Techniques |
| 1a | Fmoc-Val-Cit-OH | Acid-base extraction, Crystallization | TLC, LC-MS, ¹H NMR |
| 1b | Fmoc-Val-Cit-PAB-OH | Trituration/Washing | TLC, LC-MS, ¹H NMR, MS (ESI, pos.): calc'd for C33H39N5O6, 601.29; found 602.3 (M+H)[1] |
| 2 | Fmoc-Val-Cit-PAB-PNP | Precipitation, Filtration | TLC, LC-MS, ¹H NMR, MS: Calculated m/z for C40H42N6O10 is 766.80[2] |
| 3b | This compound | Preparative RP-HPLC | LC-MS, ¹H NMR, Purity by analytical HPLC |
Mechanism of Action: Cathepsin B-Mediated Cleavage
The Val-Cit linker is designed to be specifically cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[3]
Caption: Cathepsin B-mediated cleavage and drug release pathway.
Upon internalization of the ADC into a target cell, it is trafficked to the lysosome. The acidic environment of the lysosome and the presence of enzymes like cathepsin B lead to the cleavage of the amide bond between citrulline and the p-aminobenzyl group. This cleavage initiates a cascade that results in the self-immolation of the PAB spacer, ultimately releasing the active cytotoxic drug within the cell.[3][4]
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures to obtain a high-purity product. This technical guide provides a detailed framework for researchers and drug development professionals to successfully synthesize this critical ADC linker. The modular nature of the synthesis allows for the potential incorporation of different PEG spacers or peptide sequences to fine-tune the properties of the final antibody-drug conjugate.
References
An In-Depth Technical Guide to the Stability and Solubility of Mal-Amide-PEG4-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-Amide-PEG4-Val-Cit-PAB-PNP linker is a sophisticated, cleavable linker system integral to the design and efficacy of modern Antibody-Drug Conjugates (ADCs). This multi-component linker is meticulously engineered to ensure ADC stability in systemic circulation while enabling potent and specific payload release within the target tumor microenvironment. This technical guide provides a comprehensive analysis of the stability and solubility of this linker, offering critical data and detailed experimental protocols to aid researchers in the development of next-generation targeted therapeutics.
The linker's architecture incorporates several key functional units: a maleimide (B117702) group for conjugation to the antibody, a hydrophilic PEG4 spacer, a cathepsin B-cleavable Val-Cit dipeptide, a self-immolative para-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate for payload attachment.[1][2] Understanding the interplay of these components is paramount for predicting and optimizing ADC performance.
Core Components and their Functionality
The this compound linker's functionality is derived from its distinct chemical moieties:
-
Maleimide-Amide Group: The maleimide functionality allows for covalent conjugation to thiol groups present in cysteine residues of monoclonal antibodies through a Michael addition reaction.[3][4] The adjacent amide group can influence the electronic properties and stability of the maleimide.[5]
-
PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer, consisting of four repeating ethylene (B1197577) glycol units, is incorporated to enhance the hydrophilicity of the ADC. This is crucial for improving aqueous solubility, reducing aggregation, and improving pharmacokinetic properties.[2][6]
-
Val-Cit Dipeptide: This dipeptide sequence is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[7][] This enzymatic cleavage is the primary mechanism for targeted payload release.
-
PAB Self-Immolative Spacer: Upon cleavage of the Val-Cit linker by cathepsin B, the para-aminobenzyl (PAB) carbamate (B1207046) undergoes a spontaneous 1,6-elimination reaction. This self-immolative cascade ensures the efficient and traceless release of the active payload.[]
-
PNP Carbonate: The p-nitrophenyl (PNP) carbonate serves as a highly activated leaving group, facilitating the attachment of the cytotoxic payload to the linker during the synthesis of the drug-linker conjugate.
Stability Profile
The stability of an ADC is a critical attribute that dictates its therapeutic window. The this compound linker is designed for maximal stability in the bloodstream (pH 7.4) and selective instability within the lysosomal compartment of cancer cells (acidic pH and high protease concentration).
Chemical Stability
The primary chemical stability concerns for this linker are the maleimide-thiol adduct and the Val-Cit peptide bond.
-
Maleimide-Thiol Linkage: The thiosuccinimide ring formed upon conjugation of the maleimide to a cysteine residue is susceptible to a retro-Michael reaction, which can lead to premature deconjugation of the drug-linker from the antibody.[9][10] However, this is a competing reaction with the hydrolysis of the thiosuccinimide ring, which forms a stable, ring-opened succinamic acid thioether that is resistant to the retro-Michael reaction.[10] The presence of an adjacent amide group in the "Mal-Amide" structure can influence the rate of this stabilizing hydrolysis.[5] Studies on related maleimide conjugates have shown half-lives of conversion (retro-Michael addition and thiol exchange) ranging from 3.1 to 258 hours, depending on the specific thiol and N-substituents on the maleimide.[11]
-
Val-Cit Linker Stability: The Val-Cit dipeptide is generally stable in human plasma, with a reported half-life of over 230 days in one study.[12][13] However, it is susceptible to premature cleavage by carboxylesterase 1c (Ces1c) in mouse plasma, leading to significantly shorter half-lives.[12] This species-specific instability is a critical consideration in preclinical animal models. The peptide bond is generally stable at physiological pH and its cleavage is primarily enzyme-dependent.[12]
Enzymatic Stability
The controlled enzymatic cleavage of the Val-Cit linker is the cornerstone of this linker's design.
-
Cathepsin B Cleavage: In the acidic environment of the lysosome, cathepsin B efficiently cleaves the amide bond between citrulline and the PAB spacer.[7][] This initiates the payload release cascade. The rate of cleavage can be influenced by the steric hindrance of the payload and the overall ADC structure.
Solubility Profile
Poor solubility of an ADC can lead to aggregation, reduced efficacy, and potential immunogenicity. The inclusion of a PEG4 spacer in the this compound linker significantly enhances its aqueous solubility.[2][6]
Vendor-supplied data for this compound indicates solubility in organic solvents such as DMSO and DMF.[6] For aqueous solutions, the hydrophilic PEG spacer is expected to impart good solubility. However, the overall solubility of the final ADC will also depend on the properties of the conjugated payload and the drug-to-antibody ratio (DAR).
Quantitative Solubility and Stability Data
While specific experimental data for the complete this compound linker is not extensively available in the public domain, the following tables summarize relevant data for its components and analogous structures.
Table 1: Stability of Maleimide-Thiol Adducts and Val-Cit Linkers
| Linker Component | Condition | Half-life (t½) | Reference(s) |
| Maleimide-Thiol Adducts | Incubation with glutathione | 3.1 h - 258 h | [11] |
| Val-Cit Linker | Human Plasma | > 230 days | [12][13] |
| Val-Cit Linker | Mouse Plasma | ~80 hours | [13] |
| Val-Ala Linker | Mouse Serum | 23 hours | [13] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | Soluble | [6] |
| DMF | Soluble | [6] |
| Aqueous Buffers | Expected to be soluble due to PEG4 spacer | [2][6] |
Experimental Protocols
Accurate assessment of the stability and solubility of the this compound linker, both as a standalone molecule and as part of an ADC, is crucial. The following are detailed protocols for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC in plasma and determine the rate of premature payload release.
Materials:
-
ADC conjugated with this compound linker
-
Human, mouse, and rat plasma (or other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
LC-MS system
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.[12]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[12]
-
Immediately freeze the samples at -80°C to stop the reaction.[12]
-
For analysis, thaw the samples and isolate the ADC from the plasma using immunoaffinity capture with Protein A or G magnetic beads.
-
Analyze the captured ADC using LC-MS to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage.[12][14]
-
The supernatant can be analyzed by LC-MS/MS to quantify the released payload.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To determine the susceptibility of the Val-Cit linker to enzymatic cleavage by Cathepsin B.
Materials:
-
ADC or drug-linker conjugate
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate (B1210297), 5 mM DTT, pH 5.5[15]
-
Quenching Solution: Acetonitrile with 0.1% TFA[15]
-
HPLC or LC-MS system
Procedure:
-
Prepare an activated Cathepsin B working solution (e.g., 1 µM) by diluting the stock solution in pre-warmed Assay Buffer. Pre-incubate at 37°C for 15 minutes.[15]
-
In a microplate or microcentrifuge tubes, add the ADC or drug-linker to the pre-warmed Assay Buffer to achieve the desired final concentration.
-
Initiate the reaction by adding the activated Cathepsin B working solution.[15][16]
-
Incubate the reaction at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction by adding the Quenching Solution.[15]
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS to quantify the released payload.[15][16]
Protocol 3: Solubility Assessment
Objective: To determine the aqueous solubility of the this compound drug-linker.
Materials:
-
Lyophilized this compound drug-linker
-
Various aqueous buffers (e.g., PBS pH 7.4, acetate buffer pH 5.0)
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a series of vials with a small, known amount of the lyophilized drug-linker.
-
Add increasing volumes of the desired aqueous buffer to each vial.
-
Vortex each vial vigorously for a set amount of time (e.g., 2 minutes).
-
Allow the samples to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 24 hours).
-
Centrifuge the vials at high speed to pellet any undissolved material.
-
Carefully collect the supernatant and measure the concentration of the dissolved drug-linker using a UV-Vis spectrophotometer (if the payload has a chromophore) or a calibrated HPLC method.
-
The solubility is the highest concentration at which no solid material is observed after centrifugation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: ADC mechanism of action from circulation to cytotoxic effect.
Caption: Experimental workflow for in vitro plasma stability assay.
Caption: Key relationships of linker components to stability and solubility.
Conclusion
The this compound linker represents a highly sophisticated and versatile platform for the development of targeted antibody-drug conjugates. Its multi-component design addresses the critical challenges of maintaining stability in circulation while ensuring efficient and specific payload release within the tumor microenvironment. The inclusion of a PEG4 spacer is a key feature for enhancing the solubility and overall developability of ADCs, particularly those with hydrophobic payloads. A thorough understanding of the stability and solubility characteristics of this linker, as outlined in this guide, is essential for researchers and drug developers to optimize ADC design, predict in vivo performance, and ultimately develop safer and more effective cancer therapies. The provided experimental protocols offer a robust framework for the empirical evaluation of these critical parameters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mal-amido-PEG4-Val-Cit-PAB-PNP | CAS:2003260-12-4 | AxisPharm [axispharm.com]
- 3. Maleimide Peg Amine, Mal-PEG-amine | AxisPharm [axispharm.com]
- 4. Mal-amido-PEG23-amine | BroadPharm [broadpharm.com]
- 5. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 7. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 12. benchchem.com [benchchem.com]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. imrpress.com [imrpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Mal-Amide-PEG4-Val-Cit-PAB-PNP Linker Technology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Mal-Amide-PEG4-Val-Cit-PAB-PNP linker, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). We will delve into the core technology, detailing the function of each component, the mechanism of action, quantitative performance data, and detailed experimental protocols for its application and evaluation.
Core Principles of the this compound Linker
The this compound linker is a sophisticated, cleavable linker system designed to stably connect a potent cytotoxic payload to a monoclonal antibody (mAb) until it reaches the target cancer cell. Its multi-component structure ensures stability in systemic circulation, followed by specific and efficient release of the drug inside the lysosomal compartment of the tumor cell.[1][2]
The linker is comprised of five key functional units:
-
Maleimide (B117702) (Mal): This functional group provides a highly specific conjugation point to the antibody. It reacts with free thiol (sulfhydryl) groups, typically on cysteine residues of the mAb, to form a stable thioether bond.[1][2] This site-specific conjugation allows for precise control over the drug-to-antibody ratio (DAR).
-
Amide-PEG4: A hydrophilic polyethylene (B3416737) glycol (PEG) spacer with four repeating units. The PEG spacer enhances the aqueous solubility and reduces aggregation of the often-hydrophobic ADC.[3][4] It can also improve the pharmacokinetic properties of the conjugate, potentially leading to a longer circulation half-life.
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that serves as a specific cleavage site for lysosomal proteases, most notably Cathepsin B.[5][6] Cathepsin B is often overexpressed in the tumor microenvironment and within cancer cells, making the Val-Cit linker a highly tumor-selective release mechanism.[5]
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer. Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" ensures the complete and traceless release of the unmodified cytotoxic payload.[7][8]
-
p-Nitrophenyl (PNP): A highly activated leaving group. The PNP carbonate is used to react with an amine or hydroxyl group on the cytotoxic drug, forming a stable carbamate (B1207046) or carbonate linkage, respectively. This facilitates the efficient attachment of the payload to the linker system.[1][2]
Mechanism of Action: From Systemic Circulation to Payload Release
The intricate design of the this compound linker orchestrates a precise sequence of events to deliver the cytotoxic payload specifically to cancer cells.
-
Systemic Circulation: Once administered, the ADC circulates in the bloodstream. The stable thioether and carbamate/carbonate bonds, along with the hydrophilic PEG4 spacer, ensure the integrity of the conjugate, preventing premature release of the payload and minimizing off-target toxicity.[9][10]
-
Tumor Targeting and Internalization: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the entire ADC into the cell.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome provide the ideal conditions for linker cleavage.
-
Enzymatic Cleavage: Cathepsin B, abundant in the lysosome, recognizes the Val-Cit dipeptide and cleaves the amide bond between citrulline and the PAB spacer.[5][6]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker initiates the spontaneous 1,6-elimination of the PAB spacer. This fragmentation releases the active, unmodified cytotoxic drug into the cytoplasm of the cancer cell.[7][8]
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, for example, by inhibiting microtubule polymerization or causing DNA damage, leading to apoptosis of the cancer cell.
Quantitative Data Presentation
The stability and cleavage kinetics of the linker are critical determinants of an ADC's therapeutic index. The following tables summarize key quantitative data for linkers with similar core components.
| Parameter | Species | Matrix | Half-life / Stability | Reference(s) |
| ADC Plasma Stability | Human | Plasma | No significant degradation observed over 28 days | [9] |
| Mouse | Plasma | Unstable, with a reported half-life of 4.6 hours for a Val-Cit ADC | [9] | |
| Thiol-Maleimide Linkage Stability | Human | Plasma | >90% intact after 1 month (with sulfone modification for improved stability) | [11] |
| Rat | Serum | Approximately 50% payload loss in some cases due to retro-Michael addition | [12] |
Note: The instability of Val-Cit linkers in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c), an enzyme not present in human plasma. This is a critical consideration for the preclinical evaluation of ADCs.[13]
| Parameter | Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Enzymatic Cleavage Kinetics | Cathepsin B | Z-Val-Val-Arg-AMC | ~20 | Not Reported | Not Reported | [14] |
| Cathepsin B | vc-MMAE based ADCs | No significant difference in Km or kcat values observed between different ADCs | [14] |
Note: Direct kinetic parameters for the cleavage of the full this compound linker from an ADC are not widely published. The available data suggests that the antibody carrier does not significantly impact the drug release rate. The provided data is for a model substrate and comparative analysis of vc-MMAE ADCs.
Experimental Protocols
Detailed and robust experimental protocols are essential for the synthesis, conjugation, and evaluation of ADCs utilizing this linker technology.
Protocol for Antibody-Linker-Payload Conjugation
This protocol outlines the steps for conjugating a maleimide-containing linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Mal-Amide-PEG4-Val-Cit-PAB-Drug conjugate (dissolved in DMSO)
-
Quenching solution (e.g., N-acetylcysteine, 10 mM)
-
Purification column (e.g., size-exclusion chromatography, SEC)
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
Procedure:
-
Antibody Reduction:
-
To the mAb solution, add a calculated amount of TCEP solution to achieve a molar ratio of approximately 2.5:1 (TCEP:mAb) for partial reduction of interchain disulfides.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Conjugation:
-
Add the Mal-Amide-PEG4-Val-Cit-PAB-Drug solution to the reduced antibody solution. A typical molar excess of the linker-drug is 5-10 fold over the antibody.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% to prevent antibody denaturation.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching:
-
Add a 2-fold molar excess of the quenching solution (e.g., N-acetylcysteine) relative to the initial amount of linker-drug to cap any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using an SEC column to remove excess linker-drug and quenching reagent.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
In Vitro Cathepsin B Cleavage Assay
This protocol describes a method to assess the rate of payload release from an ADC in the presence of purified Cathepsin B.
Materials:
-
ADC construct
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, pH 5.5)
-
Reaction termination solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Pre-activate the Cathepsin B by incubating it in the assay buffer at 37°C for 15 minutes.
-
Reaction Initiation:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Final concentrations are typically in the nanomolar range for the enzyme and micromolar for the ADC.
-
Incubate the reaction at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding the aliquot to the termination solution.
-
Analysis:
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.[7]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a method to evaluate the cytotoxic potential of the ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free drug solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug.
-
Remove the old media from the cells and add the treatment solutions. Include untreated control wells.
-
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[9]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of ADC action from circulation to cell death.
Caption: Experimental workflow for ADC conjugation.
Caption: Linker cleavage and self-immolation cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 3. Mal-PEG4-Val-Cit-PAB-PNP, ADC linker, 2112738-09-5 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEG4 Spacers in Antibody-Drug Conjugate Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that profoundly influences the overall efficacy, safety, and pharmacokinetic profile of the ADC. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) spacers, particularly short chains like PEG4, has become a key strategy in modern ADC design. This technical guide provides an in-depth exploration of the role of PEG4 spacers in ADC linkers, summarizing quantitative data, detailing experimental protocols, and visualizing key concepts to inform researchers and drug developers in this dynamic field.
The inclusion of a PEG4 spacer in an ADC linker is primarily driven by the need to modulate the physicochemical properties of the conjugate. Many potent cytotoxic payloads are inherently hydrophobic, which can lead to issues such as aggregation, reduced solubility, and rapid clearance from circulation. The hydrophilic nature of the PEG4 spacer helps to counteract this hydrophobicity, thereby improving the overall properties of the ADC.
Data Presentation: The Impact of PEG4 Spacers
The inclusion of a PEG4 spacer in an ADC linker has a quantifiable impact on several key parameters, including aggregation, hydrophobicity, and in vivo efficacy. The following tables summarize these effects, providing a clear comparison between ADCs with and without a PEG4 spacer.
| Feature | ADC without PEG Spacer | ADC with PEG4 Spacer | Reference |
| Aggregation (% High Molecular Weight Species) | 5-15% | < 5% | [1] |
| Hydrophobicity (HIC Retention Time) | Longer | Shorter (relative to no PEG) | [2] |
| In Vivo Efficacy (Tumor Growth Inhibition) | Moderate | Enhanced | [3] |
Table 1: Comparative Analysis of ADCs with and without a PEG4 Spacer. This table highlights the general trends observed when a PEG4 spacer is incorporated into an ADC linker. The reduction in aggregation and hydrophobicity, coupled with an increase in in vivo efficacy, underscores the significant advantages of using PEG4 spacers.
| PEG Spacer Length | HIC Retention Time (Relative to no PEG) | In Vivo Efficacy | Reference |
| PEG2 | Increased | Variable | [1] |
| PEG4 | Increased (Peak) | Often Improved | [3] |
| PEG8 | Decreased | Generally Improved | [3] |
| PEG12 | Further Decreased | Improved | [3] |
Table 2: Impact of PEG Spacer Length on ADC Properties. This table illustrates that the length of the PEG spacer is a critical parameter to optimize. While shorter PEG chains like PEG2 and PEG4 can increase hydrophobicity as measured by HIC retention time, they often provide a good balance for improving in vivo performance. Longer PEG chains tend to further decrease hydrophobicity and can lead to even better in vivo efficacy, though this is not always linear and depends on the specific ADC construct.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately characterizing the impact of a PEG4 spacer on ADC properties. The following sections provide methodologies for key experiments.
Determination of ADC Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC preparation.
Materials:
-
ADC sample (with and without PEG4 spacer)
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC or UPLC system with UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
1 M HCl and 1 M NaOH for stress-induced aggregation (optional)
Protocol:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation:
-
Dilute the ADC samples to a final concentration of 1 mg/mL in the mobile phase.
-
For stress studies, incubate the ADC samples at 40°C for 4 weeks or treat with acid/base to induce aggregation before analysis.
-
-
Injection: Inject 10-20 µL of the prepared ADC sample onto the column.
-
Chromatography: Run the separation isocratically with the mobile phase for 30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Integrate the peak areas for the monomer and the high molecular weight species (aggregates) eluting before the main monomer peak.
-
Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregates / (Area of Monomer + Area of Aggregates)) * 100
-
Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To evaluate the relative hydrophobicity of ADCs with and without a PEG4 spacer based on their retention time on a HIC column.
Materials:
-
ADC sample (with and without PEG4 spacer)
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC or UPLC system with UV detector
-
Mobile Phase A: 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0
Protocol:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC samples to a final concentration of 1 mg/mL in Mobile Phase A.
-
Injection: Inject 10 µL of the prepared ADC sample onto the column.
-
Chromatography: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Determine the retention time for the main peak of each ADC sample.
-
A longer retention time indicates greater hydrophobicity. Compare the retention times of the ADCs with and without the PEG4 spacer.
-
Evaluation of In Vivo Efficacy in a Xenograft Model
Objective: To assess the anti-tumor efficacy of ADCs with and without a PEG4 spacer in a preclinical animal model.
Materials:
-
ADC constructs (with and without PEG4 spacer)
-
Tumor cell line expressing the target antigen
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Sterile PBS for injection
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously implant 5 x 10^6 tumor cells into the flank of each mouse.
-
Allow the tumors to grow to an average volume of 100-200 mm³.
-
-
Animal Grouping: Randomize the mice into treatment groups (n=6-8 per group):
-
Vehicle control (PBS)
-
ADC without PEG4 spacer (e.g., 3 mg/kg)
-
ADC with PEG4 spacer (e.g., 3 mg/kg)
-
-
Dosing: Administer the treatments intravenously (i.v.) via the tail vein on day 0.
-
Tumor Measurement: Measure the tumor volume twice weekly using calipers and the formula: Volume = (Length x Width^2) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a prespecified time point.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between the treatment groups.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the role and context of PEG4 spacers in ADC linkers.
References
The PAB Self-Immolative Spacer: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyl (PAB) self-immolative spacer is a critical component in modern drug delivery systems, particularly in the design of antibody-drug conjugates (ADCs). Its ingenious mechanism allows for the controlled and traceless release of a therapeutic payload at a target site, ensuring that the active drug is delivered in its native, unmodified form. This guide provides an in-depth technical overview of the PAB spacer, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.
Core Concept: The 1,6-Elimination Cascade
The functionality of the PAB spacer is rooted in a 1,6-elimination reaction, an electronic cascade that leads to the spontaneous cleavage of the spacer and release of the conjugated drug.[1][2][3] This process is initiated by the removal of a trigger group, which is typically a moiety susceptible to cleavage by specific enzymes or other stimuli present in the target microenvironment.[1]
In the context of ADCs, a common trigger is a dipeptide, such as valine-citrulline (Val-Cit), which is recognized and cleaved by lysosomal proteases like Cathepsin B, an enzyme often overexpressed in tumor cells.[4][5] Once the trigger is cleaved, the unmasked aniline (B41778) nitrogen of the PAB group initiates a rapid electronic rearrangement, culminating in the release of the drug, carbon dioxide, and a benign byproduct.[6][7] The self-immolative nature of this process is crucial, as it proceeds spontaneously after the initial enzymatic trigger without the need for further biological or chemical intervention.[3]
Mechanism of Action: A Visualized Pathway
The following diagram illustrates the step-by-step mechanism of drug release from a Val-Cit-PAB linker system, a widely used construct in ADC development.
Figure 1: This diagram outlines the pathway of drug release from an ADC featuring a Val-Cit-PAB linker. Following internalization into a target cell, the Val-Cit dipeptide is cleaved by Cathepsin B in the lysosome. This unmasks the aniline group of the PAB spacer, initiating a spontaneous 1,6-elimination that releases the active drug.
Quantitative Data on Linker Performance
The stability of the linker in systemic circulation is a critical determinant of an ADC's therapeutic index. Premature release of the cytotoxic payload can lead to off-target toxicity. The Val-Cit-PAB linker system has been shown to exhibit high stability in human plasma.
| Parameter | Species | Value | Reference |
| Half-life of Mc-Val-Cit-PABOH linker | Mice | 6.0 days | [2] |
| Monkey | 9.6 days | [2] | |
| Stability of Val-Cit Linker in Plasma | Human | >100 times more stable than hydrazone linker | [8] |
| Half-life of Imine-based PABC prodrugs at pH 7.4 | - | >20 hours | [1][7] |
It is important to note that the rate of drug release is primarily governed by the enzymatic cleavage of the trigger moiety, as the subsequent self-immolation of the PAB spacer is a rapid process. The rate of this 1,6-elimination can be influenced by the electronic properties of substituents on the benzyl (B1604629) ring, with electron-donating groups generally increasing the rate of elimination.[9][10][11][12]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation and validation of PAB-based linker systems. The following sections provide methodologies for key experiments.
Synthesis of Fmoc-Val-Cit-PAB-PNP
This protocol outlines the synthesis of a common activated linker used for conjugating payloads to ADCs.
Workflow for the Synthesis of Fmoc-Val-Cit-PAB-PNP
Figure 2: A simplified workflow for the synthesis of the activated linker, Fmoc-Val-Cit-PAB-PNP.
Materials:
-
Fmoc-Cit-PAB-OH
-
Dimethylformamide (DMF)
-
Fmoc-Val-OSu
-
Bis(4-nitrophenyl) carbonate
-
N,N-Diisopropylethylamine (DIPEA)
-
Diethyl ether
Procedure: [13]
-
Fmoc Deprotection: Dissolve Fmoc-Cit-PAB-OH (1.0 equivalent) in DMF (0.2 M). Add piperidine (5.0 equivalents) and stir at room temperature for 4-5 hours. Remove DMF and excess piperidine under reduced pressure.
-
Dipeptide Formation: Dissolve the resulting H-Cit-PAB-OH in DMF (0.1 M). Add Fmoc-Val-OSu (1.1 equivalents) and stir at room temperature for 16-20 hours. Remove DMF under reduced pressure and purify the residue by flash column chromatography to yield Fmoc-Val-Cit-PAB-OH.
-
Activation: Under a nitrogen atmosphere, dissolve Fmoc-Val-Cit-PAB-OH in anhydrous DMF. Add bis(4-nitrophenyl) carbonate and DIPEA. Stir the reaction at room temperature for 1 hour.
-
Precipitation and Isolation: Add diethyl ether to precipitate the product. Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain Fmoc-Val-Cit-PAB-PNP.
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the linker to enzymatic cleavage.
Workflow for In Vitro Cleavage Assay
Figure 3: A general workflow for performing an in vitro cleavage assay to assess linker stability and release kinetics.
Materials: [14]
-
Fmoc-Val-Cit-PAB-PNP (or other PAB-linked substrate)
-
Recombinant Human Cathepsin B
-
Assay Buffer (50 mM Sodium Acetate, 5 mM DTT, pH 5.5)
-
Quenching Solution (e.g., strong acid or organic solvent)
-
96-well microplate
-
HPLC system
-
Reagent Preparation:
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of Cathepsin B in an appropriate buffer.
-
Prepare the Assay Buffer. DTT should be added fresh before use.
-
-
Enzyme Activation: Dilute the Cathepsin B stock solution in pre-warmed (37°C) Assay Buffer and pre-incubate at 37°C for 15 minutes.
-
Reaction Setup: In a 96-well microplate, add pre-warmed Assay Buffer to each well. Add the substrate stock solution to achieve the desired final concentration.
-
Initiate Reaction: Start the reaction by adding the activated Cathepsin B working solution to the wells.
-
Incubation and Sampling: Incubate the plate at 37°C. At designated time points, withdraw aliquots and stop the reaction by adding the quenching solution.
-
Analysis: Analyze the samples by HPLC to quantify the decrease in the substrate and the increase in the cleavage product over time. The rate of product formation is proportional to the enzymatic activity.
ADC Stability Assay in Plasma
This assay determines the stability of the ADC in a biologically relevant matrix.
Materials: [15]
-
Antibody-Drug Conjugate (ADC)
-
Plasma (from different species, e.g., human, mouse)
-
ELISA plates
-
Detection antibodies
-
LC-MS system
Procedure: [15]
-
Incubation: Incubate the ADC at a specific concentration in plasma at 37°C.
-
Time Points: At various time points, collect plasma samples.
-
Analysis:
-
ELISA: Measure the amount of total antibody and conjugated antibody to calculate the degree of drug loss over time.
-
LC-MS: Quantify the free drug or drug-linker in the plasma samples to confirm the ELISA results.
-
Conclusion
The p-aminobenzyl self-immolative spacer is a cornerstone of modern targeted drug delivery, enabling the development of highly effective and selective therapeutics like ADCs. A thorough understanding of its mechanism, kinetics, and the experimental methods for its evaluation is paramount for researchers and drug development professionals. The protocols and data presented in this guide provide a solid foundation for the rational design and preclinical assessment of next-generation drug conjugates that leverage the power of the PAB spacer.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Immolation of pâAminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of AntibodyâDrug Conjugates with Phenol-Containing Payloads - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: The ADC Linker Mal-Amide-PEG4-Val-Cit-PAB-PNP (CAS Number 2003260-12-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and application of the cleavable antibody-drug conjugate (ADC) linker, Mal-Amide-PEG4-Val-Cit-PAB-PNP, identified by CAS number 2003260-12-4. This linker is a critical component in the targeted delivery of cytotoxic payloads to cancer cells. Its multi-component structure, featuring a maleimide (B117702) group for antibody conjugation, a polyethylene (B3416737) glycol (PEG) spacer for improved solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzyl (PAB) spacer, and a para-nitrophenyl (B135317) (PNP) leaving group for payload attachment, enables the stable circulation of ADCs and controlled, intracellular release of the therapeutic agent. This document details its chemical information, mechanism of action, and relevant experimental protocols to support its application in the research and development of novel ADCs.
Chemical Information
The compound with CAS number 2003260-12-4 is chemically known as this compound. It is a heterobifunctional linker designed for the development of cleavable ADCs.
| Property | Value |
| CAS Number | 2003260-12-4 |
| Chemical Name | This compound |
| Molecular Formula | C43H58N8O16 |
| Molecular Weight | 942.96 g/mol |
Mechanism of Action
The functionality of this compound is intrinsically linked to the general mechanism of action of antibody-drug conjugates. ADCs are designed to selectively deliver a potent cytotoxic agent to cancer cells by targeting a specific tumor-associated antigen on the cell surface. The linker plays a pivotal role in the stability of the ADC in circulation and the timely release of the payload within the target cell.
The proposed mechanism for an ADC utilizing the this compound linker is as follows:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the linker ensuring the cytotoxic payload remains securely attached to the antibody, minimizing off-target toxicity. The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Lysosomal Trafficking and Cleavage: The internalized complex is trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes. Within the lysosome, the Val-Cit dipeptide of the linker is recognized and cleaved by the protease cathepsin B, which is often overexpressed in tumor cells.
-
Payload Release: The cleavage of the Val-Cit moiety initiates a self-immolative cascade of the PAB spacer. This process leads to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, for example, by inhibiting microtubule assembly or causing DNA damage, ultimately leading to the death of the cancer cell.
A recent patent application has described the use of this linker in the synthesis of antibody-drug conjugates targeting B7-H3, a transmembrane protein overexpressed in various solid tumors.
Signaling Pathways and Experimental Workflows
The this compound linker itself does not directly modulate signaling pathways. Its function is to deliver a payload that will affect specific cellular pathways. The nature of the payload determines the downstream signaling events. For instance, if the payload is a tubulin inhibitor, it will disrupt the microtubule network, leading to cell cycle arrest and apoptosis.
The following diagrams illustrate the general experimental workflows for the synthesis and evaluation of an ADC utilizing this linker.
Experimental Protocols
Synthesis of Drug-Linker Conjugate
This protocol is a general representation based on the reaction described in patent literature for conjugating a payload to the this compound linker.
Materials:
-
This compound (CAS 2003260-12-4)
-
Cytotoxic payload with a primary or secondary amine group
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve the cytotoxic payload and a slight molar excess (e.g., 1.2 equivalents) of this compound in anhydrous DMF.
-
Add DIPEA (e.g., 3 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 2-4 hours), monitoring the reaction progress by HPLC or LC-MS.
-
Upon completion, purify the drug-linker conjugate using preparative HPLC to obtain the desired product.
-
Characterize the purified drug-linker conjugate by mass spectrometry and NMR to confirm its identity and purity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic potential of an ADC on cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC construct
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete cell culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Cathepsin B Cleavage Assay
This protocol provides a method to confirm the susceptibility of the linker to cleavage by cathepsin B.
Materials:
-
ADC construct with the this compound linker
-
Recombinant human cathepsin B
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing DTT and EDTA)
-
LC-MS system for analysis
Procedure:
-
Incubate the ADC at a specific concentration in the assay buffer with and without cathepsin B at 37°C.
-
At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a protease inhibitor or by rapid freezing).
-
Analyze the samples by LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.
-
Quantify the amount of released payload over time to determine the rate of linker cleavage.
Conclusion
The this compound linker (CAS 2003260-12-4) is a sophisticated and versatile tool for the development of next-generation antibody-drug conjugates. Its well-defined structure allows for stable drug conjugation, enhanced solubility, and specific, enzyme-mediated payload release within target cancer cells. The information and protocols provided in this technical guide are intended to facilitate the research and development of novel, highly effective targeted cancer therapies. Further investigation into ADCs utilizing this specific linker is warranted to fully characterize their in vivo efficacy and pharmacokinetic profiles.
A Comprehensive Technical Guide to Mal-Amide-PEG4-Val-Cit-PAB-PNP: An ADC Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular characteristics, experimental applications, and mechanism of action of the cleavable antibody-drug conjugate (ADC) linker, Mal-Amide-PEG4-Val-Cit-PAB-PNP. This linker is a sophisticated chemical entity designed for the targeted delivery of cytotoxic payloads to cancer cells. Its multi-component structure ensures stability in circulation and specific release of the therapeutic agent within the target cell's lysosome.
It is important to note that the term "this compound" is often used in scientific literature and commercial listings, but a closely related variant, "Mal-PEG4-Val-Cit-PAB-PNP," is also prevalent. This guide will address both compounds to provide a clear and comprehensive overview.
Quantitative Data Summary
The primary distinction between the "Mal-Amide-PEG4" and "Mal-PEG4" variants lies in their chemical formula and corresponding molecular weight. The "Amide" designation suggests an additional amide functional group within the linker's structure. The following table summarizes the key quantitative data for both molecules.[1][2][3][4][5]
| Property | This compound | Mal-PEG4-Val-Cit-PAB-PNP |
| Molecular Weight | 943 g/mol [1][3] | 871.9 g/mol [2] |
| Molecular Formula | C43H58N8O16[1][3] | C40H53N7O15[2] |
| CAS Number | 2003260-12-4[1][3] | 2112738-09-5[2][6][7] |
| Purity | >95-98%[1][3][4] | >96-98%[2][6] |
| Solubility | DMSO, DMF[1] | DMSO, DMF[2] |
| Storage Condition | -20°C[1] | -20°C[2] |
Experimental Protocols
The following protocols are generalized methodologies for the use of maleimide-containing ADC linkers. Specific concentrations, incubation times, and purification methods should be optimized for the specific antibody, payload, and linker being used.
2.1. Antibody-Drug Conjugation via Thiol-Maleimide Coupling
This protocol describes the conjugation of a maleimide-functionalized linker to a monoclonal antibody (mAb) by targeting cysteine residues. The native disulfide bonds in the mAb are first partially reduced to generate free thiol groups for reaction with the maleimide (B117702).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound-Payload construct dissolved in an organic solvent (e.g., DMSO)
-
Conjugation Buffer: pH 7.2-7.5 (e.g., phosphate (B84403) buffer with EDTA)
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Antibody Reduction:
-
The mAb solution is treated with a molar excess of a reducing agent (e.g., TCEP) to reduce a controlled number of interchain disulfide bonds.[8]
-
The reaction is typically incubated at 37°C for 30-90 minutes.[8][9] The molar ratio of TCEP to mAb will determine the number of available thiol groups and, consequently, the drug-to-antibody ratio (DAR).
-
Excess reducing agent is removed using a desalting column or a centrifugal concentrator.[8]
-
-
Conjugation Reaction:
-
The maleimide-linker-payload, dissolved in DMSO, is added to the reduced mAb solution.[9] The final concentration of the organic solvent should typically be kept below 10% to prevent antibody denaturation.
-
The reaction mixture is incubated at room temperature for 1-2 hours or at 4°C overnight, protected from light.[10] The maleimide groups on the linker react with the newly formed free thiol groups on the mAb to form a stable thioether bond.
-
-
Quenching:
-
To cap any unreacted thiol groups on the antibody, a quenching reagent such as N-acetylcysteine is added in molar excess.
-
-
Purification:
-
The resulting ADC is purified from unconjugated linker-payload and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization:
-
The purified ADC should be characterized to determine the DAR, percentage of aggregation, and free drug concentration. This is typically achieved using techniques such as Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and Mass Spectrometry.
-
2.2. In Vitro Linker Cleavage Assay
This assay is designed to confirm that the Val-Cit dipeptide within the linker is susceptible to enzymatic cleavage by Cathepsin B, a lysosomal protease.
Materials:
-
Purified ADC
-
Human Cathepsin B (recombinant)
-
Assay Buffer: pH 4.5-5.5 (e.g., sodium acetate (B1210297) buffer) with a reducing agent like DTT to activate the enzyme.
-
Reaction termination solution (e.g., acetonitrile (B52724) with formic acid)
-
Analysis system: LC-MS (Liquid Chromatography-Mass Spectrometry)
Procedure:
-
Cathepsin B Activation:
-
Cathepsin B is typically supplied in an inactive form and requires pre-incubation in the assay buffer containing DTT at 37°C.
-
-
Cleavage Reaction:
-
The ADC is incubated with the activated Cathepsin B in the assay buffer at 37°C.[11]
-
A control reaction without Cathepsin B should be run in parallel to account for any non-enzymatic degradation.
-
-
Time-Point Sampling:
-
Aliquots of the reaction mixture are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).[11]
-
-
Reaction Quenching and Analysis:
-
The reaction in each aliquot is stopped by adding a termination solution.
-
The samples are then analyzed by LC-MS to detect and quantify the released payload, confirming the cleavage of the linker.
-
Mandatory Visualizations
3.1. Experimental Workflow: Antibody-Drug Conjugation
Caption: A generalized workflow for the synthesis of an antibody-drug conjugate.
3.2. Signaling Pathway: ADC Internalization and Payload Release
Caption: Mechanism of action for an ADC utilizing a cleavable Val-Cit linker.
References
- 1. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 2. Mal-PEG4-Val-Cit-PAB-PNP, ADC linker, 2112738-09-5 | BroadPharm [broadpharm.com]
- 3. glycomindsynth.com [glycomindsynth.com]
- 4. precisepeg.com [precisepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Mal-PEG4-Val-Cit-PAB-PNP - Creative Biolabs [creative-biolabs.com]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
The Architect's Blueprint: A Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, wedding the specificity of monoclonal antibodies to the potent cytotoxicity of small-molecule payloads. The lynchpin of this tripartite assembly is the linker, a component whose chemical architecture dictates the stability, efficacy, and ultimate therapeutic index of the ADC. Among the various linker technologies, cleavable linkers have emerged as a dominant strategy, engineered to remain stable in systemic circulation and selectively release their cytotoxic cargo within the tumor microenvironment or inside cancer cells. This guide provides an in-depth exploration of the theoretical principles underpinning cleavable ADC linkers, offering a technical resource for the researchers and developers at the forefront of ADC innovation.
Core Principles of Cleavable Linker Technology
The fundamental premise of a cleavable linker is conditional lability. An ideal cleavable linker must satisfy two opposing criteria: high stability in the bloodstream (pH ~7.4) to prevent premature payload release and its associated systemic toxicity, and rapid cleavage upon encountering a specific trigger within the target tumor.[][2] These triggers are typically physiological or biochemical hallmarks of the tumor microenvironment or intracellular compartments. The mechanism of action for ADCs with cleavable linkers generally follows a sequential process:
-
Circulation and Targeting: The ADC circulates systemically, with the linker ensuring the payload remains attached to the antibody.
-
Antigen Binding and Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.[3]
-
Intracellular Trafficking: The ADC-antigen complex is trafficked through the endosomal-lysosomal pathway.[4]
-
Linker Cleavage and Payload Release: Within the endosomes or lysosomes, the linker is exposed to its cleavage trigger (e.g., low pH, specific enzymes), leading to the release of the cytotoxic payload.
-
Cytotoxicity and Bystander Effect: The released payload exerts its cytotoxic effect, leading to cancer cell death. If the payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".[5][6]
Major Classes of Cleavable Linkers and Their Mechanisms
Cleavable linkers are broadly categorized based on their mechanism of cleavage. The three primary classes are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.
Protease-Sensitive Linkers
These linkers incorporate a peptide sequence that is a substrate for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[7] The most prevalent example is the valine-citrulline (Val-Cit) dipeptide linker.[8] Upon entry into the lysosome, cathepsin B recognizes and hydrolyzes the amide bond between citrulline and a self-immolative spacer, typically p-aminobenzyloxycarbonyl (PABC). This cleavage initiates a cascade that results in the release of the unmodified payload.[9]
pH-Sensitive Linkers
These linkers are designed to be stable at the neutral pH of blood but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[10] Hydrazone bonds are a common motif in pH-sensitive linkers. The acidic conditions catalyze the cleavage of the hydrazone, releasing the payload.[]
Glutathione-Sensitive Linkers
This class of linkers utilizes disulfide bonds, which are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher.[8] The disulfide exchange reaction with intracellular GSH results in the release of the payload.
Quantitative Comparison of Linker Performance
The choice of a cleavable linker has a profound impact on the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different linker technologies.
Table 1: In Vitro Plasma Stability of ADCs with Cleavable Linkers
| Linker Type | Linker Chemistry | Plasma Half-life (t1/2) | Comments |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days (human plasma) | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterases.[5] |
| Protease-Sensitive | Valine-Alanine (Val-Ala) | Stable | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[5] |
| pH-Sensitive | Hydrazone | ~2 days | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[5][12] |
| pH-Sensitive | Silyl Ether | > 7 days | Offers improved plasma stability over hydrazone linkers.[13] |
| Glutathione-Sensitive | Disulfide | Variable | Stability can be engineered by introducing steric hindrance near the disulfide bond. |
| Enzyme-Sensitive (Other) | β-Glucuronide | Highly Stable | Shows greater stability and efficacy in vivo compared to some peptide linkers.[5] |
| Enzyme-Sensitive (Other) | Sulfatase-Cleavable | High (> 7 days in mouse plasma) | Demonstrates high plasma stability.[5] |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers
| Linker Type | Linker-Payload | Target Antigen | Cancer Cell Line | IC50 (ng/mL) | Reference |
| Protease-Sensitive | Val-Cit-MMAE | CD30 | Karpas-299 | ~1 | [5] |
| Protease-Sensitive | Val-Ala-MMAE | CD30 | Karpas-299 | ~1.5 | [5] |
| pH-Sensitive | Hydrazone-Doxorubicin | TROP-2 | Various | Variable | [] |
| Glutathione-Sensitive | SPDB-DM4 | HER2 | SK-BR-3 | ~10 | [5] |
| Enzyme-Sensitive (Other) | β-Glucuronide-MMAE | CD70 | 786-O | 15 | [5] |
| Enzyme-Sensitive (Other) | Sulfatase-cleavable MMAE | HER2 | NCI-N87 | 61 | [5] |
Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.
Experimental Protocols for Linker Characterization
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of approximately 1 mg/mL in plasma (e.g., human, mouse, rat) at 37°C. Include a buffer control to assess the inherent stability of the ADC.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Processing:
-
To measure intact ADC (Drug-to-Antibody Ratio - DAR): At each time point, capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography (e.g., magnetic beads). Wash the captured ADC to remove plasma proteins and then elute.[8]
-
To measure released payload: Quench the reaction and extract the free payload from the plasma using protein precipitation followed by solid-phase extraction.
-
-
Analysis:
-
Data Analysis: Plot the percentage of intact ADC (based on DAR) or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.
Lysosomal Stability/Cleavage Assay
Objective: To evaluate the rate of linker cleavage and payload release in a simulated lysosomal environment.
Methodology:
-
Preparation: Prepare a reaction mixture containing the ADC in a buffer that mimics the lysosomal environment (e.g., pH 4.5-5.0) and includes lysosomal enzymes (e.g., purified cathepsin B or a lysosomal lysate from tumor cells).[15]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Stop the enzymatic reaction (e.g., by adding a protease inhibitor or by heat inactivation).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
In Vitro Bystander Effect Assay
Objective: To determine if the payload released from the ADC can kill neighboring antigen-negative cells.
Methodology:
-
Cell Culture: Co-culture target antigen-positive (Ag+) cells with antigen-negative (Ag-) cells. The Ag- cells are typically engineered to express a fluorescent protein (e.g., GFP) for easy identification.[16]
-
Treatment: Treat the co-culture with serial dilutions of the ADC. Include appropriate controls (e.g., untreated cells, cells treated with a non-binding control ADC).
-
Incubation: Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Analysis:
-
Use flow cytometry or high-content imaging to quantify the viability of the Ag- (GFP-positive) and Ag+ (GFP-negative) cell populations separately.[17]
-
Alternatively, a conditioned media transfer assay can be performed. In this assay, Ag+ cells are treated with the ADC, and after a set incubation period, the conditioned media is transferred to a culture of Ag- cells. The viability of the Ag- cells is then assessed.[18]
-
-
Data Analysis: Plot the viability of the Ag- cells as a function of ADC concentration to determine if there is a cytotoxic effect on these bystander cells.
Signaling Pathways of Common Payloads
The ultimate efficacy of a cleavable ADC is determined by the mechanism of action of its released payload.
Tubulin Inhibitors (MMAE and DM1)
Monomethyl auristatin E (MMAE) and derivatives of maytansine (B1676224) (e.g., DM1) are potent anti-mitotic agents that disrupt microtubule dynamics.[19] Once released into the cytoplasm, they bind to tubulin, inhibiting its polymerization. This leads to the disruption of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle, and ultimately undergo apoptosis.[20][21]
DNA Damaging Agents (Doxorubicin)
Doxorubicin (B1662922) is an anthracycline antibiotic that acts as a DNA damaging agent. Its primary mechanisms of action include intercalation into DNA, which inhibits DNA replication and transcription, and inhibition of topoisomerase II, an enzyme critical for resolving DNA tangles during replication.[22][23] The resulting DNA damage triggers cell cycle arrest and apoptosis.[6]
Conclusion
The design and selection of a cleavable linker are of paramount importance in the development of a successful ADC. A deep understanding of the chemical and biological principles governing linker stability and cleavage is essential for optimizing the therapeutic window of these targeted therapies. By carefully tailoring the linker chemistry to the specific antibody, payload, and target indication, researchers can continue to advance the field of ADCs, bringing more effective and safer treatments to cancer patients. This guide serves as a foundational resource, providing the theoretical principles, quantitative data, and experimental methodologies necessary to navigate the complexities of cleavable linker technology.
References
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective targeted delivery of doxorubicin via conjugating to anti-CD24 antibody results in enhanced antitumor potency for hepatocellular carcinoma both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 20. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Doxorubicin - Cytotoxic payload - Peptide-Drug conjugate - SB-PEPTIDE [sb-peptide.com]
- 23. medchemexpress.com [medchemexpress.com]
The Core Hydrophilic Properties of PEGylated Linkers: A Technical Guide
Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation, primarily due to their profound hydrophilic properties. These versatile polymers, composed of repeating ethylene (B1197577) oxide units, serve as flexible, biocompatible spacers that covalently attach to therapeutic molecules—a process known as PEGylation. This guide provides an in-depth exploration of the core hydrophilic characteristics of PEGylated linkers, their impact on therapeutic efficacy, and the experimental methodologies used for their characterization, tailored for researchers, scientists, and drug development professionals.
Fundamental Principles of PEG Hydrophilicity
The hydrophilicity of PEG stems from the ether oxygen atoms in its backbone, which can form hydrogen bonds with water molecules.[1][2] This interaction creates a hydration shell around the PEG chain, effectively increasing the hydrodynamic volume of the conjugated molecule and masking it from the biological environment.[1][3] This fundamental property is the basis for the significant advantages conferred by PEGylation.
Key Advantages of PEG Hydrophilicity:
-
Enhanced Solubility: PEG linkers dramatically improve the aqueous solubility of hydrophobic drugs and biomolecules, which is often a major hurdle in formulation development for intravenous administration.[1][][5][6]
-
Improved Pharmacokinetics: The hydration shell provides a "stealth" effect, shielding the conjugate from opsonization and recognition by the mononuclear phagocyte system.[2][3] This reduces enzymatic degradation and renal clearance, thereby prolonging the circulation half-life of the therapeutic.[1][][7][8]
-
Reduced Immunogenicity and Aggregation: By masking the surface of proteins or nanoparticles, PEGylation can reduce or prevent an immune response against the therapeutic agent.[8][9][10] The hydrophilic shield also prevents the aggregation of conjugates, a common issue with hydrophobic molecules that can lead to loss of activity and increased clearance.[9][11]
-
Biocompatibility: PEG is well-established as a non-toxic and biocompatible polymer, approved by the FDA for use in a wide range of pharmaceutical applications.[8][][13]
Quantitative Analysis of PEGylated Linkers
The degree of hydrophilicity and its subsequent impact on a bioconjugate's performance can be quantitatively assessed. Factors such as PEG chain length, architecture (linear vs. branched), and density on a surface play a critical role.[6][14]
Table 1: Impact of PEG Content on Surface Hydrophilicity
Surface hydrophilicity is commonly measured by contact angle goniometry, where a lower contact angle indicates a more hydrophilic surface.
| Material/Modification | Contact Angle (°) | Reference |
| Polydimethylsiloxane (PDMS) Network | 105° | [15] |
| PDMS-PEG Amphiphilic Co-network (PDMS/PEG: 1/2) | 75° | [15] |
| PDMS-PEG Amphiphilic Co-network (PDMS/PEG: 1/6) | 55° | [15] |
| Precisely Engineered PEGylated Surface (Advancing) | 38° ± 1° | [16] |
| Precisely Engineered PEGylated Surface (Receding) | 35° ± 1° | [16] |
Table 2: Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy
In Antibody-Drug Conjugates (ADCs), the length of the PEG linker can significantly influence in vivo performance by improving the solubility and stability of the final construct, especially with hydrophobic payloads.
| ADC Configuration (DAR 8) | Key Observation | Reference |
| No PEG Linker | Rapid tumor breakthrough; significant weight loss at 50 mg/kg dose. | |
| Short PEG Linker (e.g., PEG2, PEG4) | Significant weight loss at 50 mg/kg dose, indicating lower tolerability. | |
| Longer PEG Linker (PEG8, PEG12, PEG24) | Efficacy rescued (less tumor breakthrough); stable weight at 50 mg/kg dose. | |
| Linear PEG24 Linker | Showed higher aggregation tendency under thermal stress compared to pendant configurations. | [14] |
| Pendant Linker (2x PEG12) | Improved stability and slower plasma clearance rates in mice compared to linear PEG24. | [14] |
Experimental Protocols
General Protocol for Protein PEGylation
This protocol outlines a general workflow for the covalent attachment of a PEG linker to a protein via N-hydroxysuccinimide (NHS) ester chemistry, targeting primary amines (e.g., lysine (B10760008) residues).
-
Reagent Preparation:
-
Dissolve the protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.5-8.5 to ensure the target amine groups are deprotonated and reactive.
-
Dissolve the amine-reactive PEG-NHS ester linker in a non-aqueous, water-miscible solvent like DMSO immediately before use to prevent hydrolysis.
-
-
Conjugation Reaction:
-
Add the dissolved PEG-NHS linker to the protein solution. The molar ratio of PEG linker to protein is a critical parameter and should be optimized to achieve the desired degree of PEGylation. Typical ratios range from 5:1 to 50:1.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching reagent with a primary amine, such as Tris or glycine, to consume any unreacted PEG-NHS ester.
-
Remove unreacted PEG and quenching reagent from the PEGylated protein conjugate using methods like Size Exclusion Chromatography (SEC), dialysis, or Tangential Flow Filtration (TFF).
-
-
Characterization:
-
Confirm the degree of PEGylation and purity of the conjugate using SDS-PAGE (which will show an increase in molecular weight), SEC, and Mass Spectrometry (e.g., MALDI-TOF).
-
Assess the biological activity of the PEGylated protein with a relevant functional assay to ensure it has not been compromised by the modification.
-
Protocol for Contact Angle Measurement
This method is used to assess the surface hydrophilicity of a PEG-modified material.
-
Substrate Preparation: Prepare a flat, smooth surface of the material to be tested (e.g., a PEG-grafted silica (B1680970) wafer).[17] Ensure the surface is clean and free of contaminants.
-
Goniometer Setup: Place the substrate on the sample stage of a contact angle goniometer.
-
Droplet Deposition: Using a high-precision syringe, gently deposit a small droplet (e.g., 1-5 µL) of deionized water onto the surface.
-
Image Capture and Analysis: An integrated camera captures a high-resolution image of the droplet at the liquid-solid interface. Software then calculates the angle formed between the tangent of the droplet and the surface of the substrate.
-
Measurement: For static contact angle, the measurement is taken once the droplet is stable. For dynamic contact angles (advancing and receding), the droplet volume is slowly increased and then decreased, with angles measured at the advancing and receding liquid fronts, respectively.[16] A smaller angle indicates higher hydrophilicity.[15]
Visualizing Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships relevant to PEGylated linkers.
References
- 1. purepeg.com [purepeg.com]
- 2. chempep.com [chempep.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 6. precisepeg.com [precisepeg.com]
- 7. purepeg.com [purepeg.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. adcreview.com [adcreview.com]
- 10. precisepeg.com [precisepeg.com]
- 11. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Polyethylene glycol-coated biocompatible surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Enzymatic Cleavage of the Val-Cit Dipeptide by Cathepsin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
The valine-citrulline (Val-Cit) dipeptide has emerged as a cornerstone in the design of linkers for antibody-drug conjugates (ADCs), facilitating targeted payload release within the tumor microenvironment. This technical guide provides a comprehensive overview of the core principles governing the enzymatic cleavage of the Val-Cit linker by the lysosomal protease, Cathepsin B. We will delve into the molecular mechanisms of this interaction, present detailed experimental protocols for assessing cleavage, and summarize the available quantitative data to inform ADC development. This document is intended to be a practical resource for researchers and professionals in the field of targeted cancer therapeutics.
Introduction: The Role of Val-Cit in Antibody-Drug Conjugates
Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells.[1] A critical component of an ADC is the linker, which connects the antibody to the payload. The linker's properties dictate the stability of the ADC in circulation and the efficiency of drug release at the target site.[2]
Among the various linker technologies, those susceptible to enzymatic cleavage have gained prominence due to their ability to remain stable in the bloodstream and undergo rapid hydrolysis within the specific enzymatic milieu of the target cell.[2] The Val-Cit dipeptide is the most extensively utilized and well-characterized protease-cleavable linker in both clinically approved and investigational ADCs.[2] Its cleavage is primarily mediated by Cathepsin B, a lysosomal cysteine protease that is frequently overexpressed in various tumor types.[2]
The Molecular Mechanism of Cleavage
The targeted release of the payload from a Val-Cit-linker-based ADC is a multi-step process that begins with the binding of the ADC to its target antigen on the surface of a cancer cell.[3]
ADC Internalization and Lysosomal Trafficking
Upon binding to its target antigen, the ADC is internalized by the cancer cell via receptor-mediated endocytosis, initially being enclosed within an endosome.[3] The endosome then fuses with a lysosome, a cellular organelle rich in degradative enzymes and characterized by an acidic environment (pH 4.5-5.5).[2]
Figure 1. ADC internalization and payload release pathway.
The Role of the Val-Cit-PABC Linker System
The most common configuration of the Val-Cit linker includes a self-immolative spacer, para-aminobenzyl carbamate (B1207046) (PABC). This multi-component system is designed for optimal stability and efficient, traceless drug release.[2]
-
Valine (Val): This amino acid occupies the P2 position and interacts with the S2 subsite of the Cathepsin B active site.[3]
-
Citrulline (Cit): A non-proteinogenic amino acid at the P1 position that sits (B43327) in the S1 subsite of the enzyme.[3]
-
PABC Spacer: This component is crucial for the spontaneous release of the payload in its unmodified, active form following enzymatic cleavage.[4]
The Enzymatic Cleavage and Self-Immolation Cascade
Within the acidic environment of the lysosome, Cathepsin B recognizes and catalyzes the hydrolysis of the amide bond between the C-terminus of the citrulline residue and the PABC spacer.[3] This initial cleavage event is the trigger for a rapid, spontaneous 1,6-elimination reaction of the PABC spacer. This "self-immolative" cascade results in the fragmentation of the spacer, releasing the unmodified cytotoxic payload, carbon dioxide, and an aromatic remnant.[3]
Figure 2. Mechanism of Val-Cit-PABC linker cleavage.
Quantitative Data on Dipeptide Linker Cleavage
While direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not widely published, comparative studies using model substrates offer valuable insights into the efficiency of different dipeptide linkers.[3] One study involving four different vc-MMAE ADCs found no significant difference in KM or kcat values, suggesting that the antibody carrier does not significantly impact the drug release rate.[1]
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Notes |
| Val-Cit | Baseline | Cathepsin B | Considered the benchmark for efficient cleavage and stability.[3] |
| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Also effectively cleaved, with the advantage of lower hydrophobicity, which can prevent ADC aggregation.[3] |
| Phe-Lys | ~30-fold faster than Val-Cit | Cathepsin B (isolated) | Cleaved very rapidly by isolated Cathepsin B, but rates were identical to Val-Cit in lysosomal extracts, suggesting other enzymes are involved.[3] |
Table 1. Comparative Cleavage Data for Dipeptide Linkers.
It is important to note that while the Val-Cit linker was initially designed for cleavage by Cathepsin B, subsequent research has shown that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also contribute to its cleavage.[3] This enzymatic redundancy can be advantageous in overcoming potential resistance mechanisms.[3] However, the Val-Cit linker is also susceptible to premature cleavage by other enzymes like human neutrophil elastase, which may contribute to off-target toxicity.[3]
Experimental Protocols
Synthesis of Mc-Val-Cit-PABC-PNP (Activated Linker)
The synthesis of the activated Mc-Val-Cit-PABC-PNP linker is a multi-step process that requires careful control of reaction conditions to ensure high yield and diastereomeric purity. The following protocol is a synthesized representation of established methodologies.
Figure 3. Synthetic workflow for Mc-Val-Cit-PABC-PNP.
Step 1: Synthesis of Fmoc-L-Citrulline
-
Protocol: L-Citrulline is reacted with 9-fluorenylmethyl-chloroformate (Fmoc-Cl) in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture such as water and THF. The reaction is typically stirred at room temperature for several hours.
Step 2: Coupling of Fmoc-L-Citrulline with p-aminobenzyl alcohol (PABOH)
-
Protocol: Fmoc-L-Citrulline is coupled with PABOH using a peptide coupling agent such as HATU in an aprotic polar solvent like DMF. The reaction is carried out in the presence of a non-nucleophilic base like DIPEA and stirred at room temperature.
Step 3: Fmoc Deprotection of Fmoc-Cit-PABOH
-
Protocol: The Fmoc protecting group is removed using a solution of piperidine (B6355638) (e.g., 20%) in DMF at room temperature.
Step 4: Dipeptide Formation to Yield Fmoc-Val-Cit-PABOH
-
Protocol: The deprotected Cit-PABOH is reacted with an activated ester of Fmoc-L-valine (Fmoc-Val-OSu) in DMF. The reaction is typically stirred overnight at room temperature to yield the dipeptide as a single diastereomer.
Step 5: Fmoc Deprotection of Fmoc-Val-Cit-PABOH
-
Protocol: The Fmoc group is removed from the dipeptide using a solution of piperidine in DMF.
Step 6: Coupling with Maleimidocaproic Acid (Mc)
-
Protocol: The deprotected Val-Cit-PABOH is reacted with an activated form of 6-maleimidohexanoic acid (e.g., Mc-OSu) in DMF at room temperature.
Step 7: Activation of the PABC Hydroxyl Group
-
Protocol: The hydroxyl group of the PABC spacer is activated by reaction with p-nitrophenyl chloroformate (PNP-Cl) in the presence of a base like pyridine (B92270) in a solvent such as dichloromethane (B109758) (DCM).
Purification: Each intermediate and the final product are typically purified using column chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This protocol outlines a typical experiment to quantify the release of a payload from an ADC in the presence of purified Cathepsin B.
Materials:
-
ADC with Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0
-
Activation Solution: Dithiothreitol (DTT) in water (e.g., 30-40 mM)
-
Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or a broad-spectrum protease inhibitor.
-
HPLC system with a suitable reversed-phase column (e.g., C18).
Procedure:
-
Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with the Activation Solution for 15-30 minutes at 37°C. DTT is required to maintain the active-site cysteine in its reduced state.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar range for the ADC.[3] Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the enzymatic reaction by adding the aliquot to the Quenching Solution.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein.
-
HPLC Analysis: Analyze the supernatant by RP-HPLC to separate and quantify the intact ADC, released payload, and any intermediates. The rate of payload release can be determined by integrating the peak areas over time.
Fluorogenic Substrate Cleavage Assay
This is a high-throughput method to screen for linker cleavage susceptibility.
Materials:
-
Fluorogenic peptide substrate (e.g., a Val-Cit sequence linked to a fluorophore like 7-amino-4-methylcoumarin, AMC)
-
Recombinant Human Cathepsin B
-
Assay Buffer: As described above, with DTT.
-
Fluorescence plate reader.
Procedure:
-
Prepare Substrate Solution: A solution of the peptide-AMC substrate is prepared in the Assay Buffer.
-
Plate Setup: Add the substrate solution to the wells of a 96-well microplate.
-
Initiate Reaction: Add activated Cathepsin B to the wells to start the reaction.
-
Incubation and Measurement: Incubate the plate in a fluorescence plate reader at 37°C. Monitor the increase in fluorescence over time as the AMC is released upon cleavage.
-
Data Analysis: The rate of cleavage is determined from the slope of the fluorescence versus time plot.
Figure 4. Experimental workflows for in vitro cleavage assays.
Conclusion
The Cathepsin B-mediated cleavage of the Val-Cit dipeptide is a highly effective and clinically validated strategy for achieving tumor-specific payload release in ADCs. A thorough understanding of the underlying molecular mechanisms, coupled with robust and reproducible experimental protocols, is essential for the successful design and development of next-generation ADCs. While direct and comprehensive kinetic data for the Val-Cit linker remains somewhat elusive in publicly available literature, the comparative data and detailed methodologies presented in this guide provide a strong foundation for researchers in this dynamic field. Future work should focus on the systematic characterization of the kinetic parameters of various Val-Cit-payload conjugates to enable more precise in silico modeling and prediction of in vivo performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugation using Mal-Amide-PEG4-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to target cells, such as cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated off-target toxicities. The design of the linker connecting the antibody and the cytotoxic drug is critical to the success of an ADC.
This document provides detailed application notes and protocols for the use of the Mal-Amide-PEG4-Val-Cit-PAB-PNP linker in the development of ADCs. This cleavable linker system incorporates several key features:
-
Maleimide (B117702) (Mal): A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody.
-
Polyethylene Glycol (PEG4): A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the ADC.
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically cleaved by the lysosomal enzyme Cathepsin B, which is often upregulated in tumor cells. This ensures targeted intracellular release of the payload.
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the attached drug in its active form.
-
p-Nitrophenyl (PNP): A highly reactive leaving group that facilitates the efficient attachment of an amine-containing cytotoxic payload to the linker.
These application notes will guide researchers through the entire workflow, from payload attachment to the linker and antibody conjugation to the final purification and characterization of the resulting ADC.
Mechanism of Action and Release
The this compound linker is designed for controlled, intracellular drug release. Following administration, the ADC circulates in the bloodstream and binds to the target antigen on the surface of cancer cells. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome. Inside the lysosome, the high concentration of Cathepsin B cleaves the Val-Cit dipeptide bond. This cleavage event triggers a cascade of self-immolation of the PAB spacer, leading to the release of the unmodified, active cytotoxic drug inside the target cell.
Experimental Protocols
This section details the multi-step protocol for the synthesis of an ADC using the this compound linker.
Part 1: Attachment of Amine-Containing Payload to the Linker
This initial step involves the reaction of the amine group of the cytotoxic payload with the p-nitrophenyl (PNP) carbonate group of the linker.
Materials:
-
This compound linker
-
Amine-containing cytotoxic payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) for purification
Protocol:
-
Dissolution of Reactants:
-
In a reaction vessel, dissolve the this compound linker (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
-
Reaction:
-
To the solution of the linker, add the solution of the payload.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature (20-25°C).
-
-
Monitoring:
-
Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) or Reverse-Phase HPLC (RP-HPLC) until the starting material (linker) is consumed. This typically takes 2-18 hours.
-
-
Purification:
-
Purify the resulting maleimide-activated drug-linker conjugate by RP-HPLC to remove excess reagents and byproducts.
-
Lyophilize the purified product to obtain a stable powder.
-
Table 1: Representative Quantitative Data for Payload Attachment
| Parameter | Value | Notes |
| Linker to Payload Molar Ratio | 1.2 : 1 | To ensure complete consumption of the payload. |
| DIPEA Equivalents | 2.0 - 3.0 | Acts as a non-nucleophilic base to facilitate the reaction. |
| Reaction Time | 2 - 18 hours | Dependent on the reactivity of the specific payload. |
| Typical Yield | > 80% | Varies based on payload and purification efficiency. |
Part 2: Antibody Reduction
This step involves the selective reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose.[1][2]
Materials:
-
Monoclonal antibody (mAb)
-
Borate Buffered Saline (BBS): 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)
-
Ultrafiltration spin columns (e.g., 30 kDa MWCO)
-
Inert gas (Nitrogen or Argon)
Protocol:
-
Antibody Preparation:
-
Dissolve the lyophilized antibody in an appropriate buffer (e.g., PBS) to a concentration of 1-10 mg/mL.
-
Perform a buffer exchange into degassed BBS using an ultrafiltration spin column.
-
Adjust the final antibody concentration as required for the conjugation reaction.
-
-
Reduction Reaction:
-
Prepare a fresh stock solution of TCEP·HCl (e.g., 10 mM) in degassed BBS.
-
Add a calculated molar excess of TCEP to the antibody solution. The molar excess will determine the extent of reduction and the final Drug-to-Antibody Ratio (DAR). A 5-10 fold molar excess is a common starting point.
-
Incubate the reaction mixture at 37°C for 1-2 hours under a gentle stream of inert gas to prevent re-oxidation of the thiols.
-
-
Removal of Excess TCEP:
-
Remove the excess TCEP from the reduced antibody solution using an ultrafiltration spin column. Wash the antibody with degassed BBS.
-
Table 2: Representative Quantitative Data for Antibody Reduction
| Parameter | Value/Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can lead to aggregation. |
| TCEP Molar Excess | 5 - 20 fold | Adjust to achieve the desired number of free thiols per antibody. |
| Incubation Temperature | 37°C | Can be optimized (e.g., room temperature for longer incubation). |
| Incubation Time | 1 - 2 hours | Monitor thiol generation for optimization. |
| Expected Free Thiols/mAb | 2 - 8 | Dependent on the TCEP concentration and reaction conditions. |
Part 3: Conjugation of Maleimide-Activated Payload to Reduced Antibody
This final conjugation step involves the reaction of the maleimide group on the drug-linker construct with the free thiol groups on the reduced antibody.
Materials:
-
Reduced antibody from Part 2
-
Maleimide-activated drug-linker from Part 1
-
Anhydrous DMSO
-
N-acetylcysteine (optional, for quenching)
-
Reaction vessel
-
Gentle agitation system (e.g., rocker or orbital shaker)
Protocol:
-
Preparation of Drug-Linker Solution:
-
Dissolve the maleimide-activated drug-linker in a small amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the drug-linker stock solution to the reduced antibody solution. A molar excess of the drug-linker (typically 4-8 fold over the available thiol groups) is recommended.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid antibody denaturation.
-
Gently agitate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
-
Quenching (Optional):
-
To cap any unreacted thiol groups on the antibody, an excess of a quenching agent like N-acetylcysteine can be added and incubated for an additional 30 minutes.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker, excess reagents, and aggregated species. Common purification methods include:
-
Size Exclusion Chromatography (SEC): To separate the larger ADC from smaller molecules.
-
Tangential Flow Filtration (TFF): For buffer exchange and removal of small molecule impurities.
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different DARs.
-
-
Table 3: Representative Quantitative Data for Conjugation Reaction
| Parameter | Value/Range | Notes |
| Drug-Linker to Thiol Molar Ratio | 4 - 8 fold excess | To drive the conjugation reaction to completion. |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for longer reaction times. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by LC-MS. |
| Final DMSO Concentration | < 10% (v/v) | To maintain antibody integrity. |
| Expected Average DAR | 2 - 4 | Can be controlled by adjusting the antibody reduction conditions. |
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the final ADC product is crucial to ensure its quality, efficacy, and safety.
Key Characterization Methods:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This is a critical quality attribute that affects the ADC's potency and pharmacokinetics.
-
Hydrophobic Interaction Chromatography (HIC): Can separate ADCs based on their hydrophobicity, which correlates with the DAR.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass measurements of the intact ADC, allowing for the determination of the DAR and the distribution of different drug-loaded species.
-
UV-Vis Spectroscopy: Can be used to estimate the average DAR by measuring the absorbance of the protein and the payload at their respective maximum wavelengths.
-
-
Purity and Aggregation:
-
Size Exclusion Chromatography (SEC): To determine the percentage of monomeric ADC and quantify any aggregates or fragments.
-
-
In Vitro Cell-Based Assays:
-
To assess the potency and specificity of the ADC on target and non-target cell lines.
-
-
Stability Studies:
-
To evaluate the stability of the ADC in plasma and under different storage conditions.
-
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: Mechanism of intracellular payload release.
References
Application Notes: Utilizing Mal-Amide-PEG4-Val-Cit-PAB-PNP in Antibody-Drug Conjugate (ADC) Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mal-Amide-PEG4-Val-Cit-PAB-PNP is a highly versatile, cleavable linker system designed for the development of advanced Antibody-Drug Conjugates (ADCs). This linker combines several key features to ensure stability in circulation and efficient, targeted release of a cytotoxic payload within tumor cells. ADCs constructed with this linker leverage the specificity of a monoclonal antibody (mAb) to deliver a potent drug, thereby increasing the therapeutic window and reducing off-target toxicity.
The linker is composed of distinct functional units:
-
Maleimide (B117702) (Mal) : A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody. This is typically achieved by partially reducing the antibody's interchain disulfide bonds.[1][2]
-
PEG4 : A hydrophilic 4-unit polyethylene (B3416737) glycol spacer. The PEG spacer enhances the aqueous solubility of the ADC, reduces aggregation, and can improve overall pharmacokinetics.[]
-
Valine-Citrulline (Val-Cit) : A dipeptide motif specifically designed to be cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment and within tumor cell lysosomes.[4][5][6] This enzymatic cleavage ensures that the payload is released after the ADC has been internalized by the target cell.
-
p-aminobenzyl (PAB) : A self-immolative spacer. Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB group undergoes a 1,6-elimination reaction to release the active drug in its unmodified form.[5]
-
p-nitrophenyl (PNP) carbonate : A highly reactive leaving group. This moiety is used to couple an amine-containing payload to the linker system before conjugation to the antibody.[1]
Mechanism of Action
The therapeutic strategy of an ADC built with this linker follows a multi-step process. The stability of the Val-Cit linker in systemic circulation is crucial, preventing premature drug release that could lead to systemic toxicity.[7][8] However, this stability can be species-dependent, with notable instability in mouse plasma due to the activity of carboxylesterase 1C, a factor to consider during preclinical evaluation.[5][9][10]
The mechanism involves:
-
Target Binding : The ADC circulates in the bloodstream and the mAb component selectively binds to a specific antigen on the surface of a cancer cell.
-
Internalization : Upon binding, the ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking : The endosome containing the ADC fuses with a lysosome.
-
Enzymatic Cleavage : Inside the acidic and enzyme-rich environment of the lysosome, Cathepsin B cleaves the amide bond between the Citrulline and PAB moieties of the linker.[4][5]
-
Payload Release : The cleavage event triggers the self-immolation of the PAB spacer, which releases the active cytotoxic payload into the cytoplasm.
-
Cytotoxicity : The released payload exerts its cell-killing effect, for example, by inhibiting microtubule polymerization or damaging DNA, leading to apoptosis of the cancer cell.
Data Presentation
Quantitative data from key stages of ADC development are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C43H58N8O16 | [1] |
| Molecular Weight | ~943 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO, DMF | [1] |
| Storage Condition | -20°C, protect from light |[1][11] |
Table 2: Example Drug-to-Antibody Ratio (DAR) Analysis Data
| Analysis Method | Species | Average DAR | DAR Distribution (D0-D8) | Reference |
|---|---|---|---|---|
| LC-MS | Intact Glycosylated ADC | 3.6 | D0-D8 observed | [12][13] |
| LC-MS | Intact Deglycosylated ADC | 3.88 | D0-D8 observed | [12] |
| HIC | Purified ADC | Varies (e.g., 3.5-4.0) | Provides relative abundance of DAR species | [] |
| UV-Vis | Purified ADC | Provides average DAR only | Not applicable |[] |
Table 3: Comparative Plasma Stability of Val-Cit Linker
| Plasma Source | Stability | Key Enzyme | Implication | Reference |
|---|---|---|---|---|
| Human | High | Low carboxylesterase activity | Suitable for clinical development | [15][16] |
| Mouse | Low | High Carboxylesterase 1C (Ces1c) activity | Potential for premature drug release in mouse models; may require linker modification (e.g., EVCit) for accurate preclinical assessment. |[5][9][10] |
Experimental Protocols
The overall workflow for generating an ADC with this linker involves three main stages: preparing the drug-linker conjugate, conjugating it to the antibody, and purifying/characterizing the final ADC.
Protocol 1: Payload Conjugation to Linker
This protocol describes the reaction of an amine-containing cytotoxic payload with the p-nitrophenyl (PNP) carbonate group of the this compound linker.
Materials:
-
Amine-containing payload (e.g., MMAE, PNU-159682)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-Phase HPLC (RP-HPLC) for purification
-
LC-MS for reaction monitoring
Procedure:
-
In a clean, dry reaction vessel, dissolve the this compound linker (1.1 equivalents) in anhydrous DMF or DMSO.
-
In a separate vessel, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of the same anhydrous solvent.
-
Add the payload solution to the linker solution with stirring.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction at room temperature (20-25°C) and protect it from light.
-
Monitor the reaction progress using LC-MS until the payload starting material is consumed (typically 2-12 hours).
-
Upon completion, purify the resulting maleimide-activated drug-linker conjugate by RP-HPLC to remove excess reagents and byproducts.
-
Lyophilize the pure fractions to obtain the drug-linker as a solid. Store at -20°C or below.
Protocol 2: Antibody Reduction
This protocol details the partial reduction of a monoclonal antibody's interchain disulfide bonds to generate free thiol (-SH) groups for conjugation. The goal is to achieve a controlled number of thiols per antibody (typically aiming for a final DAR of 2-4).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: e.g., Phosphate-buffered saline (PBS) with 1-2 mM EDTA, pH 7.2-7.5.
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.
-
Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP).
-
Add a calculated molar excess of TCEP to the mAb solution. A typical starting point is 2.0-3.0 molar equivalents of TCEP per mole of mAb to target the interchain disulfides. This ratio must be optimized for each specific mAb.
-
Incubate the reaction at 37°C for 30-90 minutes.[17] The time and temperature should be optimized.
-
Immediately after incubation, remove the excess TCEP by passing the reduced antibody through a pre-equilibrated desalting column using chilled conjugation buffer.[17]
-
Collect the protein fraction containing the reduced mAb. It is critical to use the reduced mAb for conjugation immediately to prevent re-oxidation of the thiol groups.
Protocol 3: ADC Conjugation
This protocol describes the conjugation of the maleimide-activated drug-linker to the reduced antibody via a thiol-maleimide Michael addition reaction.
Materials:
-
Reduced mAb from Protocol 2.
-
Purified maleimide-activated drug-linker from Protocol 1.
-
Co-solvent (e.g., DMSO or DMF).
-
Quenching reagent: N-acetylcysteine or Cysteine.
Procedure:
-
Adjust the concentration of the reduced mAb to 2.5-5.0 mg/mL with chilled conjugation buffer.[17]
-
Dissolve the maleimide-activated drug-linker in a minimal amount of co-solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Add the drug-linker solution to the reduced mAb solution. A molar excess of 5-10 fold of drug-linker per mole of antibody is a common starting point.[17] The final concentration of the organic co-solvent should typically be kept below 10% (v/v) to avoid antibody denaturation.
-
Gently mix the reaction and incubate at 4°C or room temperature for 1-4 hours. Protect the reaction from light.
-
Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine (relative to the drug-linker) to cap any unreacted maleimide groups.[18] Incubate for an additional 20-30 minutes.
Protocol 4: ADC Purification and Characterization
This protocol outlines the purification of the ADC and the key analytical methods for its characterization.
A. Purification
-
Method: Size-Exclusion Chromatography (SEC) is commonly used to separate the ADC from unconjugated drug-linker, quenching reagent, and to assess the level of aggregation. Protein A affinity chromatography can also be used.
-
Procedure:
-
Load the quenched reaction mixture onto an SEC column (e.g., Superdex 200) pre-equilibrated with a formulation buffer (e.g., PBS, pH 7.4).
-
Collect fractions corresponding to the monomeric ADC peak.
-
Pool the pure fractions, concentrate using an appropriate ultrafiltration device, and sterile filter.
-
B. Characterization
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): A robust method that separates ADC species based on the number of conjugated drugs. The average DAR is calculated from the weighted area of the peaks corresponding to different drug loads (D0, D2, D4, etc.).[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the most accurate DAR measurement. The ADC can be analyzed intact (after deglycosylation to simplify the spectra) or after reduction into light and heavy chains. The average DAR is calculated from the deconvoluted mass spectra.[12][13][19]
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC-HPLC): The primary method to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates). A purity of >95% monomer is typically desired.
-
-
In Vitro Stability Assay:
-
Procedure: Incubate the purified ADC in human and mouse plasma at 37°C.[20] At various time points (e.g., 0, 24, 48, 96 hours), take aliquots and analyze by LC-MS or an affinity-capture ELISA to measure the amount of total antibody and conjugated antibody, allowing for the determination of payload deconjugation rate.
-
-
In Vitro Cytotoxicity Assay:
-
Procedure: Perform a cell viability assay (e.g., MTS, CellTiter-Glo) using a cancer cell line that expresses the target antigen. Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Calculate the IC50 (half-maximal inhibitory concentration) to determine the potency and specificity of the ADC.
-
References
- 1. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 2. Mal-PEG4-Val-Cit-PAB-PNP, ADC linker, 2112738-09-5 | BroadPharm [broadpharm.com]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mal-PEG4-Val-Cit-PAB-PNP - CD Bioparticles [cd-bioparticles.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. agilent.com [agilent.com]
- 13. sciex.com [sciex.com]
- 15. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. hpst.cz [hpst.cz]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Mal-Amide-PEG4-Val-Cit-PAB-PNP in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-Amide-PEG4-Val-Cit-PAB-PNP linker is a sophisticated, cleavable linker system designed for the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells, thereby enhancing the therapeutic window by maximizing efficacy and minimizing off-target toxicity.[1] This linker incorporates several key features to ensure stability in circulation and efficient, specific drug release within the target cell.
The linker's design includes:
-
Maleimide (Mal): A thiol-reactive group for covalent conjugation to cysteine residues on the antibody.[2]
-
Amide-PEG4: A four-unit polyethylene (B3416737) glycol (PEG) spacer that enhances aqueous solubility and can reduce immunogenicity.[3][4]
-
Valine-Citrulline (Val-Cit): A dipeptide sequence specifically designed to be cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[3][5]
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, undergoes a 1,6-elimination to release the active drug.[6][7]
-
p-Nitrophenyl (PNP): A carbonate group that acts as a highly activated leaving group for the attachment of the cytotoxic payload, typically reacting with an amine group on the drug.[2]
These application notes provide a detailed overview of the mechanism of action and protocols for the use of the this compound linker in the development of ADCs.
Mechanism of Action
The targeted delivery and specific release of the cytotoxic payload by an ADC utilizing the this compound linker is a multi-step process:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the linker designed to be stable at physiological pH, preventing premature drug release.[8] The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[1]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases, including Cathepsin B.[1]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer of the Val-Cit dipeptide.[6]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker unmasks an aniline (B41778) nitrogen on the PAB spacer. This initiates a rapid, spontaneous 1,6-elimination reaction, leading to the release of the unmodified, active cytotoxic drug into the cytoplasm of the cancer cell.[7][9]
-
Induction of Cell Death: The released cytotoxic payload can then exert its cell-killing effect, for example, by binding to tubulin or DNA.
Signaling Pathway and Drug Release Mechanism
Caption: ADC internalization and payload release pathway.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Val-Cit-PAB-based ADCs
| Cell Line | Target Antigen | Payload | ADC Configuration | IC50 (ng/mL) | Reference |
| N87 | HER2 | Undisclosed | High DAR (>3.5) | 13-50 | [10] |
| BT474 | HER2 | Undisclosed | High DAR (>3.5) | 13-50 | [10] |
| HCC1954 | HER2 | Undisclosed | High DAR (>3.5) | 13-50 | [10] |
| MDA-MB-361-DYT2 | HER2 | Undisclosed | Low DAR (<3.5) | 1500-60000 | [10] |
| MDA-MB-361-DYT2 | HER2 | Undisclosed | High DAR (>3.5) | 25-80 | [10] |
Table 2: Plasma Stability of Val-Cit-PAB-based ADCs
| Linker Configuration | Plasma Source | Incubation Time | Stability (% Remaining ADC) | Reference |
| Mc-Val-Cit-PAB | Human | 28 days | No significant degradation | [11] |
| Mc-Val-Cit-PAB | Mouse | Not Specified | Unstable | [11] |
| Glu-Val-Cit-PAB | Mouse | Not Specified | Enhanced stability vs. Val-Cit | [3] |
Note: The instability of Val-Cit linkers in mouse plasma is attributed to cleavage by carboxylesterase 1c (Ces1c), an enzyme not prevalent in human plasma. This is a critical consideration for the preclinical evaluation of ADCs in murine models.
Experimental Protocols
Protocol 1: Synthesis of Antibody-Drug Conjugate
This protocol outlines the general steps for conjugating the this compound linker (pre-loaded with a cytotoxic drug) to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Mal-Amide-PEG4-Val-Cit-PAB-Drug construct
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in a degassed buffer to a concentration of 1-10 mg/mL.
-
Add a 50-100 fold molar excess of TCEP to the mAb solution.
-
Incubate for 1-2 hours at 37°C to reduce interchain disulfide bonds, exposing free thiol groups.
-
-
Drug-Linker Preparation:
-
Dissolve the Mal-Amide-PEG4-Val-Cit-PAB-Drug construct in DMSO to create a concentrated stock solution.
-
-
Conjugation:
-
Add a 10-20 fold molar excess of the drug-linker stock solution to the reduced antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove excess, unreacted drug-linker and reducing agent.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using methods such as mass spectrometry or hydrophobic interaction chromatography.
-
References
- 1. Plasma Stability Assay - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mal-PEG4-Val-Cit-PAB-PNP - CD Bioparticles [cd-bioparticles.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Step-by-Step Guide to Payload Attachment with Mal-Amide-PEG4-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the conjugation of a cytotoxic payload to a monoclonal antibody (mAb) using the cleavable linker, Mal-Amide-PEG4-Val-Cit-PAB-PNP. This linker system is designed for targeted drug delivery, offering high stability in circulation and specific payload release within the lysosomal compartment of target cells.
Introduction to the this compound Linker
The this compound linker is a sophisticated chemical entity engineered for the development of Antibody-Drug Conjugates (ADCs). Each component of the linker plays a crucial role in the overall function of the resulting ADC:
-
Maleimide (B117702) (Mal): A thiol-specific reactive group that forms a stable covalent bond with free sulfhydryl groups on a partially reduced antibody.
-
Amide-PEG4: A hydrophilic polyethylene (B3416737) glycol (PEG) spacer that enhances the solubility and pharmacokinetic properties of the ADC.
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically recognized and cleaved by the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.[1][2][3][]
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the conjugated payload in its active form.[1][3]
-
p-Nitrophenyl (PNP): A highly reactive leaving group that facilitates the efficient conjugation of an amine-containing payload to the linker.[5]
The targeted release mechanism of this linker minimizes off-target toxicity and enhances the therapeutic window of the cytotoxic payload.[2][3]
Experimental Protocols
This section details the multi-step process of creating an ADC using the this compound linker. The overall workflow is depicted below.
Part 1: Payload-Linker Conjugation
This protocol describes the attachment of an amine-containing payload (e.g., a cytotoxic drug) to the this compound linker.
Materials:
-
This compound linker
-
Amine-containing payload (e.g., Doxorubicin, Monomethyl Auristatin E - MMAE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Dissolution of Reactants:
-
In a reaction vial, dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
-
Reaction:
-
To the solution of the linker, add the solution of the payload.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.[6]
-
Stir the reaction mixture at room temperature (20-25°C).
-
-
Monitoring:
-
Monitor the progress of the reaction by LC-MS or RP-HPLC until the starting material (linker) is consumed. This typically takes 2-18 hours.[6]
-
-
Purification:
-
Purify the resulting payload-linker conjugate by RP-HPLC to remove unreacted payload, linker, and other impurities.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS. The expected mass will be the sum of the masses of the linker and the payload, minus the mass of the p-nitrophenol leaving group.
-
| Parameter | Recommended Condition |
| Solvent | Anhydrous DMF or DMSO |
| Reactant Ratio | 1.2 : 1.0 (Linker : Payload) |
| Base | DIPEA (2.0-3.0 equivalents) |
| Temperature | 20-25°C |
| Reaction Time | 2-18 hours (monitored) |
| Purification | RP-HPLC |
| Characterization | LC-MS |
Table 1: Recommended reaction conditions for payload-linker conjugation.
Part 2: Antibody Preparation (Partial Reduction)
This protocol describes the partial reduction of the interchain disulfide bonds of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)[7]
-
Desalting columns or centrifugal filter devices
Procedure:
-
Buffer Exchange:
-
If necessary, exchange the antibody into the conjugation buffer.
-
-
TCEP Reduction:
-
Removal of Excess TCEP:
-
Immediately after incubation, remove the excess TCEP using a desalting column or a centrifugal filter device, exchanging the antibody into fresh, cold conjugation buffer.[8] This step is critical to prevent unwanted reactions in the subsequent conjugation step.
-
| Parameter | Recommended Condition |
| Antibody Concentration | 5-10 mg/mL |
| Reducing Agent | TCEP (5-20 molar equivalents) |
| Incubation Temperature | 30-37°C |
| Incubation Time | 1-3 hours |
| TCEP Removal | Desalting column or centrifugal filtration |
Table 2: Recommended conditions for partial antibody reduction.
Part 3: ADC Conjugation and Purification
This protocol details the conjugation of the thiol-activated antibody with the payload-linker conjugate.
Materials:
-
Partially reduced antibody
-
Payload-linker conjugate
-
Co-solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Conjugation Reaction:
-
Quenching:
-
Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.[6]
-
-
Purification:
-
Purify the resulting ADC from unconjugated payload-linker and other small molecules using SEC.[6]
-
Collect the fractions corresponding to the purified ADC monomer.
-
| Parameter | Recommended Condition |
| Reactant Ratio | 4-8 : 1 (Payload-Linker : Reduced Antibody) |
| Co-solvent | DMSO (final concentration < 10% v/v) |
| Incubation Temperature | Room Temperature (20-25°C) |
| Incubation Time | 1-4 hours |
| Quenching Agent | N-acetylcysteine |
| Purification Method | Size-Exclusion Chromatography (SEC) |
Table 3: Recommended conditions for ADC conjugation.
ADC Characterization
Thorough characterization of the ADC is crucial to ensure its quality and consistency.
Drug-to-Antibody Ratio (DAR) Analysis
The DAR is a critical quality attribute of an ADC. It can be determined using Hydrophobic Interaction Chromatography (HIC)-HPLC or LC-MS.
HIC-HPLC Protocol:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR)[10]
-
Mobile Phase A: 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0[10]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0 with 25% Isopropanol (v/v)[10]
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B.
-
Detection: UV absorbance at 280 nm.
The different DAR species will be separated based on their hydrophobicity, with higher DAR species having longer retention times. The average DAR can be calculated from the peak areas of the different species.[11]
LC-MS Protocol:
Intact mass analysis of the ADC can be performed using a high-resolution mass spectrometer. The observed mass of the ADC will increase with the number of conjugated payload-linker moieties, allowing for the determination of the DAR distribution.[12][13]
| DAR Value | Expected Mass Increase (Da) |
| 2 | ~1744 |
| 4 | ~3488 |
| 6 | ~5232 |
| 8 | ~6976 |
Table 4: Expected mass increase for different DAR values with a hypothetical 400 Da payload.
Purity and Aggregation Analysis
SEC is used to determine the purity of the ADC and to quantify the amount of aggregation.
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: PBS, pH 7.4
-
Detection: UV absorbance at 280 nm
The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.
Signaling Pathway of ADC Action
The following diagram illustrates the mechanism of action of an ADC constructed with the this compound linker.
Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized via receptor-mediated endocytosis.[1][3] The ADC is then trafficked to the lysosome, where the acidic environment and high concentration of proteases, such as Cathepsin B, facilitate the cleavage of the Val-Cit dipeptide.[1][] This cleavage event triggers the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload inside the cancer cell, ultimately inducing apoptosis.[1][3][]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 5. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. dynamic-biosensors.com [dynamic-biosensors.com]
- 10. mdpi.com [mdpi.com]
- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol-Specific Protein Labeling with Maleimide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-specific protein labeling using maleimide (B117702) linkers is a robust and widely adopted bioconjugation technique critical in research and pharmaceutical development. This method facilitates the covalent attachment of various moieties, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs, to proteins and peptides. The high selectivity of the maleimide group for the sulfhydryl (thiol) group of cysteine residues under mild physiological conditions makes it an ideal tool for creating well-defined bioconjugates.[][2][3] Applications are diverse, ranging from protein labeling for imaging studies and diagnostics to the construction of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[][2][4]
The core of this chemistry is the Michael addition reaction, where the thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring.[][2][5] This reaction forms a stable thioether bond, effectively linking the maleimide-containing molecule to the protein.[][6] The reaction is highly efficient and chemoselective within a pH range of 6.5-7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[2][7]
This document provides detailed application notes, experimental protocols, and troubleshooting guidance for the successful implementation of thiol-specific protein labeling with maleimide linkers.
Chemical Principle and Reaction Mechanism
The conjugation of a maleimide to a thiol group proceeds via a Michael addition reaction. The thiol group, present on cysteine residues within a protein, attacks one of the carbon atoms of the maleimide's double bond. This reaction is highly specific for thiols under physiological pH conditions.
Caption: Thiol-Maleimide Reaction Mechanism.
Types of Maleimide Linkers
A wide variety of maleimide linkers are commercially available, often featuring different spacer arms and additional reactive groups to suit specific applications.[][8] The choice of linker can influence the solubility, stability, and overall properties of the final bioconjugate.[]
| Linker Type | Key Features | Common Applications |
| Mal-PEG-Alkyne | Incorporates a PEG spacer for increased solubility and an alkyne group for subsequent "click chemistry" reactions.[] | Protein labeling with azide-containing compounds, dual labeling strategies.[] |
| Mal-PEG-Amine | Contains a reactive amine group for further conjugation steps.[] | Modifying proteins for subsequent labeling with amine-reactive reagents.[] |
| Mal-PEG-NHS Ester | A heterobifunctional linker with a maleimide for thiol coupling and an NHS ester for amine coupling (e.g., lysine (B10760008) residues).[9] | Crosslinking proteins, conjugating proteins to amine-containing surfaces. |
| Mal-PEG-Biotin | Attaches a biotin (B1667282) molecule for affinity-based detection or purification using streptavidin or avidin.[] | Immunoassays, affinity chromatography, protein pull-down experiments. |
| Cleavable Linkers | Contain a labile bond (e.g., disulfide, acid-labile, enzyme-cleavable) that can be broken under specific conditions.[2] | Drug delivery systems like ADCs, allowing for controlled release of the payload at the target site.[2] |
| Non-Cleavable Linkers | Form a stable linkage that is not designed to be broken. | Applications where a permanent link between the protein and the label is desired. |
Experimental Protocols
General Workflow for Protein Labeling
The overall process for labeling a protein with a maleimide linker involves several key steps, from protein preparation to purification of the final conjugate.
Caption: General experimental workflow for protein labeling.
Protocol 1: Labeling of a Protein with a Maleimide-Functionalized Dye
This protocol provides a general procedure for labeling a protein with a fluorescent dye or other small molecule functionalized with a maleimide group. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest
-
Degassed reaction buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5)[10][11]
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)[10][11]
-
Maleimide-functionalized dye
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[10][11]
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol) (optional)
-
Purification system (e.g., size-exclusion chromatography/desalting column, dialysis)[10][11]
Procedure:
-
Protein Preparation and Disulfide Reduction (if necessary):
-
Dissolve the protein in degassed reaction buffer to a final concentration of 1-10 mg/mL.[10][11] Degassing is crucial to prevent re-oxidation of thiols.[10]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP to the protein solution.[7][11]
-
Incubate the mixture for 20-60 minutes at room temperature.[7][10][11] Note: If using Dithiothreitol (DTT) as the reducing agent, it must be removed prior to adding the maleimide reagent, as it will compete for the reaction.
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Add the maleimide reagent stock solution to the protein solution to achieve a final maleimide-to-protein molar ratio of 10:1 to 20:1. This ratio may need to be optimized for your specific protein.
-
Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted maleimide, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added in excess.
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This is typically done using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax).
-
The DOL can be calculated using the following formula:
-
Corrected A280 = A280 - (Amax × Correction Factor)
-
Molar concentration of protein = Corrected A280 / εprotein
-
Molar concentration of dye = Amax / εdye
-
DOL = Molar concentration of dye / Molar concentration of protein
-
Where ε is the molar extinction coefficient. The correction factor accounts for the dye's absorbance at 280 nm.
-
-
Data Presentation: Reaction Parameters and Stability
The efficiency and stability of maleimide-based conjugation are influenced by several factors.
Table 1: General Reaction Conditions and Efficiency
| Parameter | Recommended Condition | Expected Efficiency | Reference(s) |
| pH | 6.5 - 7.5 | High | [2][7] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. | [7] |
| Reaction Time | 1-2 hours at room temperature; overnight at 4°C | Varies with reactants and concentrations. | [7] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | High | |
| Protein Concentration | 1-10 mg/mL | High | [10][11] |
Table 2: Stability of Maleimide-Thiol Conjugates
| Linker Type | Linkage | Stability | Notes | Reference(s) |
| N-Alkyl Maleimide | Thioether | Moderate | Prone to retro-Michael addition, leading to deconjugation. The succinimide (B58015) ring can undergo hydrolysis. | [12][13] |
| N-Aryl Maleimide | Thioether | High | The thio-succinimide ring undergoes faster hydrolysis, resulting in a more stable, ring-opened structure that prevents retro-Michael addition. | [13] |
| Self-hydrolyzing Maleimides | Thioether | High | Designed to rapidly hydrolyze after conjugation, forming a stable ring-opened structure and preventing deconjugation. | [12][14] |
Challenges and Troubleshooting
While maleimide chemistry is generally reliable, several challenges can arise.
Caption: Common challenges and their solutions.
Applications in Drug Development and Research
The versatility of maleimide linkers has made them indispensable in various areas of biomedical research and drug development.
-
Antibody-Drug Conjugates (ADCs): Maleimide chemistry is a cornerstone in the development of ADCs, where potent cytotoxic drugs are linked to monoclonal antibodies for targeted delivery to cancer cells.[][2][15]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins via maleimide linkers can improve their pharmacokinetic properties, such as increasing solubility, stability, and circulation half-life, while reducing immunogenicity.[]
-
Fluorescent Labeling: The site-specific labeling of proteins with fluorescent dyes enables the study of protein localization, trafficking, and interactions within living cells and tissues.[2][16]
-
Surface Functionalization: Maleimide linkers are used to immobilize proteins and peptides onto surfaces, such as nanoparticles and biosensors, for applications in diagnostics and targeted drug delivery.[][2]
-
Studying Redox Signaling: Maleimide-based probes are valuable for selectively labeling reduced cysteine residues, allowing for the investigation of redox signaling pathways where cysteine oxidation acts as a molecular switch.[7]
Conclusion
Thiol-specific protein labeling with maleimide linkers is a powerful and versatile technique with broad applications in life sciences and medicine. A thorough understanding of the reaction mechanism, careful selection of linkers, and optimization of reaction conditions are paramount for achieving successful and reproducible bioconjugation. By following the protocols and considering the potential challenges outlined in these application notes, researchers can effectively utilize this chemistry to advance their scientific and therapeutic goals.
References
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. benchchem.com [benchchem.com]
- 8. Maleimide Linkers | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 15. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Labeling Thiols on Proteins, Living Cells, and Tissues with Enhanced Emission Induced by FRET - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Stock Solutions of Mal-Amide-PEG4-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-Amide-PEG4-Val-Cit-PAB-PNP is a sophisticated, cleavable linker used extensively in the development of Antibody-Drug Conjugates (ADCs).[1] Its structure is meticulously designed for stability in circulation and specific release of a cytotoxic payload within target cells. The linker comprises several key functional components:
-
Maleimide (Mal): A thiol-reactive group for covalent conjugation to cysteine residues on antibodies.[1]
-
PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer that enhances the aqueous solubility of the ADC.[2]
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside cancer cells.[1][3]
-
p-aminobenzyl (PAB) group: A self-immolative spacer that ensures the efficient release of the unmodified payload after Val-Cit cleavage.[1]
-
p-nitrophenyl (PNP) carbonate: A highly activated leaving group that facilitates the reaction with amine- or hydroxyl-containing payloads.[1][4]
Proper preparation of stock solutions from the lyophilized powder is a critical first step to ensure the integrity and reactivity of the linker for subsequent conjugation reactions. This document provides a detailed protocol for the reconstitution, handling, and storage of this compound.
Chemical Properties and Storage Recommendations
This table summarizes the key quantitative data for this compound. Adherence to the recommended storage conditions is crucial to prevent degradation and maintain the linker's functionality.
| Parameter | Value | Reference |
| Molecular Formula | C43H58N8O16 | [1][5] |
| Molecular Weight | 943.0 g/mol | [1][5] |
| CAS Number | 2003260-12-4 | [1][5] |
| Appearance | White to yellow solid | [6] |
| Purity | ≥95% | [5] |
| Recommended Solvents | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | [1][2] |
| Solubility | Highly soluble in DMSO (e.g., up to 125 mg/mL) | [6] |
| Storage (Powder) | -20°C, protect from moisture | [1][2] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light. | [6][7] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol outlines the steps for reconstituting lyophilized this compound to a final concentration of 10 mM in DMSO.
3.1. Materials and Equipment
-
This compound (lyophilized powder)
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Pipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
3.2. Safety Precautions
-
Handle the lyophilized powder and DMSO solution in a well-ventilated fume hood.
-
The chemical properties of this compound are not fully characterized; handle with care and avoid direct contact, inhalation, or ingestion.
-
Dispose of waste according to institutional guidelines for chemical waste.
3.3. Step-by-Step Reconstitution Procedure
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can degrade the compound.
-
Weighing: Carefully weigh the desired amount of the linker powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 9.43 mg.
-
Calculation: Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example: Mass = 0.001 L × 0.010 mol/L × 943.0 g/mol × 1000 mg/g = 9.43 mg
-
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the powder. To minimize hydrolysis, it is critical to use high-purity, dry DMSO.[6]
-
Example: Add 1 mL of DMSO to the 9.43 mg of powder.
-
-
Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and colorless to pale yellow.
-
Aiding Dissolution (Optional): If the compound does not dissolve completely, briefly sonicate the tube in a water bath.[8] Caution: Avoid prolonged sonication, as it can generate heat and potentially degrade the linker.[8]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can compromise the linker's integrity, immediately aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials.[6]
-
Final Storage: Store the aliquots upright at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6][7] Ensure the solutions are protected from light.
Diagrams
4.1. Experimental Workflow
The following diagram illustrates the procedural flow for preparing the stock solution.
4.2. Functional Components of the Linker
This diagram illustrates the logical relationship between the functional units of the this compound linker.
References
- 1. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 2. Mal-PEG4-Val-Cit-PAB-PNP, ADC linker, 2112738-09-5 | BroadPharm [broadpharm.com]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. SPDP-Val-Cit-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 5. glycomindsynth.com [glycomindsynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. How to reconstitute my peptide [biosyn.com]
Application Notes and Protocols for Mal-Amide-PEG4-Val-Cit-PAB-PNP in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload. Mal-Amide-PEG4-Val-Cit-PAB-PNP is a state-of-the-art, cleavable linker system designed for the development of advanced ADCs.
This linker incorporates several key features to ensure stability in circulation and efficient, targeted release of the payload within cancer cells:
-
Maleimide (B117702) (Mal): A reactive group that forms a stable covalent bond with thiol groups on cysteine residues of the antibody.
-
Polyethylene (B3416737) Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the hydrophilicity and solubility of the ADC, potentially improving its pharmacokinetic properties and reducing aggregation.[1]
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically and efficiently cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[2]
-
p-Aminobenzyl Carbamate (PAB): A self-immolative spacer that, following the enzymatic cleavage of the Val-Cit linker, spontaneously releases the conjugated payload in its active form.[3]
-
p-Nitrophenyl (PNP) Carbonate: A highly activated leaving group that facilitates the efficient conjugation of the linker to an amine-containing cytotoxic payload.[4]
These application notes provide a comprehensive overview of the applications of this compound in oncology research, including its mechanism of action, protocols for ADC development, and representative data on the characterization and efficacy of ADCs utilizing this linker technology.
Mechanism of Action
The functionality of an ADC developed with the this compound linker is a multi-step process designed for maximal therapeutic efficacy and minimal off-target toxicity.
-
Circulation and Targeting: The ADC circulates systemically, where the stable linker ensures the cytotoxic payload remains securely attached to the antibody, preventing premature drug release. The monoclonal antibody component of the ADC specifically binds to a target antigen expressed on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Lysosomal Trafficking and Cleavage: The internalized endosome containing the ADC traffics to and fuses with a lysosome. The acidic environment and the presence of lysosomal proteases, particularly cathepsin B, lead to the specific cleavage of the Val-Cit dipeptide linker.[2]
-
Payload Release: Following the cleavage of the Val-Cit linker, the PAB spacer becomes unstable and self-immolates, leading to the release of the cytotoxic payload in its fully active form into the cytoplasm of the cancer cell.[3]
-
Induction of Cell Death: The released cytotoxic payload, such as Monomethyl Auristatin E (MMAE), can then exert its cell-killing effects. MMAE, a potent tubulin inhibitor, disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[5]
Quantitative Data
Table 1: Representative Drug-to-Antibody Ratio (DAR) Characterization
| ADC Construct | Method of DAR Determination | Average DAR | Reference |
| Trastuzumab-mc-Val-Cit-PAB-MMAE | Hydrophobic Interaction Chromatography (HIC) | 3.8 | Fictionalized Data |
| Anti-CD30-mc-Val-Cit-PAB-MMAE | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | 4.0 | [3] |
| Anti-EGFR-Val-Cit-PAB-MMAE | Mass Spectrometry (MS) | 3.5 | [6] |
Table 2: Representative In Vitro Cytotoxicity Data (IC50 Values)
| Cell Line | Target Antigen | ADC Construct | IC50 (nM) | Reference |
| SK-BR-3 (Breast Cancer) | HER2 | Trastuzumab-mc-Val-Cit-PAB-MMAE | 0.5 | Fictionalized Data |
| NCI-N87 (Gastric Cancer) | HER2 | Trastuzumab-mc-Val-Cit-PAB-MMAE | 1.2 | Fictionalized Data |
| Karpas 299 (Lymphoma) | CD30 | Anti-CD30-mc-Val-Cit-PAB-MMAE | 0.1 | Fictionalized Data |
| A431 (Epidermoid Carcinoma) | EGFR | Anti-EGFR-Val-Cit-PAB-MMAE | 0.80 | [6] |
Table 3: Representative In Vivo Efficacy in Xenograft Models
| Xenograft Model | ADC Construct | Dose | Outcome | Reference |
| NCI-N87 Gastric Cancer | Trastuzumab-mc-Val-Cit-PAB-MMAE | 3 mg/kg | Significant tumor growth inhibition | Fictionalized Data |
| Karpas 299 Lymphoma | Anti-CD30-mc-Val-Cit-PAB-MMAE | 1 mg/kg | Complete tumor regression | Fictionalized Data |
| A431 Epidermoid Carcinoma | Anti-EGFR-Val-Cit-PAB-MMAE | 6.5 mg/kg (twice weekly) | Tumor growth delay | [6] |
| HuCCT1 Cholangiocarcinoma | Anti-ICAM1-Val-Cit-MMAE | 5 mg/kg (every 3 days) | Remarkable tumor growth inhibition | [2] |
Note: Fictionalized data is provided for illustrative purposes and is based on typical results for similar ADC constructs.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using the this compound linker and a cytotoxic payload such as MMAE.
Protocol for ADC Synthesis
This protocol describes a two-step process: 1) conjugation of the payload to the linker, and 2) conjugation of the drug-linker to the antibody.
Materials:
-
This compound
-
Cytotoxic payload with a primary or secondary amine (e.g., MMAE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., desalting columns, SEC, or HIC)
Step 1: Conjugation of Payload to Linker
-
Dissolve this compound and the amine-containing cytotoxic payload (e.g., MMAE) in anhydrous DMF or DMSO.
-
Add DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, the resulting Mal-Amide-PEG4-Val-Cit-PAB-Payload can be purified by preparative HPLC.
Step 2: Conjugation of Drug-Linker to Antibody
-
Antibody Reduction:
-
To a solution of the mAb in a suitable buffer, add a molar excess of a reducing agent (e.g., TCEP).
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Immediately add the purified Mal-Amide-PEG4-Val-Cit-PAB-Payload to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.
-
Incubate for an additional 20 minutes.
-
-
Purification:
-
Purify the resulting ADC using a suitable chromatography method (e.g., size exclusion chromatography or hydrophobic interaction chromatography) to remove unconjugated drug-linker and other impurities.
-
Protocol for In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency of the synthesized ADC in cancer cell lines.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cell line (low or no antigen expression)
-
Complete cell culture medium
-
Synthesized ADC
-
Control antibody (unconjugated)
-
Free cytotoxic payload
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the logarithm of the concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Signaling Pathway of MMAE
Upon release into the cytoplasm, MMAE, a potent antimitotic agent, disrupts microtubule dynamics. This interference with the cellular cytoskeleton triggers a cascade of events leading to programmed cell death.
Conclusion
The this compound linker represents a sophisticated and highly effective tool for the development of next-generation ADCs in oncology research. Its well-defined components and mechanism of action allow for the creation of ADCs with enhanced stability, solubility, and targeted payload delivery. The provided protocols offer a starting point for the synthesis and evaluation of ADCs using this advanced linker technology. While the quantitative data presented is representative of similar linkers, it underscores the potential for achieving potent and specific anti-tumor activity. Further optimization of conjugation strategies and payload selection will continue to advance the development of novel and effective cancer therapies based on this versatile linker platform.
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Mal-Amide-PEG4-Val-Cit-PAB-PNP in Bioconjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-Amide-PEG4-Val-Cit-PAB-PNP is a highly versatile and widely utilized heterobifunctional linker system in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). This advanced linker combines several key features designed to ensure stability in circulation and efficient, specific release of a cytotoxic payload within target cells.
The linker's architecture consists of:
-
Maleimide (B117702) (Mal): A thiol-reactive group that forms a stable covalent bond with cysteine residues on proteins, such as monoclonal antibodies (mAbs).[1]
-
Amide-PEG4: A hydrophilic polyethylene (B3416737) glycol (PEG) spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate.
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically designed to be cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[2][3] This enzymatic cleavage is a critical step for the intracellular release of the payload.
-
p-Aminobenzyl (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, undergoes a 1,6-elimination reaction to release the active drug in its unmodified form.[4][5]
-
p-Nitrophenyl (PNP): A highly activated leaving group that facilitates the efficient conjugation of the linker to an amine-containing cytotoxic payload.[1]
These application notes provide detailed protocols for the two main stages of ADC synthesis using this compound: the conjugation of the linker to a cytotoxic payload and the subsequent conjugation of the linker-payload construct to a monoclonal antibody.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C43H58N8O16 | [1] |
| Molecular Weight | 943.0 g/mol | [1] |
| Purity | Typically >95% | |
| Solubility | Soluble in organic solvents like DMSO and DMF | [1] |
| Storage Conditions | -20°C for long-term storage | [1] |
Table 2: Recommended Molar Ratios for Bioconjugation Reactions
| Reaction Step | Reactants | Recommended Molar Ratio | Notes |
| Payload Conjugation | This compound : Amine-containing Payload | 1.2 : 1.0 | A slight excess of the linker ensures complete consumption of the payload. |
| Antibody Reduction | Antibody : Reducing Agent (e.g., TCEP) | 1 : 10-20 | The exact ratio may need optimization depending on the antibody and desired number of free thiols. |
| ADC Formation | Reduced Antibody : Linker-Payload | 1 : 5-10 | An excess of the linker-payload drives the reaction to completion. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Payload (e.g., MMAE)
This protocol describes the reaction between the p-nitrophenyl carbonate group of the linker and a primary amine on the cytotoxic payload.
Materials:
-
This compound
-
Amine-containing payload (e.g., Monomethyl Auristatin E - MMAE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolution of Reactants:
-
In a reaction vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of the same anhydrous solvent.
-
-
Reaction:
-
Add the payload solution to the linker solution.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature (20-25°C).
-
-
Monitoring:
-
Monitor the progress of the reaction by LC-MS until the starting payload is consumed. The reaction time is typically between 2 to 18 hours.
-
-
Purification:
-
Upon completion, purify the resulting Mal-Amide-PEG4-Val-Cit-PAB-Payload conjugate by RP-HPLC to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry. The expected mass will be the sum of the masses of the linker and the payload, minus the mass of the p-nitrophenol leaving group.
-
Protocol 2: Conjugation of Linker-Payload to a Monoclonal Antibody
This protocol outlines the steps for reducing the interchain disulfide bonds of an antibody to generate free thiol groups, followed by conjugation with the maleimide-activated linker-payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) as a reducing agent
-
Mal-Amide-PEG4-Val-Cit-PAB-Payload (from Protocol 1)
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2-7.5)
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system for purification
-
Hydrophobic interaction chromatography (HIC) for DAR determination
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in the conjugation buffer.
-
Add a 10-20 fold molar excess of the reducing agent (TCEP or DTT) to the antibody solution.
-
Incubate at 37°C for 30-60 minutes to reduce the disulfide bonds.
-
Immediately remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the Mal-Amide-PEG4-Val-Cit-PAB-Payload in a minimal amount of a co-solvent like DMSO.
-
Add the linker-payload solution to the reduced antibody solution at a molar excess of 5-10 fold.
-
Gently agitate the reaction mixture at room temperature for 1-2 hours. The reaction should be performed in a low-light environment to protect the maleimide group.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine (e.g., 10-fold molar excess over the linker-payload). Incubate for 20 minutes.
-
-
Purification:
-
Purify the resulting Antibody-Drug Conjugate (ADC) from unconjugated linker-payload and other small molecules using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation state of the ADC using SEC.
-
Confirm the integrity of the ADC by SDS-PAGE analysis under reducing and non-reducing conditions.
-
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Intracellular drug release mechanism of a Val-Cit-PAB linked ADC.
Troubleshooting
Table 3: Common Issues and Solutions in Bioconjugation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | - Incomplete antibody reduction.- Hydrolysis of the maleimide group.- Insufficient molar excess of linker-payload. | - Optimize reduction conditions (time, temperature, TCEP/DTT concentration).[6]- Ensure conjugation buffer pH is between 6.5-7.5.[6]- Increase the molar ratio of linker-payload to antibody.[6] |
| ADC Aggregation | - High hydrophobicity of the linker-payload.- High DAR. | - Use a more hydrophilic linker if possible (e.g., with a longer PEG chain).- Optimize for a lower, more homogeneous DAR (e.g., 2 or 4).[7]- Perform conjugation at a lower temperature (e.g., 4°C). |
| Premature Drug Release (in plasma) | - Instability of the maleimide-thiol linkage (retro-Michael reaction). | - Consider using next-generation maleimides designed for enhanced stability.[8]- After conjugation, consider a step to hydrolyze the thiosuccinimide ring at a slightly basic pH to form a stable ring-opened product.[8] |
| Heterogeneous Product | - Inconsistent number of reduced disulfide bonds.- Partial hydrolysis of the maleimide group. | - Tightly control the reduction conditions.- Use freshly prepared linker-payload solution for conjugation.[8] |
References
- 1. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) utilizing cleavable linkers. The strategic use of cleavable linkers enables the targeted release of cytotoxic payloads within the tumor microenvironment or inside cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.
Introduction to Cleavable Linkers in ADCs
Cleavable linkers are a critical component of many successful ADCs, designed to be stable in systemic circulation and release their potent payload under specific physiological conditions prevalent in tumor tissues.[1][2] This targeted drug release is crucial for maximizing the therapeutic window of the ADC.[1] The primary mechanisms for cleavage include enzymatic degradation, pH sensitivity, and reduction in the presence of high glutathione (B108866) concentrations.[][4]
The choice of a cleavable linker significantly impacts the stability, potency, and overall therapeutic index of an ADC.[5] A key advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target antigen-positive cell and eliminate adjacent antigen-negative tumor cells.[5]
Quantitative Comparison of Cleavable Linker Performance
The selection of a suitable cleavable linker is a critical step in ADC design. The following tables summarize key quantitative data from comparative studies of different linker technologies, providing a basis for rational linker selection.
Table 1: Plasma Stability of Common Cleavable Linkers
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[5] |
| Valine-Alanine (Val-Ala) | Stable | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[5] | |
| pH-Sensitive | Hydrazone | ~2 days | Demonstrates pH-dependent hydrolysis but can show instability in circulation, leading to premature drug release.[5] A hydrazone linker was reported to have a half-life of 183 hours at pH 7.4 and 4.4 hours at pH 5. |
| Glutathione-Sensitive | Disulfide | Variable | Stability can be modulated by introducing steric hindrance around the disulfide bond.[5] |
| Enzyme-Sensitive (Other) | β-Glucuronide | Highly Stable | Shows greater stability and in vivo efficacy compared to some peptide linkers, though potential tolerability issues have been noted.[5][6] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers
| Linker-Payload | Target Antigen | Cell Line | IC50 (pmol/L) | Key Findings |
| Val-Cit-MMAE | CD30 | Karpas 299 | ~10 | Demonstrates potent, target-dependent cytotoxicity. |
| Hydrazone-Calicheamicin | CD33 | HL-60 | ~50 | Effective against target cells, but linker instability can be a concern. |
| SPDB-DM4 (Disulfide) | HER2 | SK-BR-3 | ~30 | Potency is influenced by intracellular glutathione levels. |
| β-Glucuronide-MMAE | CD70 | 786-O | ~20 | Highly potent, with payload release dependent on β-glucuronidase activity. |
| β-Galactosidase-MMAE | HER2 | N/A | 8.8 | Showed higher cytotoxicity compared to a Val-Cit linker ADC (14.3 pmol/L).[7] |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.
Mechanisms of Payload Release
The targeted release of the cytotoxic payload is a defining feature of ADCs with cleavable linkers. The following diagrams illustrate the primary mechanisms of linker cleavage.
Caption: Mechanism of payload release for protease-sensitive linkers.
Caption: Mechanism of payload release for pH-sensitive linkers.
Caption: Mechanism of payload release for glutathione-sensitive linkers.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the synthesis and characterization of ADCs with cleavable linkers.
Protocol 1: Cysteine-Based ADC Conjugation with a Maleimide-Val-Cit-PABC-MMAE Linker
This protocol describes the conjugation of a drug-linker to cysteine residues of an antibody, which are made available by the reduction of interchain disulfide bonds.[4][8]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Maleimide-Val-Cit-PABC-MMAE drug-linker dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification columns (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)
-
Reaction buffers and solvents
Workflow:
Caption: Workflow for cysteine-based ADC conjugation.
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a reaction buffer (e.g., phosphate (B84403) buffer with EDTA).
-
Reduction: Add a calculated molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. The molar excess of TCEP will determine the number of available cysteine residues for conjugation.
-
Conjugation: Add the maleimide-drug-linker solution (typically a 5-10 fold molar excess over the available thiols) to the reduced antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation. Incubate the reaction at room temperature for 1-2 hours.
-
Quenching: Add a molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups on the drug-linker. Incubate for 20-30 minutes.
-
Purification: Purify the ADC using SEC to remove unconjugated drug-linker and other small molecules. Further purification by HIC can be performed to separate ADC species with different drug-to-antibody ratios (DARs).[9][10]
Protocol 2: Lysine-Based ADC Conjugation with a Hydrazone Linker
This protocol outlines the conjugation of a drug-linker to the ε-amino groups of lysine (B10760008) residues on the antibody surface.[11][12]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5)
-
Hydrazone-containing drug-linker with an N-hydroxysuccinimide (NHS) ester
-
Purification columns (e.g., SEC)
-
Reaction buffers and solvents
Procedure:
-
Antibody Preparation: Exchange the antibody into a reaction buffer with a slightly alkaline pH (e.g., borate buffer, pH 8.0-8.5) to facilitate the reaction with lysine residues.
-
Conjugation: Add the NHS-ester functionalized hydrazone drug-linker (typically a 5-15 fold molar excess) to the antibody solution. Incubate at room temperature for 2-4 hours with gentle mixing.
-
Purification: Purify the ADC using SEC to remove unconjugated drug-linker and reaction byproducts.
Protocol 3: ADC Purification by Size Exclusion (SEC) and Hydrophobic Interaction (HIC) Chromatography
Purification is a critical step to ensure the removal of unconjugated drug-linker, which can cause off-target toxicity, and to isolate the desired ADC species.[13][14]
SEC Protocol:
-
Equilibrate a suitable SEC column (e.g., Sephadex G-25) with the desired formulation buffer.
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with the formulation buffer. The ADC will elute in the void volume, while smaller molecules like the unconjugated drug-linker will be retained.
-
Collect the fractions containing the purified ADC, identified by UV absorbance at 280 nm.
HIC Protocol:
-
Sample Preparation: Adjust the salt concentration of the SEC-purified ADC sample by adding a high concentration salt solution (e.g., ammonium (B1175870) sulfate) to promote hydrophobic interactions.[9]
-
Column Equilibration: Equilibrate a HIC column (e.g., Butyl or Phenyl Sepharose) with a high-salt mobile phase.
-
Sample Loading and Elution: Load the prepared ADC sample onto the column. Elute the bound ADC species using a decreasing salt gradient. Species with a higher DAR are more hydrophobic and will elute later.[10]
-
Fraction Collection: Collect fractions and analyze for DAR and purity.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, as it directly impacts both efficacy and safety.[15][]
By UV-Vis Spectroscopy: This method provides an average DAR for the ADC population.[17][18]
-
Measure the UV-Vis spectrum of the purified ADC solution.
-
Record the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The average DAR is the molar ratio of the payload concentration to the antibody concentration.
By Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the distribution of DAR values.[17][19]
-
Run the purified ADC sample on a calibrated HIC system as described in Protocol 3.
-
Identify the peaks corresponding to different DAR species (DAR=0, 2, 4, etc. for cysteine-conjugated ADCs).
-
Calculate the area of each peak.
-
The average DAR is calculated as the weighted average of the peak areas, where each peak area is multiplied by its corresponding DAR value.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 10. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmiweb.com [pharmiweb.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 19. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
Application Notes and Protocols for Cysteine Residue Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of cysteine residues in proteins is a cornerstone of modern biochemical and pharmaceutical research. The unique nucleophilicity of the cysteine thiol group, coupled with its relatively low abundance, makes it an ideal target for site-specific labeling. This enables the attachment of a wide array of molecular probes, including fluorophores, biotin, spin labels, and therapeutic agents. Such modifications are instrumental in studying protein structure and function, elucidating cellular signaling pathways, and developing novel therapeutics like antibody-drug conjugates (ADCs).
This document provides detailed protocols and application notes for the most common and effective methods of cysteine residue labeling. It is designed to be a practical guide for researchers, offering clear, step-by-step instructions and comparative data to facilitate experimental design and execution.
Methods for Cysteine Labeling
Several chemical strategies have been developed to selectively target cysteine residues. The most prevalent methods rely on the reaction of the thiol group with electrophilic reagents. This section details the principles and quantitative aspects of these key techniques.
I. Maleimide-Based Labeling
Maleimides are highly popular reagents for cysteine modification due to their high selectivity for thiols, particularly within a pH range of 6.5-7.5.[1] The reaction proceeds via a Michael addition to form a stable thioether bond.[1]
Principle: The maleimide (B117702) group reacts specifically with the sulfhydryl group of a cysteine residue. This reaction is approximately 1,000 times faster with thiols than with amines at a neutral pH, ensuring high chemoselectivity.[1] It is important to note that disulfide bonds are unreactive towards maleimides; therefore, a reduction step is often necessary prior to labeling.[1][2]
Quantitative Data Summary: Maleimide-Based Labeling
| Parameter | Typical Value / Condition | Expected Efficiency | Reference(s) |
| pH | 6.5 - 7.5 | High | [1] |
| Temperature | 4°C to Room Temperature (20-25°C) | Reaction is faster at room temperature. | [1] |
| Reaction Time | 1-2 hours at room temperature; overnight at 4°C | Varies with reactants and concentrations. | [1][2] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | High | [1][3] |
| Protein Concentration | 1-10 mg/mL | - | [1][2] |
| Coupling Efficiency | 70-90% | - | [4][5] |
| Specificity | >95% | - | [4][5] |
II. Iodoacetamide-Based Labeling
Iodoacetamides are another class of widely used thiol-reactive reagents. They react with cysteine residues via an SN2 nucleophilic substitution reaction to form a stable thioether linkage.
Principle: Iodoacetamide (B48618) and its derivatives are sulfhydryl-reactive alkylating agents that covalently modify reduced cysteine residues.[6] While highly effective, iodoacetamides can exhibit some off-target reactivity with other nucleophilic amino acid side chains such as methionine, lysine, and histidine, particularly at higher pH values.[7]
Quantitative Data Summary: Iodoacetamide-Based Labeling
| Parameter | Typical Value / Condition | Notes | Reference(s) |
| pH | 7.5 - 8.5 | Higher pH increases reactivity but can decrease specificity. | [7] |
| Reagent Concentration | 55 mM (for cell lysis) | Varies depending on the application (e.g., proteomics). | [8] |
| Reaction Time | 30-60 minutes | Dependent on temperature and reagent concentration. | [9] |
| Labeling Efficiency | Variable | Can be assessed by mass spectrometry. | [10] |
| Known Side Reactions | Alkylation of Met, Lys, His, N-terminus | More prominent at alkaline pH. | [7] |
III. Advanced Labeling Strategies
Beyond the classical maleimide and iodoacetamide chemistries, several other powerful techniques have emerged.
-
Click Chemistry: This method involves a bioorthogonal reaction, typically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to label proteins.[11] It offers high specificity and efficiency and can be performed in complex biological mixtures and even living cells.[11][12] The protein of interest is first modified with an azide (B81097) or alkyne group, which then selectively reacts with a corresponding probe.[13]
-
Site-Directed Spin Labeling (SDSL): This technique introduces a paramagnetic spin label, most commonly a nitroxide-containing molecule like MTSL (methanethiosulfonate spin label), to a specific cysteine residue.[14] The labeled protein can then be studied using electron paramagnetic resonance (EPR) spectroscopy to gain insights into protein structure, dynamics, and interactions.[14]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for labeling cysteine residues using the methods described above.
Protocol 1: Standard Maleimide-Based Labeling of a Purified Protein
This protocol outlines a general procedure for labeling a purified protein containing one or more cysteine residues with a maleimide-functionalized probe (e.g., a fluorescent dye).
Materials:
-
Purified protein containing at least one cysteine residue
-
Maleimide-functionalized probe
-
Reaction Buffer: 10–100 mM phosphate (B84403) buffer (e.g., PBS), Tris, or HEPES, pH 7.0–7.5.[3][15] The buffer should be degassed to prevent re-oxidation of thiols.[1]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification column: Size-exclusion chromatography (e.g., desalting column) or dialysis cassette[1]
-
Anhydrous DMSO or DMF for dissolving the maleimide probe[2][3]
Procedure:
-
Protein Preparation: a. Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[1][2]
-
Reduction of Disulfide Bonds (if necessary): a. If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a 10- to 100-fold molar excess of TCEP to the protein solution.[1][4] TCEP is often preferred as it does not contain a thiol and will not compete with the protein for the maleimide probe.[4] b. Incubate for 20-60 minutes at room temperature. c. If using DTT, it must be removed prior to the addition of the maleimide reagent, for example, by using a desalting column.[16]
-
Labeling Reaction: a. Prepare a 10 mM stock solution of the maleimide probe in anhydrous DMSO or DMF.[3] b. Add a 10- to 20-fold molar excess of the dissolved maleimide probe to the protein solution.[1][3][4] c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.[1][2] The reaction should be protected from light if using a fluorescent probe.
-
Quenching the Reaction: a. To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM to react with any excess maleimide reagent.[4] b. Incubate for 15-30 minutes.
-
Purification of the Labeled Protein: a. Remove the excess, unreacted maleimide probe and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.[1]
-
Characterization of the Conjugate: a. Determine the degree of labeling (DOL), which is the average number of probe molecules conjugated to each protein molecule. This can often be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the label at its maximum absorbance wavelength.[1][3] b. Further characterization by mass spectrometry can confirm the conjugation and determine the site(s) of labeling.[1]
Protocol 2: Iodoacetamide-Based Labeling for Mass Spectrometry Analysis (in-solution)
This protocol is adapted for labeling cysteine residues in a protein sample prior to proteomic analysis by mass spectrometry.
Materials:
-
Protein extract in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)
-
Reducing Agent: Dithiothreitol (DTT) stock solution (e.g., 200 mM in water)
-
Alkylating Agent: Iodoacetamide (IAM) stock solution (e.g., 500 mM in buffer)
-
Quenching Reagent: DTT or L-cysteine stock solution
Procedure:
-
Reduction: a. Add DTT to the protein sample to a final concentration of 10 mM. b. Incubate for 1 hour at 56°C to reduce all disulfide bonds.[7]
-
Cooling: a. Allow the sample to cool to room temperature.[7]
-
Alkylation: a. Add IAM to the sample to a final concentration of 55 mM. b. Incubate for 45 minutes at room temperature in the dark.
-
Quenching: a. Add DTT to a final concentration of 20 mM to quench the excess IAM. b. Incubate for 15 minutes at room temperature.
-
Sample Preparation for Mass Spectrometry: a. Proceed with protein digestion (e.g., with trypsin) and subsequent analysis by LC-MS/MS.
Visualizations
Experimental Workflows
Caption: Workflow for maleimide-based cysteine labeling.
Caption: Workflow for iodoacetamide-based cysteine labeling for mass spectrometry.
Signaling Pathway Example
Labeled proteins are frequently used to study cellular signaling. For instance, a fluorescently labeled protein kinase can be used to monitor its localization or interaction with other proteins following pathway activation.
Caption: A generic kinase signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Proteome-wide analysis of cysteine oxidation using Stable Isotope Cysteine Labelling with Iodoacetamide (SI... [protocols.io]
- 9. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Defect Labeling of Cysteine for Improving Peptide Assignment in Shotgun Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 13. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays for Antibody-Drug Conjugates (ADCs) Featuring a Valine-Citrulline Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to selectively deliver potent cytotoxic payloads to cancer cells. The efficacy and safety of an ADC are critically dependent on its three components: the monoclonal antibody, the cytotoxic payload, and the linker connecting them. The linker, in particular, plays a pivotal role in the stability of the ADC in circulation and the efficiency of payload release within the target cell.
This document provides detailed application notes and protocols for a suite of essential in vitro cell-based assays to characterize ADCs, with a focus on those utilizing a protease-cleavable valine-citrulline (Val-Cit) linker. The Val-Cit linker is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as cathepsin B, which are upregulated in many tumor cells. This targeted release mechanism enhances the therapeutic window of the ADC.
The following protocols will enable researchers to assess key ADC attributes, including cytotoxicity, internalization, bystander killing potential, and the induction of apoptosis.
Key In Vitro Cell-Based Assays for ADC Characterization
A comprehensive in vitro evaluation of an ADC is crucial for predicting its in vivo behavior and therapeutic potential. The following assays provide a robust framework for this assessment.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability. This assay is fundamental for determining the potency (IC50) of an ADC against antigen-positive and antigen-negative cell lines.
Internalization Assay (Flow Cytometry-Based)
For an ADC to be effective, it must be internalized by the target cell to allow for the release of the cytotoxic payload. This assay quantifies the rate and extent of ADC internalization.
Bystander Effect Assay (Co-culture Method)
The bystander effect is the ability of a released payload to diffuse from the target cell and kill neighboring antigen-negative tumor cells. This is a particularly important attribute for ADCs with cleavable linkers and membrane-permeable payloads, as it can enhance efficacy in heterogeneous tumors.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. It provides a measure of the ADC's ability to induce programmed cell death.
Data Presentation: Comparative Analysis of ADC Linkers
The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from various studies to facilitate a comparative understanding of different linker technologies.
Table 1: Comparison of In Vitro Cytotoxicity (IC50) for ADCs with Different Linkers
| Linker Type | Payload | Target Cell Line | IC50 (pM) | Reference |
| Valine-Citrulline (Protease-Cleavable) | MMAE | HER2+ | 14.3 | [1] |
| Valine-Alanine (Protease-Cleavable) | MMAE | HER2+ | Similar to Val-Cit | [1][2] |
| Hydrazone (pH-Sensitive) | Doxorubicin | Various | Variable | [1] |
| Disulfide (Glutathione-Sensitive) | DM1 | Various | Variable | [1] |
| β-Glucuronidase-cleavable | MMAE | HER2+ | 8.8 | [2] |
| Sulfatase-cleavable | MMAE | HER2+ | 61 | [1][2] |
| SMCC (Non-cleavable) | DM1 | HER2+ | 33 | [2] |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions, and therefore, direct comparison across different studies should be made with caution.
Table 2: Comparison of Plasma Stability for ADCs with Different Linkers
| Linker Type | Stability Metric | Value | Reference |
| Valine-Citrulline (Protease-Cleavable) | Half-life in human plasma | > 230 days | [1] |
| Valine-Alanine (Protease-Cleavable) | Stability in human plasma | High | [1] |
| Hydrazone (pH-Sensitive) | Half-life in plasma (pH 7.4) | ~2 days | [1] |
| Disulfide (Glutathione-Sensitive) | Stability in plasma | Variable (can be modulated) | [1] |
| β-Glucuronidase-cleavable | Stability in plasma | High | [1] |
| Sulfatase-cleavable | Stability in mouse plasma | > 7 days | [2] |
| SMCC (Non-cleavable) | Stability in plasma | High |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the steps for assessing ADC-mediated cytotoxicity using the MTT assay.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium
-
ADC of interest
-
Control antibody (unconjugated)
-
Free payload
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of complete medium.[3]
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
-
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Protocol 2: Flow Cytometry-Based Internalization Assay
This protocol provides a method to quantify ADC internalization using a fluorescently labeled antibody and flow cytometry.
Materials:
-
Target cells
-
ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Unlabeled ADC (for competition control)
-
Isotype control antibody labeled with the same fluorescent dye
-
FACS buffer (e.g., PBS with 2% FBS)
-
Trypan blue or other quenching agent for surface fluorescence
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in ice-cold FACS buffer.
-
-
Antibody Binding:
-
Add the fluorescently labeled ADC to the cells at a predetermined concentration.
-
For controls, use the labeled isotype control and a competition control with a 100-fold excess of unlabeled ADC.
-
Incubate on ice for 30-60 minutes to allow binding to the cell surface without internalization.
-
-
Internalization:
-
Wash the cells twice with ice-cold FACS buffer to remove unbound antibody.
-
Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, transfer the cells to ice to stop internalization.
-
-
Surface Fluorescence Quenching:
-
Add a quenching agent like Trypan blue to a final concentration of 0.2% to quench the fluorescence of the surface-bound antibody.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
The increase in fluorescence intensity over time (in the presence of the quenching agent) corresponds to the amount of internalized ADC.
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each time point.
-
Plot the MFI over time to visualize the kinetics of internalization.
-
Caption: Workflow for the flow cytometry-based internalization assay.
Protocol 3: Bystander Effect Assay (Co-culture Method)
This protocol describes a co-culture assay to evaluate the bystander killing effect of an ADC.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)[6]
-
Complete cell culture medium
-
ADC of interest
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a concentration of ADC that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[6]
-
Incubate for 72-120 hours.
-
-
Data Acquisition:
-
Measure the GFP fluorescence using a plate reader at 485/535 nm (excitation/emission) to determine the viability of the Ag- cells.[3]
-
Alternatively, harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated wells to the untreated control wells to calculate the percent viability of the Ag- cells.
-
A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[4]
-
Caption: Workflow for the bystander effect assay (co-culture method).
Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol outlines the measurement of caspase-3 and -7 activities as an indicator of apoptosis induction by an ADC.
Materials:
-
Target cells
-
ADC of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the ADC as described in the cytotoxicity assay protocol.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[7]
-
-
Incubation:
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.[8]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
An increase in luminescence in ADC-treated wells compared to untreated controls indicates the induction of apoptosis.
-
Signaling Pathways
Signaling Pathway for MMAE-Induced Apoptosis
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that inhibits tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Signaling pathway of MMAE-induced apoptosis.
Signaling Pathway for Maytansinoid (DM1/DM4)-Induced Mitotic Arrest
Maytansinoids, such as DM1 and DM4, are also potent microtubule inhibitors. They bind to tubulin and prevent its polymerization, leading to mitotic arrest and cell death.
Caption: Signaling pathway of maytansinoid-induced mitotic arrest.
Signaling Pathway for DNA-Damaging Agent-Induced Cell Death
Payloads like calicheamicin (B1180863) and duocarmycin induce cell death by causing DNA damage. This triggers a DNA damage response that can lead to cell cycle arrest and apoptosis.
Caption: Signaling pathway of DNA-damaging agent-induced cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kr.acrobiosystems.com [kr.acrobiosystems.com]
- 4. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 5. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. sketchviz.com [sketchviz.com]
Application Notes and Protocols for Developing Novel Anticancer Therapies with Mal-Amide-PEG4-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-Amide-PEG4-Val-Cit-PAB-PNP linker is a sophisticated, cleavable linker system designed for the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. This linker incorporates several key features to ensure stability in circulation and efficient, targeted release of the cytotoxic payload within the tumor cell.[1]
The maleimide (B117702) group facilitates covalent conjugation to thiol groups on the antibody, typically on cysteine residues. The hydrophilic PEG4 spacer improves the solubility and pharmacokinetic properties of the resulting ADC. The core of the linker is the Valine-Citrulline (Val-Cit) dipeptide, which is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[2] Following enzymatic cleavage of the Val-Cit moiety, the p-aminobenzyl (PAB) spacer undergoes a self-immolative 1,6-elimination reaction to release the active drug. The p-nitrophenyl (PNP) carbonate group is a highly reactive leaving group used for attaching the cytotoxic payload to the linker.
These application notes provide a comprehensive guide to utilizing the this compound linker in the development of novel anticancer therapies, including detailed experimental protocols, data presentation, and visualizations of key processes.
Mechanism of Action
The mechanism of action for an ADC utilizing the this compound linker is a multi-step process that ensures targeted drug delivery and activation.
Data Presentation
The following tables summarize representative quantitative data for ADCs developed using Val-Cit linkers. It is important to note that the specific antibody, payload, and cancer cell line will significantly impact the observed efficacy.
Table 1: In Vitro Cytotoxicity of Val-Cit Linker-Based ADCs
| ADC Configuration | Cancer Cell Line | Payload | IC50 (pM) | Reference |
| Trastuzumab-Val-Cit-MMAE | SK-BR-3 (HER2+) | MMAE | 14.3 | [3] |
| Anti-CD22-Val-Cit-PBD | Lymphoma Cell Line | PBD | ~10 | [] |
| Trastuzumab-β-galactosidase-cleavable linker-MMAE | SK-BR-3 (HER2+) | MMAE | 8.8 | [3] |
| Trastuzumab-Val-Ala-MMAE | HER2+ Cell Line | MMAE | 92 | [3] |
Table 2: In Vivo Efficacy of Val-Cit Linker-Based ADCs in Xenograft Models
| ADC Configuration | Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| Trastuzumab-β-galactosidase-cleavable linker-MMAE | HER2+ Xenograft | 1 | 57-58 | [3] |
| cBu-Cit linker-ADC | Xenograft Model | 3 | > Val-Cit ADC | [3] |
| Anti-CD22-Disulfide-DM1-ADC | Lymphoma Xenograft | 3 | Tumor Regression | [3] |
Table 3: Representative Pharmacokinetic Parameters of ADCs
| ADC Analyte | Half-life (t1/2) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| Total Antibody | Days | Low | Low | [5] |
| Conjugated ADC | Days (linker dependent) | Moderate | Low-Moderate | [5] |
| Free Payload | Hours | High | High | [5] |
Experimental Protocols
The following are detailed protocols for the key experimental procedures in the development and evaluation of ADCs using the this compound linker.
Protocol 1: Antibody-Drug Conjugation
This protocol describes the conjugation of the this compound linker (pre-conjugated with a payload) to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Mal-Amide-PEG4-Val-Cit-PAB-Payload solution in an organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
-
Conjugation buffer (e.g., phosphate (B84403) buffer with EDTA)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a 5-10 molar excess of TCEP at 37°C for 1-2 hours to reduce interchain disulfide bonds.
-
-
Linker-Payload Conjugation:
-
Add a 1.5 to 2-fold molar excess of the Mal-Amide-PEG4-Val-Cit-PAB-Payload solution to the reduced antibody.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography to remove excess linker-payload and quenching reagent.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, reverse-phase HPLC, or mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic potential of the ADC on cancer cell lines.
Materials:
-
Target cancer cell line and a negative control cell line
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubate for 72-96 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
-
Protocol 3: In Vivo Efficacy Study (Xenograft Model)
This protocol evaluates the anti-tumor activity of the ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
ADC, vehicle control, and unconjugated antibody solutions
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups.
-
-
Treatment Administration:
-
Administer the ADC, vehicle control, and unconjugated antibody intravenously at the desired dose and schedule.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
-
Endpoint:
-
The study is terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.
-
-
Data Analysis:
-
Plot tumor growth curves and calculate tumor growth inhibition for each treatment group.
-
Protocol 4: Pharmacokinetic Analysis
This protocol assesses the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
Materials:
-
Mice or rats
-
ADC solution
-
Blood collection supplies
-
ELISA or LC-MS/MS instrumentation
Procedure:
-
ADC Administration:
-
Administer a single intravenous dose of the ADC to the animals.
-
-
Blood Sampling:
-
Collect blood samples at various time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 96h, 168h).
-
-
Sample Processing:
-
Process blood samples to obtain plasma.
-
-
Quantification:
-
Quantify the concentrations of total antibody, conjugated ADC, and free payload in the plasma samples using ELISA or LC-MS/MS.
-
-
Pharmacokinetic Modeling:
-
Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
-
Signaling Pathway of Payload-Induced Apoptosis
Many cytotoxic payloads used in ADCs, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), are potent tubulin inhibitors. They disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through the mitochondrial pathway.[6]
References
- 1. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 2. Mal-PEG4-Val-Cit-PAB-PNP - CD Bioparticles [cd-bioparticles.net]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preclinical Use of Mal-Amide-PEG4-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the properties of its three components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them.
This document provides detailed application notes and protocols for the use of Mal-Amide-PEG4-Val-Cit-PAB-PNP , a cleavable linker system used in the preclinical development of ADCs. This linker features a maleimide (B117702) group for antibody conjugation, a hydrophilic PEG4 spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate group for payload attachment.[1][2] The Val-Cit linker is designed to be stable in circulation but is efficiently cleaved within the lysosomal compartment of target cancer cells, ensuring intracellular release of the cytotoxic payload.[1][3]
Linker Structure and Mechanism of Action
The this compound linker is a sophisticated system designed for controlled drug release.
-
Maleimide (Mal): Provides a reactive group for covalent attachment to free thiol groups on the antibody, typically generated by reducing interchain disulfide bonds.
-
PEG4: A short polyethylene (B3416737) glycol spacer that enhances the hydrophilicity and solubility of the linker-payload complex.
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[1][4]
-
Para-aminobenzyl (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit peptide, spontaneously releases the conjugated payload in its active form.
-
p-Nitrophenyl (PNP): A highly reactive leaving group that facilitates the conjugation of the linker to an amine-containing cytotoxic payload.[1]
The mechanism of action for an ADC utilizing this linker is a multi-step process involving internalization and proteolytic cleavage to release the cytotoxic payload inside the target cell.
Data Presentation: Representative Preclinical Data
The following tables present representative quantitative data from preclinical studies of ADCs utilizing a Val-Cit-PAB linker. This data is illustrative and serves as a template for presenting results obtained with this compound.
Table 1: In Vitro Cytotoxicity of a Representative Trastuzumab-Val-Cit-PAB-MMAE ADC
| Cell Line | Target Antigen | IC₅₀ (ng/mL) |
| SK-BR-3 | HER2-positive | 15.5 |
| BT-474 | HER2-positive | 25.2 |
| MDA-MB-468 | HER2-negative | > 2000 |
| MCF7 | HER2-low | 850.7 |
IC₅₀ values represent the concentration of ADC required to inhibit cell growth by 50% and are typically determined using assays like MTT or CellTiter-Glo after 72-120 hours of incubation.
Table 2: In Vivo Efficacy of a Representative Trastuzumab-Val-Cit-PAB-MMAE ADC in a SK-BR-3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Unconjugated Antibody | 10 | 35 |
| ADC | 1 | 65 |
| ADC | 3 | 88 |
| ADC | 10 | 95 (Tumor Regression) |
Tumor growth inhibition is measured at the end of the study (e.g., day 21) by comparing the change in tumor volume in treated groups to the vehicle control group.
Table 3: Pharmacokinetic Parameters of a Representative ADC in Mice
| Parameter | Value |
| Cₘₐₓ (µg/mL) | 150 |
| AUC (µg·h/mL) | 12,500 |
| Clearance (mL/h/kg) | 0.8 |
| Half-life (t₁/₂) (hours) | 120 |
Pharmacokinetic parameters are determined following a single intravenous dose of the ADC.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Protocol 1: Conjugation of Mal-Amide-PEG4-Val-Cit-PAB-Payload to Antibody
This protocol describes the conjugation of a pre-formed linker-payload construct to a monoclonal antibody via maleimide chemistry.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Mal-Amide-PEG4-Val-Cit-PAB-Payload
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetylcysteine
-
Reaction Buffer: PBS with 5 mM EDTA, pH 7.4
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
Procedure:
-
Antibody Reduction:
-
Adjust the antibody concentration to 5-10 mg/mL in the reaction buffer.
-
Add a 10-20 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
-
Linker-Payload Conjugation:
-
Dissolve the Mal-Amide-PEG4-Val-Cit-PAB-Payload in a suitable organic solvent (e.g., DMSO) at a concentration of 10-20 mM.
-
Add a 5-10 molar excess of the linker-payload solution to the reduced antibody. Ensure the final concentration of the organic solvent is below 10% (v/v).
-
Incubate the reaction at 4°C for 1-2 hours or at room temperature for 1 hour.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and other reaction components using SEC or TFF.
-
Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration (e.g., by A280 absorbance).
-
Determine the Drug-to-Antibody Ratio (DAR).
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and UV-Vis Spectroscopy.
Method A: Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation: HPLC system with a HIC column.
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, 20% isopropanol, pH 7.0.
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detection: Monitor absorbance at 280 nm.
-
Analysis: The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated drugs (DAR 2, 4, 6, 8). Calculate the weighted average DAR based on the peak areas of the different species.
Method B: UV-Vis Spectroscopy
-
Measurement: Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for the payload (e.g., A₃₃₀).
-
Calculation: Use the Beer-Lambert law and the known extinction coefficients of the antibody and the payload to calculate their respective concentrations and subsequently the DAR.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and unconjugated antibody controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC₅₀ value using a four-parameter logistic curve fit.
Protocol 4: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a typical efficacy study in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG)
-
Tumor cells (e.g., SK-BR-3 for a HER2-targeting ADC)
-
ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant 5-10 million tumor cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-200 mm³.
-
Randomization: Randomize mice into treatment groups (n=8-10 per group).
-
Dosing: Administer the ADC, unconjugated antibody, or vehicle control via intravenous injection at the specified doses and schedule (e.g., once weekly for 3 weeks).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²).
-
Monitor body weight and clinical signs of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The this compound linker is a versatile and effective tool for the development of ADCs. Its cleavable design allows for the targeted release of cytotoxic payloads within cancer cells, potentially leading to a wider therapeutic window. The protocols and data presentation formats provided in this document offer a comprehensive guide for the preclinical evaluation of ADCs constructed with this advanced linker system. Rigorous and standardized experimental procedures are essential for generating reliable data to support the advancement of novel ADC candidates into clinical development.
References
Application Notes and Protocols for the Formulation of ADCs with PEGylated Linkers for In vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index. Polyethylene glycol (PEG) linkers have become instrumental in ADC design due to their ability to enhance the physicochemical and pharmacological properties of the conjugate.[1]
These application notes provide detailed protocols for the formulation of ADCs with PEGylated linkers for preclinical in vivo studies. This document covers conjugation methodologies, purification, characterization, and final formulation, along with quantitative data on the impact of PEG linker length on ADC performance.
Rationale for Using PEGylated Linkers
The incorporation of PEG chains into the linker structure of an ADC offers several key advantages:
-
Increased Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation. The hydrophilic nature of PEG mitigates this, improving solubility and allowing for higher drug-to-antibody ratios (DARs) without compromising the integrity of the ADC.[1]
-
Improved Pharmacokinetics: PEGylation creates a hydrophilic shield around the payload, which can reduce non-specific clearance and extend the ADC's circulation half-life.[1] This prolonged exposure can lead to greater accumulation of the ADC in the tumor tissue.
-
Reduced Immunogenicity: The PEG moiety can mask potential epitopes on the linker and payload, thereby reducing the risk of an immune response against the ADC.[1]
Data Presentation: Impact of PEG Linker Length on ADC Performance
The length of the PEG chain is a critical parameter that must be optimized to balance pharmacokinetic benefits with cytotoxic potency. The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on key ADC performance metrics.
| PEG Linker Length | Clearance Rate (mL/day/kg) | Half-life (t½) | In Vivo Efficacy | Reference |
| No PEG | High | Short | Reduced | [1] |
| Short (PEG2-PEG4) | Moderately High | Short | Moderate | [1] |
| Intermediate (PEG8-PEG12) | Low | Long | Significantly Improved | [1] |
| Long (PEG24) | Low | Longest | Maximized | [1] |
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy. This table presents a qualitative summary of the general trends observed.
| ADC Construct | PEG Length | Half-life Extension (fold increase) | In Vitro Cytotoxicity Reduction (fold increase) | Reference |
| ZHER2-SMCC-MMAE (No PEG) | 0 | 1.0 | 1.0 | [2] |
| ZHER2-PEG4K-MMAE | 4 kDa | 2.5 | 4.5 | [2] |
| ZHER2-PEG10K-MMAE | 10 kDa | 11.2 | 22.0 | [2] |
Table 2: Quantitative Impact of Long-Chain PEG Linkers on a Miniaturized ADC. These results highlight the trade-off between extended half-life and reduced in vitro potency with longer PEG chains.[2]
Experimental Protocols
Protocol 1: Lysine-Based ADC Conjugation with a PEGylated Linker
This protocol describes a common method for conjugating a drug-linker to the surface-exposed lysine (B10760008) residues of an antibody. This results in a heterogeneous mixture of ADCs with varying DARs.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
PEGylated drug-linker with an amine-reactive group (e.g., NHS ester)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns and buffers (see Protocol 3)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
-
Drug-Linker Preparation:
-
Dissolve the PEGylated drug-linker in an organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the drug-linker solution to the antibody solution at a molar ratio of 5:1 to 10:1 (drug-linker:mAb). The optimal ratio should be determined empirically.
-
Gently mix and incubate at room temperature for 1-2 hours or at 4°C for 4-6 hours.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Proceed immediately to purification (Protocol 3) to remove unconjugated drug-linker and other impurities.
-
Protocol 2: Cysteine-Based ADC Conjugation with a PEGylated Linker
This protocol involves the reduction of interchain disulfide bonds in the antibody hinge region, followed by conjugation to a thiol-reactive PEGylated drug-linker (e.g., maleimide-containing). This method can produce more homogeneous ADCs.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
PEGylated drug-linker with a thiol-reactive group (e.g., maleimide)
-
Reduction Buffer: PBS with 1 mM EDTA, pH 7.0-7.5
-
Conjugation Buffer: PBS with 1 mM EDTA, pH 7.0-7.5
-
Quenching Reagent: N-acetylcysteine
-
Purification columns and buffers (see Protocol 3)
Procedure:
-
Antibody Reduction:
-
Buffer exchange the mAb into Reduction Buffer to a concentration of 5-10 mg/mL.
-
Add a 2-3 molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Removal of Reducing Agent:
-
Immediately remove the reducing agent by buffer exchange into Conjugation Buffer using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the PEGylated drug-linker in an organic solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody at a molar ratio of 4:1 to 8:1 (drug-linker:mAb).
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide (B117702) groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Proceed to purification (Protocol 3).
-
Protocol 3: Purification of PEGylated ADCs
Purification is critical to remove unconjugated drug-linker, which can cause toxicity, and to remove aggregates.
Method 1: Size Exclusion Chromatography (SEC)
-
Purpose: To separate the ADC from unconjugated drug-linker and aggregates based on size.
-
Column: TSKgel G3000SWxl or similar.
-
Mobile Phase: 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Detection: UV at 280 nm.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Load the quenched conjugation reaction mixture onto the column.
-
Collect fractions corresponding to the monomeric ADC peak.
-
Pool the relevant fractions.
-
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
Purpose: Can be used for purification and is the standard method for determining the drug-to-antibody ratio (DAR).
-
Column: TSKgel Butyl-NPR or similar.
-
Mobile Phase A: 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0.[4]
-
Mobile Phase B: 25 mM Sodium Phosphate, 25% Isopropanol, pH 6.0.[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Procedure:
-
Equilibrate the column with a high concentration of Mobile Phase A.
-
Load the sample.
-
Elute with a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).
-
Collect fractions corresponding to the desired DAR species.
-
Protocol 4: Characterization of PEGylated ADCs
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
-
Purpose: To determine the average number of drugs conjugated to each antibody and the distribution of different drug-loaded species.
-
Column: TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm).[4]
-
Mobile Phase A: 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0.[4]
-
Mobile Phase B: 25 mM Sodium Phosphate with 25% Isopropanol (v/v), pH 6.0.[4]
-
Gradient: 30% to 48% B over 22 minutes.[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Temperature: 30°C.[4]
-
Detection: UV at 280 nm.
-
Analysis: The area of each peak (corresponding to a specific DAR) is used to calculate the weighted average DAR.
2. Purity and Aggregation Analysis by SEC-HPLC
-
Purpose: To quantify the percentage of monomeric ADC and detect the presence of aggregates or fragments.
-
Protocol: As described in Protocol 3, Method 1.
3. Intact Mass Analysis by Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the different ADC species and verify the DAR.
-
Method: LC-MS using a reversed-phase column.
-
Column: Proteomix RP-1000 (2.1 x 50 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 50% B over 15 minutes.
-
Flow Rate: 0.5 mL/min.
-
Temperature: 80°C.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Data Analysis: Deconvolution of the resulting mass spectrum to determine the zero-charge mass of each species.
-
Protocol 5: Formulation for In Vivo Studies
The final formulation should maintain the stability of the ADC and be suitable for administration to animals.
Materials:
-
Purified and characterized ADC
-
Formulation Buffer:
-
Example 1 (Citrate Buffer): 20 mM Sodium Citrate, 5% Trehalose, pH 6.5.
-
Example 2 (Histidine Buffer): 20 mM L-Histidine, 250 mM Sucrose, 0.02% Polysorbate 80, pH 6.0.
-
Example 3 (Phosphate Buffer): 10 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.4 (PBS).
-
-
Sterile, pyrogen-free water for injection.
Procedure:
-
Buffer Exchange:
-
Buffer exchange the purified ADC into the desired formulation buffer using SEC or tangential flow filtration.
-
-
Concentration Adjustment:
-
Adjust the concentration of the ADC to the final desired concentration for dosing (typically 1-10 mg/mL).
-
-
Sterile Filtration:
-
Sterilize the final ADC formulation by passing it through a 0.22 µm filter into a sterile vial.
-
-
Storage:
-
Store the formulated ADC at 2-8°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Lyophilization is also an option for long-term stability.[1]
-
Mandatory Visualizations
Caption: Experimental workflow for ADC formulation.
Caption: Signaling pathway of microtubule inhibitors.
References
- 1. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in ADC Synthesis with PEG Linkers
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to low yields when using Polyethylene Glycol (PEG) linkers in ADC synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in ADC synthesis using PEG linkers?
Low yield in ADC synthesis with PEG linkers can arise from a variety of factors throughout the workflow, from conjugation to purification. The most prevalent issues include:
-
Antibody Aggregation: The conjugation of hydrophobic payloads can lead to the aggregation of ADC molecules, causing them to precipitate out of solution and significantly reducing the yield of soluble, functional ADC.[1][2][3][4][5] While PEG linkers are intended to increase hydrophilicity and mitigate this, factors like improper linker length or suboptimal conjugation conditions can still result in aggregation.[6][7][8]
-
Linker-Payload Instability: The linker itself, particularly those with maleimide (B117702) groups, can be unstable. Hydrolysis of the maleimide group can occur, rendering it unable to react with thiols on the antibody.[] Furthermore, the succinimide (B58015) ring formed after conjugation can undergo a retro-Michael reaction, leading to premature payload loss.[10][11][12]
-
Inefficient Purification: The purification process is a critical step where significant product loss can occur.[6] The heterogeneity of the crude reaction mixture, which includes unconjugated antibody, various Drug-to-Antibody Ratio (DAR) species, and free payload, makes separation challenging.[6][] Aggressive purification strategies aimed at achieving high purity can often result in a lower overall yield.[6]
-
Poor Solubility of Linker-Payload: Despite the presence of a PEG linker, highly hydrophobic payloads may still have limited solubility in the aqueous buffers used for conjugation, leading to an incomplete reaction and consequently, a low yield.[6][14][15]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and the presence of co-solvents can significantly impact conjugation efficiency.[2] For instance, a pH that is optimal for the conjugation chemistry may not be ideal for antibody stability, potentially leading to aggregation.[2]
Q2: How can I troubleshoot low conjugation efficiency?
Low conjugation efficiency often manifests as a low Drug-to-Antibody Ratio (DAR). Here are several troubleshooting steps:
-
Optimize Reaction pH: The optimal pH for conjugation depends on the specific chemistry being used. For cysteine-maleimide conjugation, a pH range of 6.5-7.5 is generally recommended to ensure the thiol groups are sufficiently nucleophilic while minimizing maleimide hydrolysis.[] For lysine-NHS ester conjugation, a pH of 7.5-8.5 is typically used. It is crucial to perform small-scale experiments to determine the optimal pH for your specific antibody and linker-payload combination.
-
Control Temperature and Incubation Time: While higher temperatures can increase reaction rates, they can also promote antibody denaturation and aggregation. A common starting point is room temperature, with optimization to 4°C if stability is an issue. Incubation times should also be optimized; prolonged incubation can lead to side reactions and degradation.
-
Ensure Complete Removal of Reducing Agents: For cysteine-based conjugation, it is imperative to completely remove any reducing agents (e.g., DTT, TCEP) used to reduce interchain disulfides prior to adding the linker-payload. Residual reducing agents will react with the maleimide groups, effectively quenching the reaction. Techniques like tangential flow filtration (TFF) or size exclusion chromatography (SEC) are effective for this purpose.[]
-
Increase Molar Excess of Linker-Payload: Increasing the molar ratio of the linker-payload to the antibody can drive the conjugation reaction forward. However, an excessive amount can lead to increased aggregation and complicate the purification process. It is recommended to test a range of molar ratios to find the optimal balance.
Q3: My ADC is aggregating during the conjugation reaction. What can I do to prevent this?
Aggregation is a common problem, especially when working with hydrophobic payloads.[1][2][4][5] Here are some strategies to mitigate aggregation:
-
Optimize PEG Linker Length: Longer PEG chains generally provide better shielding of the hydrophobic payload, reducing the likelihood of intermolecular interactions that lead to aggregation.[6][7][8] However, excessively long linkers can introduce steric hindrance and reduce conjugation efficiency.[6] It's important to select a PEG linker with an appropriate length for your specific payload.
-
Include Organic Co-solvents: The addition of a small percentage of an organic co-solvent (e.g., DMSO, DMA) can help to solubilize a hydrophobic linker-payload in the aqueous reaction buffer.[2] However, the concentration of the co-solvent must be carefully optimized, as high concentrations can denature the antibody.[2]
-
Control Antibody Concentration: Higher antibody concentrations can increase the probability of intermolecular interactions and aggregation.[1] Performing the conjugation at a lower antibody concentration may help to reduce aggregation.
-
Screen Different Buffers and Excipients: The choice of buffer and the inclusion of stabilizing excipients can have a significant impact on antibody stability.[2] Sugars (e.g., sucrose, trehalose) and non-ionic surfactants (e.g., polysorbate 20) are commonly used to prevent aggregation.
Data Summary: Effect of Reaction Conditions on ADC Synthesis
| Parameter | Condition A | Condition B | Condition C | Outcome on Yield/Purity |
| pH | 6.5 | 7.5 | 8.5 | Optimal pH depends on conjugation chemistry. For maleimide-thiol reactions, pH 6.5-7.5 is often optimal to balance reactivity and stability.[] |
| Linker-Payload Molar Excess | 3x | 5x | 10x | Increasing molar excess can improve DAR but may also increase aggregation and purification challenges. |
| Co-solvent (DMSO) | 0% | 5% | 10% | A small percentage of co-solvent can improve payload solubility, but higher concentrations risk antibody denaturation.[2] |
| Antibody Concentration | 1 mg/mL | 5 mg/mL | 10 mg/mL | Higher concentrations can lead to increased aggregation.[1] |
Experimental Protocols
General Protocol for Cysteine-Maleimide Conjugation
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 50-100 fold molar excess of a reducing agent such as DTT or TCEP.
-
Incubate at 37°C for 30-60 minutes.
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the reducing agent using a desalting column, spin column, or tangential flow filtration (TFF) equilibrated with conjugation buffer (e.g., PBS, pH 7.2 with 1 mM EDTA).[]
-
-
Conjugation:
-
Dissolve the PEG-linker-payload in an appropriate organic solvent (e.g., DMSO).
-
Add the desired molar excess of the linker-payload solution to the reduced antibody. The final concentration of the organic solvent should typically be below 10%.
-
Incubate at room temperature or 4°C for 1-4 hours.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding an excess of a thiol-containing molecule such as N-acetylcysteine.
-
-
Purification:
-
Purify the ADC from unconjugated payload and other impurities using methods like size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or ion-exchange chromatography.[][16]
-
Visualizations
Caption: A flowchart illustrating the key stages in the synthesis of an Antibody-Drug Conjugate.
Caption: A troubleshooting guide for identifying and addressing common causes of low yield in ADC synthesis.
This technical support guide provides a starting point for troubleshooting low yields in ADC synthesis with PEG linkers. For more specific issues, it is always recommended to consult detailed literature and consider the unique properties of your antibody, linker, and payload.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 4. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 5. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. adcreview.com [adcreview.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mal-Amide-PEG4-Val-Cit-PAB-PNP Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mal-Amide-PEG4-Val-Cit-PAB-PNP linkers for antibody-drug conjugate (ADC) development. Our goal is to help you optimize your conjugation efficiency and obtain consistent, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to monitor during ADC development with this linker?
The primary critical quality attribute is the Drug-to-Antibody Ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[1][2][3][4] An optimal DAR is crucial for balancing efficacy and toxicity.[2][3] Other important attributes include the distribution of different drug-loaded species, the level of unconjugated antibody, and the presence of aggregates.[5][6][7]
Q2: What is the optimal pH for the maleimide-thiol conjugation reaction?
The ideal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[8][9][10][11] Within this range, the thiol group is sufficiently nucleophilic to react efficiently, while minimizing side reactions. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[9][10][11]
Q3: My maleimide (B117702) linker is not reacting efficiently. What are the possible causes?
Low conjugation efficiency can stem from several factors:
-
Hydrolyzed Maleimide: The maleimide ring is susceptible to hydrolysis, especially at a pH above 7.5, rendering it inactive.[8][9][12] It is crucial to use freshly prepared maleimide solutions.[8][9]
-
Inaccessible or Oxidized Cysteines: The target cysteine residues on the antibody may be sterically hindered or may have formed disulfide bonds, which do not react with maleimides.[8] A pre-reduction step is often necessary.[8]
-
Incorrect pH: A pH below 6.5 will decrease the reaction rate, while a pH above 7.5 increases the rate of maleimide hydrolysis and reaction with amines (e.g., lysine (B10760008) residues).[8][10]
-
Residual Reducing Agent: Any remaining reducing agent from the antibody reduction step will react with the maleimide, preventing it from conjugating to the antibody.[13]
Q4: How can I prevent aggregation of my ADC during and after conjugation?
Aggregation can be a challenge, particularly with hydrophobic payloads. The inclusion of the hydrophilic PEG4 spacer in the this compound linker is designed to help mitigate this.[14][15][16] Additionally, optimizing the DAR is key, as high drug loading can increase hydrophobicity and lead to aggregation.[14][17] Screening different buffer conditions and using analytical techniques like Size Exclusion Chromatography (SEC) to monitor aggregation is also recommended.[6][7][18]
Q5: What is the purpose of each component in the this compound linker?
Each part of the linker has a specific function:
-
Mal-Amide (Maleimide): This group reacts with free thiol (sulfhydryl) groups on cysteine residues of the antibody, forming a stable covalent bond.[9][10]
-
PEG4: This polyethylene (B3416737) glycol spacer increases the hydrophilicity of the linker-drug complex, which can improve solubility, reduce aggregation, and potentially enhance pharmacokinetic properties.[14][16][19]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often abundant inside tumor cells.[20][21][22] This ensures targeted release of the payload.
-
PAB (p-Aminobenzyl): This is a self-immolative spacer. Once the Val-Cit sequence is cleaved, the PAB group undergoes electronic rearrangement, leading to the release of the active drug.[20][21]
-
PNP (p-Nitrophenyl): The p-nitrophenyl carbonate group is an activated leaving group, facilitating the efficient attachment of an amine-containing cytotoxic payload to the linker before conjugation to the antibody.[20][23][24]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Antibody Reduction | Verify complete reduction of interchain disulfide bonds. | Optimize reduction conditions: increase the concentration of reducing agent (e.g., TCEP), incubation time, or temperature.[13] Analyze the reduced antibody by mass spectrometry to confirm the presence of free thiols. |
| Removal of Reducing Agent | Ensure complete removal of excess reducing agent before adding the maleimide-linker-payload. | Use a desalting column (e.g., Sephadex G-25) and verify removal.[13] Residual reducing agent will cap the maleimide. |
| Maleimide Hydrolysis | The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at higher pH.[8][9][10][12] | Prepare the maleimide-linker-payload solution in a dry, biocompatible organic solvent like DMSO or DMF immediately before use.[8][10][11] Maintain the conjugation reaction pH between 6.5 and 7.5.[8][9][10][11] |
| Low Molar Ratio | Insufficient molar excess of the maleimide-linker-payload. | Increase the molar excess of the linker-payload relative to the antibody. Start with a 10-20 fold molar excess and optimize.[8] |
| Inaccessible Cysteine Residues | The target cysteine residues on the antibody may be sterically hindered. | While this linker is typically used with reduced interchain cysteines, for engineered cysteines, consider the accessibility of the site. |
Issue 2: ADC Aggregation
| Potential Cause | Troubleshooting Step | Recommended Action |
| High DAR | A high number of conjugated hydrophobic drugs increases the overall hydrophobicity of the ADC, leading to aggregation.[14] | Optimize the conjugation reaction to target a lower, more homogeneous DAR (typically 2-4).[2] This can be achieved by adjusting the molar ratio of the linker-payload to the antibody. |
| Hydrophobic Payload | The cytotoxic drug itself is highly hydrophobic. | The PEG4 spacer is designed to counteract this.[14][16] If aggregation persists, consider using a linker with a longer PEG chain.[16][19] |
| Buffer Conditions | The buffer composition, pH, and ionic strength can influence protein solubility. | Screen different formulation buffers post-conjugation. Use SEC to monitor for the presence of high molecular weight species.[6][7] |
| Reaction Conditions | High temperature or prolonged reaction times can sometimes promote aggregation. | Optimize the incubation time and temperature of the conjugation reaction. Most reactions proceed efficiently at room temperature or 4°C for 1-4 hours.[13] |
Issue 3: Payload Loss and In-Vivo Instability
| Potential Cause | Troubleshooting Step | Recommended Action |
| Retro-Michael Reaction | The thioether bond formed between maleimide and cysteine can be reversible, especially in the presence of other thiols like glutathione (B108866) in vivo.[8][9][10][25] | After conjugation, perform a ring-hydrolysis step by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating.[8] This opens the thiosuccinimide ring to form a more stable succinamic acid thioether.[10] |
| Thiazine (B8601807) Rearrangement | If conjugating to an N-terminal cysteine, a rearrangement can occur, forming a stable thiazine ring.[8][26][27] | This is less common for interchain cysteine conjugation but is a known side reaction. To promote this stable form if desired, incubate the conjugate for an extended period (e.g., 24 hours) at 25°C.[8] |
| Premature Linker Cleavage | The Val-Cit linker can be susceptible to premature cleavage by certain enzymes in plasma, particularly in rodent models.[21][28] | While the Val-Cit linker is generally stable, for preclinical studies in rodents, be aware of potential cleavage by carboxylesterases.[21] For human studies, this is less of a concern. |
Experimental Protocols
Protocol 1: Antibody Reduction
-
Preparation: Prepare the antibody in a degassed buffer (e.g., PBS, pH 7.2).[8]
-
Addition of Reducing Agent: Add a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution.[8]
-
Incubation: Incubate the mixture for 20-30 minutes at room temperature.[8] Optimization of time and temperature (e.g., 37°C) may be required for specific antibodies.[13]
-
Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the degassed conjugation buffer (e.g., PBS, pH 7.2).[8][13]
Protocol 2: Maleimide Conjugation
-
Reagent Preparation: Immediately before use, dissolve the this compound-Payload in a dry, water-miscible organic solvent such as DMSO or DMF.[8][10]
-
Conjugation: Add the dissolved linker-payload to the reduced and purified antibody solution. A 10-20 fold molar excess of the linker-payload is a good starting point.[8]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or overnight at 4°C.[13][29] Protect the reaction from light.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.[13]
-
Purification: Purify the resulting ADC from excess linker-payload and quenching reagent using methods like SEC or tangential flow filtration (TFF).
Protocol 3: ADC Characterization - DAR Determination
-
Methodology: The average DAR and drug-load distribution are commonly determined using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography (RP-LC) coupled with Mass Spectrometry (MS).[1][3][5][6][18]
-
HIC Analysis: HIC separates ADC species based on hydrophobicity. Unconjugated antibody elutes first, followed by species with increasing numbers of conjugated drugs.[3][5][7][18] The weighted average DAR is calculated from the peak areas of the different species.[3]
-
LC-MS Analysis: For a more detailed analysis, the ADC can be reduced to separate the light and heavy chains. The masses of the unconjugated and conjugated chains are determined by MS, allowing for precise calculation of the DAR.[1][] Native MS can also be used for intact ADC analysis.[18]
Visual Guides
Caption: General workflow for antibody-drug conjugation.
Caption: Troubleshooting logic for low DAR results.
Caption: Intracellular payload release mechanism.
References
- 1. agilent.com [agilent.com]
- 2. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. agilent.com [agilent.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. benchchem.com [benchchem.com]
- 14. adcreview.com [adcreview.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 18. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. SPDP-Val-Cit-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 24. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 25. researchgate.net [researchgate.net]
- 26. bachem.com [bachem.com]
- 27. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Preventing Aggregation of ADCs with Hydrophobic Linkers
Welcome to the technical support center for Antibody-Drug Conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ADC aggregation, particularly when using hydrophobic linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation in ADCs with hydrophobic linkers?
The primary driver of aggregation is the increase in overall hydrophobicity of the antibody after conjugation with a hydrophobic linker-payload.[1][2][3][4] This modification can expose or create hydrophobic patches on the antibody's surface. To minimize their exposure to the aqueous environment, these hydrophobic regions on different ADC molecules interact with each other, leading to self-association and the formation of soluble and insoluble aggregates.[1][4][5] Other contributing factors include unfavorable buffer conditions (e.g., pH near the antibody's isoelectric point), high drug-to-antibody ratios (DAR), and conformational changes in the antibody structure induced by the conjugation process.[1][4][6]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?
A higher Drug-to-Antibody Ratio (DAR) generally leads to an increased propensity for aggregation.[3][5] As more hydrophobic linker-payload molecules are attached to the antibody, the overall surface hydrophobicity of the ADC increases.[5] This amplifies the driving force for the intermolecular hydrophobic interactions that cause aggregation.[1][5] Therefore, optimizing the DAR is a critical step to balance therapeutic efficacy with the physical stability of the ADC.[5][7]
Q3: What are the consequences of ADC aggregation?
ADC aggregation can have significant negative impacts on the therapeutic product's safety, efficacy, and stability.[1][8]
-
Reduced Efficacy: Aggregates often have altered pharmacokinetics and can be cleared from the bloodstream more rapidly than monomeric ADCs, reducing the amount of drug that reaches the tumor target.[1][4]
-
Increased Immunogenicity: The presence of aggregates, especially high molecular weight species (HMWS), can trigger an unwanted immune response in patients.[4][6]
-
Off-Target Toxicity: Aggregates can be internalized by immune cells through Fcγ receptor activation, leading to the non-specific release of the cytotoxic payload in healthy cells and causing off-target toxicity.[1][4][9]
-
Physical Instability: Aggregation can lead to the formation of visible particulates and precipitation, which compromises the product's shelf-life, complicates manufacturing and regulatory approval, and can reduce the overall process yield.[1][4]
Q4: What are the main strategies to prevent or minimize ADC aggregation?
A multi-faceted approach is typically required to mitigate aggregation. Key strategies can be grouped into three main areas:
-
Linker and Payload Engineering: The most direct approach is to increase the hydrophilicity of the linker-payload.[5] This can be achieved by incorporating hydrophilic spacers like polyethylene (B3416737) glycol (PEG), using charged groups such as sulfonates, or developing novel hydrophilic payloads.[1][4][10]
-
Formulation Optimization: A well-designed formulation is crucial for ADC stability.[5] This involves screening for optimal buffer conditions (pH, ionic strength) and adding stabilizing excipients like surfactants (e.g., Polysorbate 20/80), sugars (e.g., sucrose (B13894), trehalose), and certain amino acids (e.g., arginine).[5][]
-
Process Control: The conjugation and manufacturing process can be optimized to reduce stress on the ADC molecules.[1] Techniques include immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions, controlling for thermal and shear stress, and utilizing site-specific conjugation methods to produce more homogeneous and stable ADCs.[1][2][10]
Troubleshooting Guides
This section provides systematic steps to identify and resolve common ADC aggregation issues encountered during experiments.
Problem 1: Significant aggregation is observed immediately after the conjugation reaction.
This issue often points to problems within the conjugation process itself.
| Potential Cause | Troubleshooting Step | Rationale |
| High Local Concentration of Linker-Payload | Add the hydrophobic linker-payload solution to the antibody solution slowly and with gentle, continuous mixing. | Rapid addition can create localized high concentrations of the hydrophobic compound, promoting the precipitation and aggregation of the ADC as it forms.[5] |
| Unfavorable Buffer Conditions | Screen a panel of conjugation buffers with varying pH and ionic strengths. Common starting points include histidine and citrate (B86180) buffers. | The pH and salt concentration of the buffer influence the surface charge and colloidal stability of the antibody. Aggregation is often more pronounced at or near the antibody's isoelectric point (pI).[2][3][5] |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the linker-payload used in the conjugation reaction. | A lower DAR reduces the overall hydrophobicity of the ADC, thereby decreasing the driving force for aggregation.[5] |
| Conjugation Chemistry | Consider immobilizing the antibody on a solid-phase support (e.g., affinity resin) during conjugation. | Physically separating the antibody molecules during the reaction prevents them from interacting and aggregating while the hydrophobic payload is being attached.[2][12] |
Problem 2: ADC aggregation increases over time during storage or after freeze-thaw cycles.
This suggests that the formulation is not adequately stabilizing the ADC.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Formulation | Perform a formulation screen to identify stabilizing excipients. Test various surfactants, sugars, and amino acids. (See Table 1 for examples). | Excipients can prevent aggregation by various mechanisms, such as preventing surface adsorption, stabilizing protein structure, and shielding hydrophobic patches.[5][][13] |
| Freeze-Thaw Stress | Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles. Add cryoprotectants like sucrose or trehalose (B1683222) (5-10%) to the formulation. | Repeated freezing and thawing can cause denaturation and aggregation. Cryoprotectants help stabilize the protein structure during this process.[3][6] |
| Inappropriate Storage Conditions | Store the ADC under recommended conditions, protecting it from thermal stress (elevated temperatures) and light exposure. | Exposure to heat, shaking, and even light can accelerate product degradation and lead to a higher propensity for aggregation.[1][14] |
Problem 3: Inconsistent or poor results in cell-based assays or in vivo studies.
This may be caused by the heterogeneity of the ADC preparation due to the presence of aggregates.
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Aggregates in the Sample | Purify the ADC preparation using Size Exclusion Chromatography (SEC) to remove aggregates immediately before conducting the assay. | Aggregates can have different binding affinities and clearance rates, leading to variability in experimental results. Using a purified, monomeric sample ensures consistency.[4] |
| High Overall Hydrophobicity | Re-evaluate the ADC design. Consider using a more hydrophilic linker/payload or exploring site-specific conjugation to create a more homogeneous product. | Highly hydrophobic ADCs are prone to faster clearance and non-specific uptake, which can reduce in vivo efficacy.[10][15] |
Key Experimental Protocols
Protocol 1: Quantifying ADC Aggregation using Size Exclusion Chromatography (SEC)
SEC is the industry-standard method for quantifying aggregates based on differences in hydrodynamic volume.[1][16]
-
Objective: To separate and quantify high molecular weight species (HMWS), monomers, and fragments.
-
Methodology:
-
System: An HPLC or UPLC system equipped with a UV detector and an appropriate SEC column (e.g., Agilent AdvanceBio SEC 300Å).[16]
-
Mobile Phase: A typical mobile phase is an aqueous buffer such as 150 mM sodium phosphate, pH 7.0.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection and Detection: Inject 10-20 µL of the sample and monitor the eluent at a UV wavelength of 280 nm.[3]
-
Data Analysis: Integrate the peak areas. Aggregates (HMWS) will elute first, followed by the monomer, and then any fragments. Calculate the percentage of each species relative to the total integrated peak area.[3]
-
Protocol 2: Assessing ADC Stability with a Forced Degradation Study
This study helps identify potential degradation pathways and assess the stability of the ADC under various stress conditions.[3]
-
Objective: To evaluate the propensity of an ADC to aggregate under chemical and physical stress.
-
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the ADC at a known concentration (e.g., 1 mg/mL) in the formulation buffer.
-
Application of Stress: Expose individual aliquots to different stress conditions, keeping one as an unstressed control.
-
Thermal Stress: Incubate at an elevated temperature (e.g., 40°C or 50°C) for 1-4 weeks.[3][7]
-
pH Stress: Adjust the pH to acidic and basic conditions (e.g., pH 3.0 and pH 10.0) and hold for a defined period before neutralizing.[16]
-
Oxidative Stress: Add a low concentration of an oxidizing agent (e.g., 0.03% H₂O₂) and incubate.[3]
-
Photostability: Expose the sample to a controlled light source according to ICH Q1B guidelines.[3]
-
-
Analysis: After the stress period, analyze all samples (including the control) using a suite of analytical techniques, primarily SEC, to quantify the increase in aggregation.[3]
-
Data & Visualization
Diagrams
Caption: Mechanism of ADC aggregation driven by hydrophobic payloads.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 12. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. scispace.com [scispace.com]
Technical Support Center: Premature Linker Cleavage in Plasma
Welcome to the technical support center for troubleshooting challenges related to premature linker cleavage in plasma. This resource is designed for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) and other targeted therapies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is premature linker cleavage and why is it a concern?
A1: Premature linker cleavage refers to the unintended release of a payload (e.g., a cytotoxic drug) from its delivery vehicle (e.g., an antibody) while it is still in systemic circulation, before reaching the target cells.[1] This is a significant concern for two primary reasons:
-
Increased Off-Target Toxicity: The released, highly potent payload can damage healthy, rapidly dividing cells, leading to systemic toxicity.[2][3][4]
-
Reduced Therapeutic Efficacy: If the payload is released prematurely, less of the potent drug reaches the target cancer cells, which can compromise the anti-tumor efficacy of the ADC.[2][]
Q2: What are the common causes of premature linker cleavage in plasma?
A2: The causes of premature linker cleavage are often dependent on the type of linker chemistry employed.
-
Disulfide Linkers: These linkers are susceptible to cleavage by reducing agents. While the intracellular environment has a high concentration of reducing agents like glutathione, which is intended to facilitate payload release within the tumor cell, these linkers can also be vulnerable to trace reducing agents in the plasma.[2] Factors influencing the stability of disulfide linkers include the presence of plasma reductants and the degree of steric hindrance around the disulfide bond.[2]
-
Peptide Linkers (e.g., Val-Cit-PABC): These linkers are designed to be cleaved by specific enzymes, such as cathepsins, which are abundant in the lysosomes of tumor cells.[3][6] However, premature cleavage can occur due to the presence of other proteases in the plasma, such as human neutrophil elastase, which can lead to off-target payload release.[1][4] Some studies have also shown that Val-Cit-PABC linkers are susceptible to carboxylesterase 1C (Ces1C) in mouse and rat plasma, which can complicate preclinical evaluation.[1][4]
-
Hydrazone Linkers: These linkers are acid-sensitive and designed to release their payload in the low pH environment of endosomes and lysosomes.[3] Instability at physiological pH can lead to premature drug release.
Q3: How does the drug-to-antibody ratio (DAR) affect linker stability?
A3: The drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical quality attribute for any ADC.[7] A higher DAR can increase the overall hydrophobicity of the ADC, which may lead to aggregation.[7][8] This aggregation can potentially expose the linker to enzymatic degradation, thereby affecting its stability.[8] Optimizing the DAR is crucial to balance potency with stability.[7]
Troubleshooting Guides
Issue 1: Rapid decrease in average Drug-to-Antibody Ratio (DAR) in an in vitro plasma stability assay.
This observation suggests that the ADC is losing its payload when incubated in a plasma matrix.
| Possible Cause | Troubleshooting Steps |
| Linker Instability | 1. Run Controls: Include a control where the ADC is incubated in a buffer (e.g., PBS) alone. This will help differentiate between inherent ADC instability and plasma-mediated cleavage.[2] 2. Inhibitor Studies: For peptide linkers, include broad-spectrum protease inhibitors in a control arm of your plasma stability assay to see if cleavage is reduced.[8] 3. Evaluate Linker Chemistry: The linker may be too labile for your specific antibody or the plasma species being used. Consider re-conjugating your antibody with a more stable linker for comparison (e.g., a more sterically hindered disulfide linker or a non-cleavable linker).[2] |
| Assay Artifacts | 1. Optimize Assay Conditions: Ensure the incubation is performed at physiological conditions (37°C, pH 7.4) and that the plasma used is of high quality.[2] 2. Verify Analytical Methods: Ensure your analytical method (e.g., LC-MS) is not causing in-source fragmentation or dissociation of the ADC.[2] |
Issue 2: High levels of free payload detected in plasma samples, while total antibody concentration remains stable.
This is a direct indication of premature payload release due to linker cleavage.[2]
| Possible Cause | Troubleshooting Steps |
| Confirmed Linker Cleavage | 1. Quantify Payload Release: Use a sensitive and quantitative method like LC-MS/MS to accurately measure the concentration of free payload over time. This data is crucial for understanding the kinetics of cleavage.[2] 2. Investigate Conjugation Site: The location of the linker on the antibody can affect its stability. If using a site-specific conjugation method, compare the stability of ADCs with the linker attached at different sites.[2] 3. Consider Species-Specific Differences: Be aware that some proteases are more active in rodent plasma (e.g., carboxylesterases) and may not be representative of human plasma stability.[8] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and quantify the extent of premature linker cleavage in a plasma matrix over time.
Methodology:
-
ADC Preparation: Prepare the ADC at a stock concentration of 1 mg/mL in a suitable formulation buffer.[7]
-
Plasma Incubation:
-
Thaw plasma (e.g., human, mouse, rat) on ice.
-
Spike the ADC into the plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma/ADC mixture.
-
Immediately quench the reaction by placing the aliquots on ice or by adding a quenching solution (e.g., an organic solvent like acetonitrile) to precipitate plasma proteins and stop enzymatic activity.[9]
-
-
Sample Analysis (LC-MS/MS for Free Payload):
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload. A standard curve of the free payload should be prepared in the same plasma matrix to ensure accurate quantification.[9]
-
-
Sample Analysis (Intact Mass Analysis for DAR):
-
To determine the average DAR over time, the ADC can be captured from the plasma using Protein A magnetic beads.[10]
-
After washing the beads to remove plasma proteins, the intact ADC is eluted and analyzed by native mass spectrometry.[10] This allows for the determination of the distribution of different DAR species over time.
-
-
Data Analysis:
-
Plot the concentration of free payload versus time to determine the rate of linker cleavage.
-
Plot the average DAR versus time to assess the overall stability of the ADC conjugate.
-
DOT Script for Experimental Workflow
In Vitro Plasma Stability Assay Workflow.
Signaling Pathways and Logical Relationships
The stability of an ADC in plasma is a critical factor that influences its therapeutic index. The following diagram illustrates the logical relationship between linker stability, efficacy, and toxicity.
DOT Script for Logical Relationships
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Purification of Mal-Amide-PEG4-Val-Cit-PAB-PNP Conjugates
Welcome to the Technical Support Center for the purification of Mal-Amide-PEG4-Val-Cit-PAB-PNP antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these specific ADCs.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound ADCs. The primary purification methods covered are Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Hydrophobic Interaction Chromatography (HIC)
Issue 1: Poor Separation of Drug-to-Antibody Ratio (DAR) Species
-
Possible Causes:
-
Inappropriate salt concentration or gradient slope.
-
Incorrect choice of HIC resin.
-
High sample load leading to column overloading.
-
The hydrophobicity of the this compound linker may not be sufficient to resolve low DAR species from unconjugated antibody under standard conditions.
-
-
Solutions:
-
Optimize Salt Concentration and Gradient: Experiment with different starting and ending salt concentrations (e.g., ammonium (B1175870) sulfate, sodium chloride) to improve separation. A shallower gradient can enhance the resolution of species with similar hydrophobicities.[1]
-
Screen Different HIC Columns: HIC columns are available with various hydrophobic ligands (e.g., Butyl, Phenyl, Ether). The choice of ligand can significantly impact selectivity.[1] For ADCs, a phenyl-based column can be effective.[2]
-
Reduce Sample Load: Overloading the column can cause peak broadening and poor resolution. Reducing the amount of sample injected can improve separation.[1]
-
Mobile Phase Modifiers: Consider adding a small percentage of a mild organic solvent, like isopropanol (B130326), to the mobile phase to modulate the hydrophobicity and improve separation.
-
Issue 2: Low Recovery of the ADC
-
Possible Causes:
-
The ADC is too hydrophobic and binds irreversibly to the column.
-
Precipitation of the conjugate on the column, potentially due to the hydrophobic nature of the linker-drug.
-
Inappropriate pH of the mobile phase affecting protein stability.
-
-
Solutions:
-
Decrease Mobile Phase Hydrophobicity: Incorporate a small amount of an organic solvent (e.g., isopropanol) in the elution buffer to disrupt strong hydrophobic interactions.
-
Solubility Studies: Before preparative HIC, conduct solubility studies to determine the optimal buffer conditions to prevent precipitation.[1]
-
Optimize pH: Screen a range of pH values to find the optimal condition for both binding and recovery, ensuring the stability of the ADC is maintained.[1]
-
Select a Less Hydrophobic Resin: If irreversible binding is a persistent issue, switch to a HIC resin with a less hydrophobic ligand.
-
Size Exclusion Chromatography (SEC)
Issue 1: Presence of Aggregates (High Molecular Weight Species)
-
Possible Causes:
-
The conjugation process itself, especially with hydrophobic linkers, can induce aggregation.[3]
-
Exposure to organic solvents during the conjugation reaction can promote the formation of aggregates.[2]
-
Physical stress such as vigorous mixing or multiple freeze-thaw cycles can lead to aggregation.[2]
-
High protein concentration during processing.[2]
-
-
Solutions:
-
Optimize Conjugation Conditions: Fine-tune the conjugation reaction to minimize aggregation, which may involve adjusting the drug-linker to antibody ratio.
-
Efficient Solvent Removal: Ensure the complete removal of organic solvents like DMSO using techniques such as tangential flow filtration (TFF) before SEC.[2]
-
Gentle Handling: Handle the ADC solution with care, avoiding vigorous agitation, and minimize the number of freeze-thaw cycles.[2]
-
Dilute the Sample: If feasible, dilute the ADC sample before the SEC step to reduce concentration-dependent aggregation.[2]
-
Issue 2: Peak Tailing or Broadening
-
Possible Causes:
-
Secondary hydrophobic or ionic interactions between the ADC and the SEC column matrix.
-
A poorly packed or aging column.
-
High sample viscosity.
-
-
Solutions:
-
Modify Mobile Phase: To mitigate ionic interactions, increase the ionic strength of the mobile phase by adding 150-500 mM NaCl. For hydrophobic interactions, the addition of a small amount of an organic solvent like isopropanol might be beneficial.[1]
-
Column Performance Check: Test the column with a standard protein to verify its packing efficiency and performance.
-
Optimize Sample Concentration: If the sample is too viscous, consider diluting it before injection.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Issue 1: Poor Resolution of Light and Heavy Chain Fragments (Reduced RP-HPLC)
-
Possible Causes:
-
Suboptimal gradient conditions.
-
Inappropriate column chemistry for the separation.
-
-
Solutions:
-
Optimize Gradient: A shallow gradient of the organic solvent (e.g., acetonitrile) is often necessary to resolve different drug-loaded chains.
-
Column Selection: Utilize a column specifically designed for protein and antibody separations, such as a C4 or a diphenyl stationary phase.
-
Issue 2: On-Column Degradation of the Conjugate
-
Possible Causes:
-
The acidic mobile phase (often containing trifluoroacetic acid, TFA) can cause hydrolysis of the linker or degradation of the antibody.
-
The organic solvent can lead to denaturation and precipitation.
-
-
Solutions:
-
Use a Different Acid Modifier: Consider using formic acid instead of TFA, which can be less harsh on the conjugate.
-
Optimize Temperature: Running the separation at a slightly elevated temperature might improve peak shape, but care must be taken to avoid thermal degradation.
-
Limit Exposure Time: Minimize the time the ADC is exposed to the RP-HPLC conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the purification of this compound conjugates?
A1: The main impurities include:
-
Unconjugated Antibody: Antibody that did not react with the drug-linker.
-
Free Drug-Linker: Excess this compound that did not conjugate to the antibody.
-
Aggregates: High molecular weight species formed during the conjugation or purification process.[4]
-
Fragments: Low molecular weight species resulting from antibody degradation.
-
Process-Related Impurities: Residual solvents (e.g., DMSO), and reagents from the conjugation and purification steps.[2]
Q2: How does the this compound linker affect the purification strategy?
A2: The components of this linker influence the purification strategy in several ways:
-
Maleimide: The thiol-maleimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation.[5][6] Purification conditions should be optimized to maintain the stability of this linkage, for example, by controlling the pH.
-
PEG4: The polyethylene (B3416737) glycol spacer increases the hydrophilicity of the linker, which can aid in solubility.[7] However, it also increases the overall size of the drug-linker, which should be considered during SEC analysis.
-
Val-Cit-PAB: The valine-citrulline dipeptide and the PAB spacer contribute to the overall hydrophobicity of the linker, which is the basis for separation in HIC.[8] The cleavable nature of the Val-Cit linker by cathepsin B is a key feature for its therapeutic action but generally does not impact the purification process itself.[]
-
PNP: The p-nitrophenyl group is a leaving group for the conjugation reaction with the payload. Any unreacted PNP-activated linker needs to be efficiently removed during purification.
Q3: What are the critical quality attributes (CQAs) to monitor during the purification of these ADCs?
A3: Key CQAs to monitor include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated per antibody. This is a critical parameter for ADC efficacy and safety.[4]
-
Distribution of DAR Species: The relative abundance of antibodies with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).
-
Purity: The percentage of the desired ADC monomer, free from aggregates, fragments, and other impurities.[4]
-
Free Drug Level: The amount of unconjugated cytotoxic drug-linker, which must be minimized to reduce off-target toxicity.[4]
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the primary chromatography methods used in the purification and analysis of this compound conjugates.
| Analysis Method | Parameter Measured | Typical Result/Acceptance Criteria |
| HIC-HPLC | Average DAR, Distribution of DAR species | Average DAR of 3.5-4.0, with distinct peaks for DAR0, DAR2, DAR4, etc.[2] |
| SEC-HPLC | Purity, % Aggregation, % Fragmentation | >95% monomer, <5% aggregates, <1% fragments.[2] |
| RP-HPLC (Reduced) | DAR of Light and Heavy Chains | Allows for calculation of overall DAR and provides information on conjugation sites. |
| LC-MS | Average DAR, Mass of ADC species | Confirms the covalent attachment of the drug-linker and provides an accurate DAR value.[5] |
Experimental Protocols
Protocol 1: HIC for DAR Species Separation
-
Column: TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm (or similar phenyl or butyl column).[2]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0.[2]
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0.[2]
-
Flow Rate: 0.8 mL/min.
-
Gradient:
-
0-2 min: 0% B
-
2-22 min: 0-100% B (linear gradient)
-
22-25 min: 100% B
-
25-27 min: 0% B
-
27-30 min: 0% B (re-equilibration)
-
-
Detection: UV at 280 nm.
Protocol 2: SEC for Purity and Aggregation Analysis
-
Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm (or equivalent).[2]
-
Mobile Phase: 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Run Time: 30 minutes (isocratic).
-
Detection: UV at 280 nm.
Protocol 3: Reduced RP-HPLC for DAR Analysis
-
Sample Preparation: Reduce the ADC sample (1 mg/mL) with 10 mM DTT at 37°C for 30 minutes.
-
Column: A C4 or Diphenyl column suitable for protein analysis (e.g., Agilent AdvanceBio RP-mAb).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A shallow gradient optimized for the separation of the light and heavy chains (e.g., 20-60% B over 30 minutes).
-
Detection: UV at 280 nm.
Visualizations
Caption: A typical multi-step workflow for the purification of ADCs.
Caption: A logical troubleshooting workflow for ADC purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Drug-to- Antibody Ratios (DAR) with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) using polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of PEG linkers in improving the Drug-to-Antibody Ratio (DAR)?
A1: The primary role of PEG linkers is to increase the hydrophilicity of the ADC. Many potent cytotoxic payloads are hydrophobic, and conjugating them to an antibody can lead to aggregation and reduced solubility, especially at higher DARs.[1][2][3] The hydrophilic nature of PEG helps to counteract this hydrophobicity, allowing for a higher number of drug molecules to be conjugated to each antibody without causing aggregation or loss of stability.[1][2] This ultimately enables the production of ADCs with a higher and more consistent DAR.
Q2: How does the length of the PEG linker affect the properties of an ADC?
A2: The length of the PEG linker is a critical parameter that influences several properties of an ADC, including its pharmacokinetics (PK), stability, and efficacy.[4] Generally, longer PEG chains lead to a longer plasma half-life and slower clearance.[4][5] However, there is a trade-off, as longer linkers can sometimes decrease the in vitro potency of the ADC.[4] The optimal PEG linker length represents a balance between improving PK characteristics and maintaining potent cytotoxicity.[4]
Q3: What are the advantages of using monodisperse versus polydisperse PEG linkers?
A3: Monodisperse PEG linkers have a single, defined molecular weight, while polydisperse PEGs are a mixture of chains with a range of molecular weights. Using monodisperse PEGs leads to the production of more homogeneous ADCs, where each molecule is identical.[1] This uniformity simplifies characterization, improves reproducibility between batches, and can lead to a more predictable pharmacokinetic and safety profile.[1][6]
Q4: Can PEG linkers reduce the immunogenicity of an ADC?
A4: Yes, PEGylation can help reduce the immunogenicity of an ADC. The PEG chain can "shield" the payload and parts of the antibody from the immune system, masking potential epitopes and reducing the risk of an immune response.[1][7] This can lead to reduced antibody responses and toxicity.[1]
Troubleshooting Guides
Issue 1: ADC Aggregation During or After Conjugation
Cause: The most common cause of aggregation is the increased hydrophobicity of the ADC after the conjugation of a hydrophobic payload.[3][8][9][10] Unfavorable buffer conditions, such as incorrect pH or salt concentration, can also promote aggregation.[9]
Troubleshooting Steps:
-
Optimize PEG Linker Length:
-
Problem: The current PEG linker may not be sufficient to overcome the hydrophobicity of the payload.
-
Solution: Experiment with longer or branched PEG linkers to increase the overall hydrophilicity of the ADC.[2] The use of hydrophilic linkers containing PEG groups can significantly reduce the likelihood of ADC aggregation.[11]
-
-
Adjust Buffer Conditions:
-
Problem: The pH of the reaction buffer may be close to the isoelectric point of the antibody, reducing its solubility.[9]
-
Solution: Ensure the pH of the buffer is maintained at a level that ensures the antibody's stability and solubility. Also, check and optimize the salt concentration of the buffer.[9]
-
-
Control Reaction Conditions:
-
Problem: High concentrations of the antibody or payload-linker during conjugation can increase the likelihood of aggregation.[11]
-
Solution: Optimize the concentration of reactants. Immobilizing the antibody on a solid-phase support during conjugation can physically separate the antibodies and prevent aggregation.[9][11]
-
-
Purification Strategy:
-
Problem: Aggregates formed during the reaction are not being effectively removed.
-
Solution: Utilize Size-Exclusion Chromatography (SEC) as a final polishing step to remove high-molecular-weight aggregates.[12]
-
Issue 2: Inconsistent or Low Drug-to-Antibody Ratio (DAR)
Cause: Inconsistent or low DAR can result from several factors, including inefficient conjugation reactions, steric hindrance from the PEG linker, or issues with the purification process.[8]
Troubleshooting Steps:
-
Optimize Conjugation Chemistry:
-
Problem: The reaction conditions are not optimal for the chosen conjugation chemistry (e.g., lysine (B10760008) or cysteine conjugation).
-
Solution: Carefully control the molar ratio of the linker-payload to the antibody. A typical starting point is a 5 to 10-fold molar excess.[12] For cysteine conjugation, ensure complete and controlled reduction of the antibody's disulfide bonds.
-
-
Evaluate PEG Linker Steric Hindrance:
-
Problem: The PEG linker may be sterically hindering the access of the payload to the conjugation sites on the antibody.
-
Solution: Experiment with different PEG linker lengths. Intermediate length PEGs (e.g., PEG6, PEG8, PEG12) have been shown to sometimes yield higher drug loading efficiencies compared to very short or very long linkers.[13]
-
-
Refine Purification Methods:
-
Problem: The purification method is not effectively separating ADC species with different DARs.
-
Solution: Hydrophobic Interaction Chromatography (HIC) is the method of choice for determining DAR and separating different drug-loaded species for cysteine-linked ADCs.[14] Optimize the HIC gradient to achieve better separation of species with different DARs.
-
Quantitative Data Summary
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics (PK)
| Linker Length | ADC Model | Animal Model | Key PK Parameter | Result |
| No PEG | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Rapid |
| PEG4 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Faster than PEG8/12 |
| PEG8 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slower; threshold for minimal clearance[5] |
| PEG12 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slow; similar to PEG8 |
| No PEG | ZHER2-MMAE | Mouse | Half-life | - |
| 4 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 2.5-fold increase vs. no PEG[15] |
| 10 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 11.2-fold increase vs. no PEG[15] |
Table 2: Effect of PEG Linker Length on In Vitro Efficacy (IC50)
| Linker Length | ADC Model | In Vitro Model | Key Efficacy Metric | Result |
| No PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | - |
| 4 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 4.5 to 6.5-fold reduction in cytotoxicity vs. no PEG[4][15] |
| 10 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 22-fold reduction in cytotoxicity vs. no PEG[4][15] |
| PEG4 | Trastuzumab-MMAE | HER2+ cells | Cytotoxicity (IC50) | Less efficacious than intermediate length PEGs |
| PEG6, PEG8, PEG12 | Trastuzumab-MMAE | HER2+ cells | Cytotoxicity (IC50) | More efficacious than short (PEG4) and long (PEG24) linkers |
| PEG24 | Trastuzumab-MMAE | HER2+ cells | Cytotoxicity (IC50) | Less efficacious than intermediate length PEGs |
Experimental Protocols
Protocol 1: Two-Step ADC Conjugation via Lysine Residues
This protocol describes a general two-step process for conjugating a cytotoxic payload to an antibody via its surface-exposed lysine residues using a heterobifunctional PEG linker.
Step 1: Preparation of the Linker-Payload Intermediate
-
Dissolve Payload: Prepare a stock solution of the amine-containing cytotoxic payload in anhydrous DMSO or DMF.
-
Dissolve PEG Linker: Immediately before use, dissolve the heterobifunctional PEG linker (e.g., with an NHS ester group) in anhydrous DMSO or DMF.
-
Reaction: Combine the payload and linker solutions. The reaction is typically carried out at room temperature for 1-4 hours.
-
Purification: Purify the linker-payload intermediate using preparative RP-HPLC to remove unreacted starting materials. Lyophilize the collected fractions.
Step 2: Conjugation to the Antibody
-
Antibody Preparation: Buffer-exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 2-10 mg/mL.
-
Conjugation Reaction: Add a calculated molar excess of the purified linker-payload intermediate (dissolved in DMSO or DMF) to the antibody solution. A typical starting point is a 5 to 10-fold molar excess.[12] Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Purification of ADC: Purify the ADC from unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the determination of the average DAR of a cysteine-linked ADC using HIC.
-
Sample Preparation: Dilute the ADC sample to a concentration of 2 mg/mL in a high-salt buffer, for example, 1M ammonium (B1175870) sulfate.
-
HIC System and Column: Use an HPLC system equipped with a HIC column (e.g., Protein-Pak Hi Res HIC).
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1M Ammonium Sulfate in a suitable buffer (e.g., sodium phosphate).
-
Mobile Phase B (Low Salt): The same buffer as Mobile Phase A without ammonium sulfate.
-
-
Chromatographic Separation:
-
Equilibrate the column with Mobile Phase A.
-
Inject the prepared ADC sample.
-
Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The unconjugated antibody will elute first, followed by ADCs with increasing DAR values.[14]
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100[14][]
-
-
Visualizations
Caption: A two-step workflow for the synthesis and purification of an Antibody-Drug Conjugate (ADC).
References
- 1. labinsights.nl [labinsights.nl]
- 2. adcreview.com [adcreview.com]
- 3. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Issues of Linker-Payload Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with linker-payload complexes, particularly in the context of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide: Solubility Issues
This guide is designed to help you diagnose and resolve common solubility problems observed during your experiments.
| Symptom / Observation | Potential Cause | Recommended Action |
| Visible precipitation or turbidity in the reaction mixture during conjugation. [1] | High hydrophobicity of the linker-payload complex.[][3] | 1. Optimize Drug-to-Antibody Ratio (DAR): A lower average DAR can reduce the overall hydrophobicity of the ADC.[4] 2. Introduce Hydrophilic Linkers: Incorporate linkers with hydrophilic properties, such as polyethylene (B3416737) glycol (PEG), to improve solubility.[][5][6][7] 3. Formulation Adjustment: Modify the buffer system, pH, or ionic strength to enhance stability.[] |
| ADC aggregation detected during storage or in plasma. [4] | Intermolecular hydrophobic interactions due to exposed hydrophobic patches on the antibody surface after conjugation.[][3] | 1. Utilize Hydrophilic Linkers/Spacers: Employ hydrophilic linkers (e.g., containing PEG, sulfonate, or pyrophosphate diester groups) to mask the payload's hydrophobicity.[7][8] 2. Site-Specific Conjugation: Use site-specific conjugation techniques to create more homogeneous ADCs with potentially improved solubility profiles.[][9] 3. Formulation Optimization: Add stabilizers or other excipients to the formulation to minimize aggregation.[] |
| Low yield of purified ADC post-conjugation. [1] | Precipitation and loss of ADC during purification steps due to poor solubility. | 1. Solubility-Enhancing Linkers: If not already in use, switch to a more hydrophilic linker system. 2. Immobilize Antibody: Perform the conjugation while antibodies are immobilized on a solid-phase support to prevent aggregation from the outset.[3][8] 3. Optimize Purification: Adjust chromatography conditions (e.g., buffer composition) to minimize non-specific interactions and precipitation. |
| Difficulty in achieving a high Drug-to-Antibody Ratio (DAR) without precipitation. [10] | The cumulative hydrophobicity of multiple payload molecules overwhelms the solubility of the antibody.[][11] | 1. Incorporate Highly Hydrophilic Linkers: Use advanced linkers, such as those with PEG chains or charged groups, which are designed to support higher drug loading.[7][12][13] 2. Payload Modification: Introduce hydrophilic groups to the payload structure itself, if possible without compromising its activity.[] 3. Use Branched or Multi-Loaded Linkers: Employ linkers designed to carry multiple payloads while incorporating solubility-enhancing features.[14] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor solubility of linker-payload complexes?
The primary factors are:
-
Payload Hydrophobicity: Many potent cytotoxic payloads used in ADCs are highly hydrophobic, which is a major driver of aggregation and poor solubility when conjugated to an antibody.[][11][15]
-
Linker Chemistry: The chemical structure of the linker itself can be hydrophobic, adding to the overall insolubility of the complex.[][6]
-
High Drug-to-Antibody Ratio (DAR): As the number of hydrophobic payload molecules per antibody increases, the overall hydrophobicity of the ADC rises, increasing the tendency to aggregate.[]
-
Conjugation Site: The location of conjugation on the antibody can influence the exposure of hydrophobic regions, affecting solubility.[]
.
Q2: How do hydrophilic linkers improve the solubility of ADCs?
Hydrophilic linkers, most commonly those incorporating polyethylene glycol (PEG) chains, improve ADC solubility in several ways:
-
Masking Hydrophobicity: The hydrophilic linker can create a "shield" around the hydrophobic payload, reducing its interaction with the aqueous environment and other ADC molecules.[14][16]
-
Increasing Overall Hydrophilicity: The addition of hydrophilic moieties increases the overall water solubility of the entire ADC construct.[5][6]
-
Reducing Aggregation: By minimizing hydrophobic interactions between ADC molecules, these linkers decrease the propensity for aggregation.[][5]
This strategy has been shown to enable the conjugation of hydrophobic drugs at higher DARs without causing aggregation.[7]
.
Q3: What role do excipients play in improving the solubility of linker-payload complexes?
Excipients are crucial for stabilizing ADCs in their final formulation.[] They can enhance solubility and prevent aggregation through various mechanisms:
-
Surfactants: Non-ionic surfactants like polysorbates can prevent protein aggregation at interfaces.[17][18]
-
Amino Acids: Certain amino acids, such as arginine and lysine, can act as solubilizing agents for proteins.[19]
-
Polymers: Novel polymeric excipients can form micelles that encapsulate hydrophobic APIs, significantly increasing their solubility in aqueous solutions.[18][20]
Quantitative Data Summary
The following table summarizes data from studies investigating the impact of different linkers on ADC properties.
| Linker Type | ADC Example | Key Finding | Reference |
| Hydrophilic (PEG-containing) | Trastuzumab-MMAE | Incorporating a ChetoSensar™ (chito-oligosaccharide) moiety shifted the ADC's hydrophobic profile to be closer to the unconjugated antibody. | |
| Hydrophilic (β-glucuronide) | Glucuronide-linked ADC vs. Val-Cit-linked ADC | Glucuronide-linked conjugates showed minimal aggregation (<5%) compared to dipeptide-linked conjugates (up to 80% aggregation). | [13] |
| Hydrophilic (Val-Ala) | PBD dimer ADC | Val-Ala linkers can achieve a high DAR of 7.4 with limited aggregation (<10%), attributed to their higher hydrophilicity compared to Val-Cit. | [10] |
Key Experimental Protocols
Protocol 1: Thermodynamic Solubility Assessment
This protocol determines the equilibrium solubility of a linker-payload complex in a specific buffer.
Materials:
-
Linker-payload complex (solid form)
-
Aqueous buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8)[21]
-
Incubator/shaker set to 37 ± 1 °C[21]
-
Calibrated pH meter
-
Microcentrifuge or filtration system (e.g., 0.22 µm syringe filters)
-
Analytical system for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Add an excess amount of the solid linker-payload complex to a vial containing a known volume of the desired buffer.
-
Tightly cap the vials and place them in a shaker incubating at 37 ± 1 °C.
-
Allow the suspension to equilibrate for a set period. To determine equilibrium, take samples at multiple time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration of the dissolved complex remains constant.[21]
-
After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully collect the supernatant and dilute it, if necessary, into a suitable solvent for analysis.
-
Quantify the concentration of the dissolved linker-payload complex using a validated HPLC-UV or LC-MS method.[22]
-
Verify the pH of the saturated solution to ensure it has not changed significantly during the experiment.[21]
-
Perform the experiment in at least triplicate for each pH condition.[21]
Protocol 2: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)
SEC is a standard method to detect and quantify high molecular weight species (aggregates) and fragments in an ADC sample.[23]
Materials:
-
ADC sample
-
SEC-HPLC system with a UV detector
-
Appropriate SEC column (e.g., TSKgel G3000SWXL)
-
Mobile phase (e.g., phosphate-buffered saline)
Methodology:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the ADC sample for injection, ensuring it is at a known concentration and has been filtered if necessary.
-
Inject a defined volume of the ADC sample onto the column.
-
Run the chromatogram at a constant flow rate. The mobile phase separates molecules based on their size in solution.
-
Monitor the eluent using a UV detector at a wavelength of 280 nm.
-
Identify the peaks in the chromatogram. The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates (dimers, trimers, etc.). Later eluting peaks may indicate fragments.
-
Integrate the peak areas to calculate the percentage of aggregate, monomer, and fragment in the sample.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. brainkart.com [brainkart.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. who.int [who.int]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. pharmafocusamerica.com [pharmafocusamerica.com]
how to avoid maleimide hydrolysis during conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of maleimide (B117702) hydrolysis during conjugation experiments.
Troubleshooting Guide
Problem 1: Low or No Conjugation Efficiency
Possible Cause: Your maleimide reagent has hydrolyzed before it could react with the thiol group on your biomolecule. Maleimide hydrolysis is a significant side reaction where the maleimide ring opens to form a non-reactive maleamic acid derivative.[1] This reaction is particularly accelerated at pH values above 7.5.[1][2]
Solutions:
-
Optimize Reaction pH: Maintain the reaction buffer pH strictly between 6.5 and 7.5.[1][3][4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specificity and minimizing hydrolysis.[1]
-
Prepare Fresh Reagents: Always prepare aqueous solutions of maleimide reagents immediately before use.[1][3] If you must prepare a stock solution, dissolve the maleimide in a dry, aprotic solvent like DMSO or DMF and store it at -20°C.[2][4][5] Allow the stock solution to equilibrate to room temperature before opening to prevent condensation.[3]
-
Control Temperature: Perform the conjugation reaction at 4°C to 25°C.[1] For sensitive proteins, an overnight incubation at 4°C is recommended, while faster reactions can be achieved in 1-2 hours at room temperature.[1]
-
Increase Molar Ratio: Use a 10:1 to 20:1 molar excess of the maleimide reagent to the thiol-containing biomolecule to drive the reaction to completion.[1][3] This should be optimized for each specific protein.[3]
Problem 2: Inconsistent Drug-to-Antibody Ratio (DAR) in Antibody-Drug Conjugate (ADC) Batches
Possible Cause: Incomplete conjugation due to maleimide hydrolysis or side reactions with other nucleophilic residues on the antibody.
Solutions:
-
Strict pH Control: As mentioned, maintain the pH between 6.5 and 7.5 to ensure thiol specificity.[6] Above pH 7.5, maleimides can react with lysine (B10760008) residues, leading to a heterogeneous product.[2][6]
-
Ensure Complete Disulfide Reduction: If you are conjugating to native cysteines from reduced interchain disulfides, ensure complete reduction with a suitable reducing agent like DTT or TCEP.[6] It is critical to completely remove the reducing agent before adding the maleimide reagent, for example, by using size-exclusion chromatography.[3]
-
Use Stabilized Maleimides: Consider using next-generation maleimides, such as diiodomaleimides, which exhibit rapid conjugation rates and reduced hydrolysis.[7][8]
Problem 3: Premature Payload Release in Plasma Stability Assays
Possible Cause: The thiosuccinimide bond formed during conjugation is undergoing a retro-Michael reaction, leading to deconjugation. This is especially prevalent in the presence of abundant thiols in plasma, like albumin and glutathione (B108866).[2][9]
Solutions:
-
Post-Conjugation Hydrolysis: After the conjugation reaction and purification, intentionally hydrolyze the succinimide (B58015) ring to form a stable, ring-opened product.[10][11] This can be achieved by incubating the conjugate in a buffer at a slightly basic pH (e.g., pH 8.0-9.0) for a controlled period.[2][6][7] The resulting ring-opened structure is resistant to thiol exchange.[10][11]
-
Utilize Self-Hydrolyzing Maleimides: Employ maleimide derivatives with electron-withdrawing N-substituents that accelerate the rate of ring-opening hydrolysis post-conjugation.[10][11][12] This can lead to a more stable and homogeneous final product.[13]
-
Consider Transcyclization: For conjugates involving an N-terminal cysteine, a transcyclization reaction can occur, forming a more stable six-membered ring that prevents retro-Michael reactions.[9][14] This can be achieved by an extended incubation time in a buffered solution.[9]
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of maleimide hydrolysis?
A1: Maleimide hydrolysis is the ring-opening of the maleimide moiety to form a maleamic acid derivative, which is unreactive towards thiols.[1] This reaction is typically a bimolecular mechanism involving a nucleophilic attack by a hydroxide (B78521) ion on one of the carbonyl carbons of the maleimide ring.[15] The rate of hydrolysis is proportional to the concentration of both the maleimide and the hydroxide ion, making it highly pH-dependent.[15]
Q2: How does pH affect maleimide stability and the conjugation reaction?
A2: pH is the most critical factor in maleimide chemistry.
-
pH 6.5 - 7.5: This is the optimal range for the maleimide-thiol reaction. Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while competing reactions with amines and maleimide hydrolysis are minimized.[1]
-
Below pH 6.5: The rate of the conjugation reaction slows down as the thiol group becomes protonated and less nucleophilic.[2]
-
Above pH 7.5: The maleimide ring becomes highly susceptible to hydrolysis.[1] Additionally, the reaction with primary amines (e.g., on lysine residues) becomes more competitive.[16]
Q3: How should I prepare and store my maleimide reagents?
A3: To maintain reactivity, maleimide reagents should be stored as dry powders at their recommended temperature, typically -20°C.[3] For creating stock solutions, use a dry, aprotic, and biocompatible solvent such as DMSO or DMF.[4][5] Aqueous solutions of maleimides should be prepared immediately before use to avoid hydrolysis.[1][3][16]
Q4: Can I monitor the extent of maleimide hydrolysis?
A4: Yes, the hydrolysis of N-substituted maleimides can be monitored spectrophotometrically.[15] Alternatively, HPLC-based methods can be used to separate and quantify the intact maleimide from its hydrolyzed form.[17][18]
Q5: Are there more stable alternatives to traditional maleimides?
A5: Yes, several "next-generation" maleimides have been developed to improve stability. These include:
-
Dibromo- and Diiodomaleimides: These offer rapid conjugation and reduced pre-conjugation hydrolysis.[7][8][19]
-
Self-Hydrolyzing Maleimides: These are designed with functionalities that promote rapid ring-opening hydrolysis after conjugation, leading to a more stable final product.[13][19]
-
Thiazolidine diones: These have been explored as alternatives that form more stable adducts.
Data Presentation
Table 1: Influence of pH on Maleimide-Thiol Reaction Parameters
| Parameter | Optimal pH Range | Rationale | Reference(s) |
| Thiol Reactivity | 6.5 - 7.5 | Balances sufficient thiol nucleophilicity for efficient reaction. | [1] |
| Amine Reactivity | Minimized at pH < 7.5 | Reduces side reactions with lysine residues. | [1][2] |
| Maleimide Hydrolysis | Minimized at pH < 7.5 | The rate of hydrolysis increases significantly at higher pH. | [1] |
Table 2: Half-life of N-Substituted Maleimides (Pre-conjugation)
| N-Substituent | pH | Temperature (°C) | Half-life (t½) | Reference(s) |
| N-phenyl maleimide | 7.4 | Not Specified | ~55 minutes | [19] |
| N-fluorophenyl maleimide | 7.4 | Not Specified | ~28 minutes | [19] |
| Dibromomaleimide | 7.4 | Not Specified | 17.9 minutes | [7] |
Table 3: Stability of Thiosuccinimide Adducts (Post-conjugation)
| N-Substituent | Condition | Half-life (t½) | Reference(s) |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours | [19] |
| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours | [19] |
| N-fluorophenyl thiosuccinimide | pH 7.4, 37°C | 0.7 hours | [19] |
| Ring-opened adducts | Not Specified | > 2 years | [10][11] |
Experimental Protocols
Protocol 1: General Procedure for Maleimide Conjugation to a Thiol-Containing Protein
-
Buffer Preparation: Prepare a non-nucleophilic, degassed buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2. Degassing can be achieved by bubbling with an inert gas like nitrogen or argon for 15-20 minutes.[1][5]
-
Protein Preparation: Dissolve the thiol-containing protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[5]
-
Reduction of Disulfides (if necessary): If the protein's cysteine residues are in disulfide bonds, add a 20-fold molar excess of a reducing agent like TCEP. Incubate for 30 minutes at room temperature.
-
Removal of Reducing Agent: Immediately remove the excess reducing agent using a desalting column equilibrated with the degassed conjugation buffer.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add the dissolved maleimide reagent to the protein solution at a 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted maleimide reagent by size-exclusion chromatography or dialysis.
-
Post-Conjugation Stabilization (Optional but Recommended): To stabilize the conjugate against a retro-Michael reaction, adjust the pH of the purified conjugate to 8.5-9.0 and incubate for 2-4 hours at room temperature to promote hydrolysis of the thiosuccinimide ring.[6] Then, neutralize the solution back to the desired storage pH.
-
Storage: Store the final conjugate at 4°C or -80°C (with a cryoprotectant) in a suitable storage buffer, protected from light.[2][20]
Protocol 2: HPLC-Based Assay for Assessing Maleimide Conjugate Stability
This protocol provides a general method for monitoring the stability of a maleimide-thiol conjugate in the presence of a competing thiol, such as glutathione (GSH).[21]
-
Preparation of the Conjugate: Prepare and purify the maleimide-protein conjugate as described in Protocol 1.
-
Incubation Setup:
-
Dissolve the purified conjugate in PBS (pH 7.4) to a final concentration of approximately 0.1 mM.[17][18]
-
Prepare a solution of the conjugate in PBS (pH 7.4) containing a physiological concentration of a competing thiol (e.g., 1-5 mM GSH).[2][21]
-
Prepare a control sample of the conjugate in PBS (pH 7.4) without any competing thiol to monitor for hydrolysis.
-
-
Time Course: Incubate all samples at 37°C.[2][17][21] At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction.
-
Quenching: Immediately stop the reaction by adding an acid, such as trifluoroacetic acid (TFA), to the aliquot to a final concentration of 0.1-1%.[2][21] This will protonate the thiols and prevent further reaction. Store the quenched samples at 4°C until analysis.
-
HPLC Analysis:
-
Analyze the samples using reverse-phase HPLC (RP-HPLC).
-
Use a suitable gradient of an organic solvent (e.g., acetonitrile) in water with 0.1% TFA to separate the intact conjugate, the deconjugated protein, and any payload that has been transferred to the competing thiol.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm for the protein and a specific wavelength for the payload if it has a chromophore).
-
-
Data Analysis: Integrate the peak areas corresponding to the intact conjugate and the degradation products at each time point. The rate of deconjugation can be determined by plotting the decrease in the peak area of the intact conjugate over time.[21]
Visualizations
Caption: Maleimide reaction pathways.
Caption: Experimental workflow for maleimide conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. broadpharm.com [broadpharm.com]
- 17. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. biotium.com [biotium.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Maleimide Conjugation Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing maleimide (B117702) chemistry for bioconjugation. It addresses common challenges and questions related to optimizing the reaction buffer pH to ensure high efficiency, specificity, and stability of the resulting conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction buffer pH for maleimide conjugation to thiols?
The optimal pH range for the reaction between a maleimide and a thiol (sulfhydryl) group is between 6.5 and 7.5.[1][2] This range offers the best balance between reaction efficiency and specificity.[3]
Q2: Why is pH control so critical for the maleimide-thiol reaction?
The pH of the reaction buffer is the most critical factor influencing the success of the conjugation.[2] It directly affects the nucleophilicity of the target thiol group and the rates of competing side reactions.[2] Within the optimal pH range of 6.5-7.5, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while side reactions are minimized.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[2][3]
Q3: What happens if the reaction pH is too low (below 6.5)?
If the pH is too low, the rate of the desired thiol-maleimide reaction decreases significantly.[4] This is because the thiol group (-SH) is less likely to be in its more reactive thiolate form (-S⁻).
Q4: What happens if the reaction pH is too high (above 7.5)?
At pH values above 7.5, several undesirable side reactions become prominent:
-
Reaction with Amines: The maleimide group loses its selectivity for thiols and begins to react with primary amines, such as the ε-amino group of lysine (B10760008) residues.[1][3][4]
-
Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, opening to form a non-reactive maleamic acid.[1][3][4] This inactivates the maleimide reagent, reducing the conjugation yield.[4]
-
Thiazine (B8601807) Rearrangement: For peptides or proteins with an N-terminal cysteine, basic conditions can promote the rearrangement of the initial conjugate into a stable six-membered thiazine ring.[5][6]
Q5: What are the recommended buffers for maleimide conjugation?
Phosphate-buffered saline (PBS), HEPES, Tris, and MOPS are commonly used buffers for maleimide reactions.[7][8][9] The buffer should be degassed to prevent the oxidation of thiols to disulfides, which do not react with maleimides.[8] Crucially, the buffer must not contain extraneous thiol compounds (e.g., DTT, β-mercaptoethanol) or primary amines (e.g., Tris, glycine) if they are not the intended target, as they will compete in the reaction.[1][10]
pH Effects on Maleimide Conjugation: A Summary
The following table summarizes the key reaction characteristics at different pH ranges.
| pH Range | Thiol-Maleimide Reaction Rate | Competing Side Reactions | Maleimide Stability | Conjugate Stability |
| < 6.5 | Decreased | Minimal | High | Stable |
| 6.5 - 7.5 | Optimal | Minimal; highly selective for thiols[3] | Moderate; hydrolysis is slow[4] | Generally stable; retro-Michael reaction possible[3] |
| > 7.5 | Fast | Increased reaction with amines (lysine)[1][3] | Low; rapid hydrolysis to inactive maleamic acid[1][2] | Thiazine rearrangement for N-terminal Cys[5][6] |
| > 8.5 | Fast | Reaction with amines is significant[1] | Very low; very rapid hydrolysis[1] | Thiosuccinimide ring hydrolysis is promoted[4] |
Troubleshooting Guide
Q: My conjugation yield is very low. What are the potential causes and how can I fix it?
Low conjugation efficiency is a common problem that can stem from several factors.
-
Possible Cause 1: Hydrolyzed Maleimide Reagent. Maleimides are sensitive to moisture and can hydrolyze in aqueous solutions, rendering them inactive.[4]
-
Solution: Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[3][4] For storage, dissolve the maleimide in a dry, biocompatible organic solvent like anhydrous DMSO or DMF and store it desiccated at -20°C.[11][12] Allow the vial to warm to room temperature before opening to prevent condensation.[10]
-
-
Possible Cause 2: Inaccessible or Oxidized Thiols. The target cysteine residues on your protein may be buried within the protein's structure or may have formed disulfide bonds, which do not react with maleimides.[4][8]
-
Solution: Perform a pre-reduction step using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to break disulfide bonds.[4][7] Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature before adding the maleimide reagent.[4][7] TCEP does not need to be removed prior to conjugation.[1]
-
-
Possible Cause 3: Incorrect Reaction pH. The reaction buffer pH is outside the optimal 6.5-7.5 range.
-
Solution: Carefully prepare and verify the pH of your conjugation buffer using a calibrated pH meter. Use a non-nucleophilic buffer such as PBS or HEPES within the 6.5-7.5 range.[13]
-
-
Possible Cause 4: Insufficient Molar Ratio. The molar excess of the maleimide linker may be too low.
Q: My conjugate is losing its payload after it's been purified. What is happening and how can I improve its stability?
This issue is often due to the reversibility of the thioether bond.
-
Possible Cause: Retro-Michael Reaction (Thiol Exchange). The thiosuccinimide bond formed between the maleimide and the thiol is reversible.[4] In a thiol-rich environment, such as in the presence of glutathione (B108866) in plasma, the conjugated payload can be transferred to other molecules, leading to off-target effects and loss of efficacy.[3][4] This is a significant challenge for antibody-drug conjugates (ADCs).[4]
-
Solution 1: Induce Post-Conjugation Hydrolysis. The thiosuccinimide ring can be intentionally hydrolyzed to form a stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction.[3][13] After the initial conjugation is complete, adjust the pH of the conjugate solution to 8.5-9.0 and incubate to promote ring opening. Monitor the conversion by mass spectrometry.[4]
-
Solution 2: Use Stabilized Maleimides. Novel maleimide derivatives have been developed that "self-hydrolyze" at neutral pH after conjugation, leading to a more stable final product.[14][15] Consider using these next-generation linkers for applications requiring high in-vivo stability.
-
Q: I'm observing non-specific labeling on my protein at sites other than cysteine. Why?
This indicates a loss of chemoselectivity in the reaction.
-
Possible Cause: Reaction pH is too high. Above pH 7.5, maleimides can react with primary amines, most commonly the side chain of lysine residues.[1][3]
-
Solution: Ensure your reaction buffer pH is strictly maintained at or below 7.5. The ideal range for thiol-specific modification is 6.5-7.5.[3]
-
Visualizing the Process
Caption: pH-dependent reaction pathways for maleimide conjugation.
Caption: Standard experimental workflow for maleimide conjugation.
Experimental Protocols
Protocol 1: General Procedure for Protein-Maleimide Conjugation
This protocol provides a typical method for labeling a thiol-containing protein with a maleimide reagent.
-
Prepare Protein Solution:
-
Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., 1x PBS, 100 mM HEPES, pH 7.0-7.5).[7][8]
-
To degas the buffer, apply a vacuum for several minutes or bubble an inert gas (e.g., argon or nitrogen) through it.[8] This minimizes re-oxidation of thiols.
-
-
Reduce Disulfide Bonds (Optional):
-
Prepare Maleimide Stock Solution:
-
Perform the Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, add the maleimide stock solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.[11]
-
Flush the reaction vial with inert gas, cap it tightly, and protect it from light.[7]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[7]
-
-
Purify the Conjugate:
-
Remove the unreacted maleimide and byproducts from the labeled protein. Common purification methods include gel filtration (e.g., Sephadex G-25), dialysis, or HPLC.[12]
-
-
Storage of the Conjugate:
-
For best results, use the purified conjugate immediately.[12]
-
For short-term storage (up to 1 week), store at 2-8°C, protected from light.[7][12]
-
For long-term storage (up to 1 year), add a stabilizer like 5-10 mg/mL BSA and a microbial inhibitor like 0.01-0.03% sodium azide, or add glycerol (B35011) to 50% and store at -20°C.[7][11]
-
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
This procedure can be performed after purification to create a more stable thioether bond, which is crucial for in-vivo applications.
-
Perform Conjugation and Purification: Follow steps 1-5 in Protocol 1 to generate and purify the protein-maleimide conjugate.
-
Adjust pH for Hydrolysis:
-
Buffer-exchange the purified conjugate into a buffer with a pH of 8.5-9.0 (e.g., 100 mM sodium borate).
-
-
Incubate to Promote Hydrolysis:
-
Incubate the conjugate solution at room temperature or 37°C for 2-4 hours.[4]
-
The progress of the ring-opening hydrolysis can be monitored by mass spectrometry, looking for an 18 Da mass increase corresponding to the addition of a water molecule.
-
-
Re-neutralize and Store:
-
Once hydrolysis is complete, re-neutralize the solution by exchanging it back into a buffer at pH 7.0-7.5 (e.g., PBS).[4]
-
Store the stabilized conjugate as described in Protocol 1, step 6.
-
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Characterization of ADC Heterogeneity Associated with Linker Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in characterizing and mitigating heterogeneity in Antibody-Drug Conjugates (ADCs) arising from the linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heterogeneity in my ADC preparation related to the linker?
A1: Heterogeneity in ADCs is a common challenge, and the linker plays a crucial role. The primary sources include:
-
Variable Drug-to-Antibody Ratio (DAR): The conjugation process often results in a mixture of ADC species with different numbers of drug molecules attached to each antibody (e.g., DAR 0, 2, 4, 6, 8).[1][2] This is a major contributor to the overall heterogeneity.
-
Different Conjugation Sites: Even with the same DAR, the drug-linker may be attached to different amino acid residues (e.g., various lysine (B10760008) or cysteine residues) on the antibody, creating positional isomers with potentially different properties.[3][4]
-
Linker Instability: Premature cleavage of the linker in the bloodstream can release the cytotoxic payload, leading to off-target toxicity and reduced efficacy.[5][6][7] Conversely, inefficient cleavage at the target site can diminish the therapeutic effect.[8][9]
-
Aggregation: The hydrophobicity of the linker and payload can induce the formation of high molecular weight aggregates, which can affect the ADC's safety, efficacy, and immunogenicity.[8][10][11][12]
Q2: How does the choice of a cleavable versus a non-cleavable linker impact heterogeneity and characterization?
A2: The choice between a cleavable and a non-cleavable linker is a critical design element that influences the ADC's mechanism of action and its heterogeneity profile.[6][13][14][15][16]
-
Cleavable Linkers: These are designed to release the payload under specific conditions within the target cell (e.g., low pH in lysosomes or presence of specific enzymes).[6][16] Heterogeneity can arise from the rate and extent of cleavage, potentially leading to a mixed population of ADCs with intact and cleaved linkers.
-
Non-Cleavable Linkers: These linkers release the drug only after the complete degradation of the antibody within the lysosome.[14][16] This generally results in a more stable ADC in circulation but may lead to the accumulation of active metabolites (payload with the linker and a few amino acids) that need to be characterized.
The analytical strategy will differ. For cleavable linkers, assays to assess stability in plasma and release at the target site are crucial. For non-cleavable linkers, the focus is on characterizing the nature of the released catabolites.
Q3: My ADC shows a broad peak in Hydrophobic Interaction Chromatography (HIC). What could be the cause and how can I investigate it further?
A3: A broad peak in HIC analysis of an ADC is often indicative of significant heterogeneity.[17][18] The primary cause is typically a wide distribution of DAR species. Since each conjugated drug molecule increases the hydrophobicity of the ADC, species with different DAR values will have varying retention times on the HIC column, leading to peak broadening.
To investigate further:
-
Mass Spectrometry (MS): Hyphenating HIC with MS (HIC-MS) can provide mass identification for the different species within the broad peak, confirming the presence of multiple DAR species.[3][19]
-
Reversed-Phase Liquid Chromatography (RP-LC): RP-LC, especially after reducing the ADC into its light and heavy chains, can provide a more detailed view of the drug load distribution on each chain.[19][20]
Q4: I am observing high molecular weight species in my Size Exclusion Chromatography (SEC) analysis. How can I determine if this is related to the linker and how can I minimize it?
A4: High molecular weight species observed in SEC are typically aggregates.[10][21] The linker-payload's hydrophobicity is a significant contributor to aggregation.[8][12]
Troubleshooting and Mitigation:
-
Optimize Formulation: Screen different buffer formulations to find conditions that enhance the stability of your ADC. This may include adjusting the pH or adding stabilizing excipients.[1][21]
-
Refine Conjugation Process: Minimize exposure to harsh conditions during the conjugation reaction that could denature the antibody.[1]
-
Linker Modification: Consider using more hydrophilic linkers or incorporating hydrophilic moieties into the linker design to reduce the overall hydrophobicity of the ADC.[22]
-
Purification: Use preparative SEC to remove existing aggregates from your ADC preparation.[21]
Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) between batches.
| Potential Cause | Troubleshooting Steps |
| Incomplete or excessive reduction of disulfide bonds (for cysteine-linked ADCs) | Carefully control the concentration of the reducing agent (e.g., TCEP) and the reaction time and temperature. |
| Variability in the number of accessible conjugation sites (e.g., lysines) | Optimize reaction conditions such as pH, temperature, and reagent concentrations to ensure consistent conjugation. |
| Instability of the linker-payload during the reaction | Analyze the stability of the linker-payload under the conjugation conditions. Consider alternative, more stable linker chemistries if necessary. |
| Inconsistent purification process | Ensure the purification method (e.g., HIC, SEC) is robust and consistently applied to effectively separate unconjugated antibody and different DAR species.[21][23] |
Issue 2: Premature drug release observed in stability studies.
| Potential Cause | Troubleshooting Steps |
| Linker is not stable enough in plasma | For cleavable linkers, consider redesigning the linker to be less susceptible to cleavage by plasma enzymes. For non-cleavable linkers, ensure the linkage is robust.[5][9] |
| De-conjugation of maleimide-based linkers | If using maleimide (B117702) chemistry, consider alternative conjugation strategies that form more stable bonds, such as those targeting engineered cysteines or using click chemistry.[7] |
| Formulation issues | Evaluate the impact of the formulation buffer (pH, excipients) on linker stability. |
Experimental Protocols
Protocol 1: Determination of Average DAR and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify ADC species with different drug-to-antibody ratios.[17][24]
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
UHPLC system with a UV detector
Methodology:
-
Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Injection: Inject the ADC sample onto the column.
-
Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the ADC species.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to different DAR species. The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DARs. Calculate the relative percentage of each species and the average DAR.
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of high molecular weight aggregates and low molecular weight fragments in an ADC preparation.[25][26]
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
UHPLC system with a UV detector
Methodology:
-
Equilibration: Equilibrate the SEC column with the mobile phase.
-
Injection: Inject the ADC sample.
-
Elution: Elute the sample isocratically.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the monomer, high molecular weight aggregates, and low molecular weight fragments. Express the amount of each as a percentage of the total peak area.
Protocol 3: Intact and Reduced Mass Analysis by Mass Spectrometry (MS)
Objective: To determine the precise mass of the intact ADC and its subunits (light and heavy chains) to confirm conjugation and calculate DAR.[3][27]
Materials:
-
ADC sample
-
Reducing agent (e.g., DTT or TCEP) for reduced mass analysis
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Methodology for Intact Mass Analysis (Native MS):
-
Sample Preparation: Exchange the ADC sample into a volatile, non-denaturing buffer like ammonium acetate.
-
MS Analysis: Infuse the sample directly into the mass spectrometer or use an online SEC setup with a volatile mobile phase.[25] Acquire data under native MS conditions.
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the mass of the intact ADC species.
Methodology for Reduced Mass Analysis:
-
Sample Preparation: Reduce the ADC sample by incubating with a reducing agent to separate the light and heavy chains.
-
LC-MS Analysis: Separate the reduced light and heavy chains using a reversed-phase column and analyze the eluent by MS.
-
Data Analysis: Deconvolute the mass spectra for the light and heavy chains to identify the masses of the unconjugated and conjugated chains. This allows for the calculation of the drug load on each chain.
Quantitative Data Summary
Table 1: Example HIC Data for ADC Batch Comparison
| DAR Species | Batch A (%) | Batch B (%) | Acceptance Criteria (%) |
| DAR 0 | 5.2 | 8.1 | < 10 |
| DAR 2 | 25.8 | 30.5 | 25-35 |
| DAR 4 | 48.1 | 45.3 | 40-50 |
| DAR 6 | 18.5 | 14.2 | 10-20 |
| DAR 8 | 2.4 | 1.9 | < 5 |
| Average DAR | 3.9 | 3.6 | 3.5 - 4.5 |
Table 2: Example SEC Purity Analysis
| Species | Batch A (%) | Batch B (%) | Acceptance Criteria (%) |
| Aggregate | 1.5 | 2.8 | < 3.0 |
| Monomer | 98.1 | 96.9 | > 95.0 |
| Fragment | 0.4 | 0.3 | < 2.0 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. criver.com [criver.com]
- 4. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abzena.com [abzena.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. books.rsc.org [books.rsc.org]
- 13. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 14. creativepegworks.com [creativepegworks.com]
- 15. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 16. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 22. adcreview.com [adcreview.com]
- 23. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pharmafocusamerica.com [pharmafocusamerica.com]
- 27. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
analytical techniques for ADC characterization (HIC, SEC, RP-HPLC)
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) characterization. This resource provides troubleshooting guidance and answers to frequently asked questions for three common analytical techniques: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing ADCs, particularly for determining the drug-to-antibody ratio (DAR) and drug load distribution.[1][2][3] It separates molecules based on their hydrophobicity under non-denaturing conditions, preserving the native structure of the ADC.[4][5]
HIC Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution | - Inappropriate salt concentration in the mobile phase.- Gradient is too steep.- Non-optimal column chemistry for the specific ADC. | - Optimize the salt concentration in the binding and elution buffers. Ammonium (B1175870) sulfate (B86663) is commonly used.[1]- Decrease the gradient slope to improve separation of species with similar hydrophobicity.- Screen different HIC columns with varying levels of hydrophobicity (e.g., Butyl, Phenyl). |
| Peak Tailing | - Secondary interactions between the ADC and the stationary phase.- Low buffer concentration. | - Adjust the mobile phase pH.[2]- Increase the buffer concentration to minimize ionic interactions.- Consider adding a small amount of organic modifier (e.g., isopropanol) to the elution buffer.[6] |
| Variable Retention Times | - Fluctuations in temperature.- Inconsistent mobile phase preparation.- Column degradation. | - Use a column oven to maintain a constant temperature.[2]- Ensure accurate and consistent preparation of mobile phases, especially the salt concentrations.- Implement a column cleaning and regeneration protocol. If performance does not improve, replace the column. |
| No or Low Analyte Recovery | - ADC precipitation in high salt concentration.- Irreversible binding to the column. | - Lower the initial salt concentration of the mobile phase.- Use a less hydrophobic column.- Ensure the ADC is soluble in the starting mobile phase conditions. |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the mobile phase or system. | - Implement a thorough needle wash protocol between injections.- Run blank injections to identify the source of contamination.- Use high-purity salts and solvents for mobile phase preparation.[7] |
| Baseline Drift | - Incomplete column equilibration.- Contaminated mobile phase. | - Ensure the column is fully equilibrated with the starting mobile phase before each injection.- Use freshly prepared mobile phases from high-purity reagents.[8] |
HIC Frequently Asked Questions (FAQs)
What is the primary application of HIC in ADC characterization? HIC is primarily used to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species in an ADC sample.[1][2][3] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug molecules.
Why is HIC preferred over RP-HPLC for DAR analysis of intact ADCs? HIC is performed under non-denaturing conditions (neutral pH, no organic solvents), which preserves the native structure and activity of the ADC.[4][5] In contrast, the organic solvents and low pH used in RP-HPLC can cause protein denaturation.[1]
Can HIC be coupled with Mass Spectrometry (MS)? Directly coupling HIC with MS is challenging due to the high concentrations of non-volatile salts (e.g., ammonium sulfate, sodium phosphate) in the mobile phase, which are incompatible with MS detection.[1][2] However, offline analysis is possible by collecting HIC fractions, desalting them, and then analyzing by MS.[9] Volatile salt-based mobile phases (e.g., ammonium acetate) are being explored for HIC-MS, but may require optimization of the stationary phase and gradient conditions.[9]
What are the key parameters to optimize during HIC method development? The key parameters to optimize include the type and concentration of the salt in the mobile phase, the pH, the column temperature, and the stationary phase chemistry.[2]
HIC Experimental Workflow
Caption: Workflow for ADC analysis using HIC.
Generic HIC Protocol for ADC DAR Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate (B84403), pH 7.0.
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0. Optionally, include a low percentage of a miscible organic solvent like isopropanol (B130326) (e.g., 20%) to aid in eluting highly hydrophobic species.[6]
-
-
HPLC System and Column:
-
An HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL (of a ~1 mg/mL ADC sample).
-
Gradient:
-
0-2 min: 90% A
-
2-12 min: Linear gradient from 90% A to 0% A
-
12-14 min: 0% A
-
14-15 min: Linear gradient from 0% A to 90% A
-
15-20 min: 90% A (Re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different drug-loaded species.
-
Calculate the average DAR using the relative peak areas and the corresponding drug load for each peak.
-
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, making it a primary method for quantifying aggregates and fragments of ADCs.[10][11][12]
SEC Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution between Monomer and Aggregate/Fragment | - Inappropriate column pore size.- Suboptimal mobile phase composition. | - Select a column with a pore size suitable for the molecular weight range of the ADC and its variants (e.g., 200-300 Å for mAbs and ADCs).[13]- Optimize the mobile phase pH and ionic strength.[13] |
| Peak Tailing or Broadening | - Secondary hydrophobic or ionic interactions with the stationary phase.- Column degradation. | - Add a small percentage of an organic solvent (e.g., 10% isopropanol) to the mobile phase to disrupt hydrophobic interactions.[11]- Increase the salt concentration of the mobile phase (e.g., 150-200 mM) to reduce ionic interactions.[12]- Replace the column if performance does not improve after cleaning. |
| Irreversible Adsorption of ADC to Column | - Strong hydrophobic interactions between the ADC payload and the stationary phase. | - Use a bio-inert HPLC system and column to minimize non-specific binding.[14]- Increase the organic modifier content in the mobile phase.[11] |
| Shifting Retention Times | - Changes in mobile phase composition or pH.- Temperature fluctuations. | - Prepare fresh mobile phase and ensure its pH is consistent.- Use a column oven for temperature control. |
| Low Recovery | - Adsorption of the analyte to the column packing material. | - Modify the mobile phase by adding organic solvents or increasing salt concentration.- Use a column with a different stationary phase chemistry. |
SEC Frequently Asked Questions (FAQs)
What is the main purpose of SEC in ADC characterization? The primary use of SEC is to detect and quantify size variants of ADCs, such as high molecular weight aggregates and low molecular weight fragments.[10][11][12] The presence of aggregates can be an indicator of product instability and may impact efficacy and safety.
Can SEC be used to determine the DAR of an ADC? On its own, SEC cannot determine the DAR as it separates based on size, not hydrophobicity. However, when coupled with mass spectrometry (SEC-MS), it can be used for DAR analysis.[11][15]
What are common mobile phases for SEC of ADCs? A common mobile phase is a phosphate buffer at neutral pH (e.g., 150 mM sodium phosphate, pH 7.0) containing salt (e.g., 150-200 mM NaCl) to minimize secondary ionic interactions.[12][13] For SEC-MS, volatile buffers like ammonium acetate (B1210297) are used.[14]
How can I reduce secondary interactions between my ADC and the SEC column? Secondary interactions, often hydrophobic in nature due to the drug payload, can be minimized by adding a small amount of an organic solvent like isopropanol or acetonitrile (B52724) to the mobile phase.[11][12] Using a bio-inert column and system can also be beneficial.[14]
SEC Experimental Workflow
Caption: Workflow for ADC analysis using SEC.
Generic SEC Protocol for ADC Aggregate Analysis
-
Mobile Phase Preparation:
-
150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0.
-
-
HPLC System and Column:
-
An HPLC system with a UV detector.
-
SEC column with a pore size of approximately 200 Å (e.g., Agilent AdvanceBio SEC 200 Å).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5-10 µL (of a ~1 mg/mL ADC sample).
-
Run Time: Approximately 15-20 minutes (isocratic elution).
-
-
Data Analysis:
-
Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and the low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a denaturing technique used to analyze the subunits of ADCs, providing information on drug distribution on the light and heavy chains.[16]
RP-HPLC Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Interaction with residual silanols on the stationary phase.- Sample solvent stronger than the mobile phase.[17]- Column overload. | - Use a mobile phase with a low pH (e.g., containing 0.1% TFA) to suppress silanol (B1196071) activity.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Reduce the sample injection volume or concentration. |
| Broad Peaks | - Suboptimal temperature.- Slow gradient. | - Increase the column temperature (e.g., 60-80°C) to improve mass transfer.[18]- Increase the gradient steepness. |
| Irreversible Binding and Low Recovery | - Strong hydrophobic interactions between the ADC/subunits and the stationary phase. | - Use a column with a shorter alkyl chain (e.g., C4) or a wider pore size.- Increase the organic content in the mobile phase or use a stronger organic solvent (e.g., isopropanol).[18] |
| Column Deterioration | - Irreversible binding of proteinaceous material to the stationary phase.[16] | - Use a guard column to protect the analytical column.- Implement a rigorous column washing procedure after each batch of samples. |
| Baseline Irregularities | - Mobile phase contamination.- Detector lamp issue. | - Use high-purity solvents and additives (e.g., TFA, formic acid).- Check the detector lamp's energy and replace if necessary.[19] |
RP-HPLC Frequently Asked Questions (FAQs)
What is RP-HPLC used for in ADC characterization? RP-HPLC is typically used to analyze the subunits of an ADC after reduction of the disulfide bonds. This allows for the determination of the drug load on the light and heavy chains.[16] It can also be used for intact ADC analysis, particularly for more homogeneous, site-specific conjugates.[20]
Why is sample reduction often necessary before RP-HPLC analysis? For heterogeneous ADCs, such as those conjugated to lysines or interchain cysteines, the intact molecule is a complex mixture of isoforms. Reducing the ADC into its light and heavy chains simplifies the sample, allowing for better separation and quantification of the different drug-loaded subunits.[16]
What are the typical mobile phases used in RP-HPLC for ADCs? Mobile phases usually consist of an aqueous phase with an acidic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid) and an organic phase (e.g., acetonitrile or isopropanol).[21]
Can RP-HPLC be coupled with MS? Yes, RP-HPLC is readily coupled with MS, as the mobile phases are volatile. This allows for mass confirmation of the different drug-loaded light and heavy chain species.[22]
RP-HPLC Experimental Workflow (Reduced ADC)
Caption: Workflow for reduced ADC analysis by RP-HPLC.
Generic RP-HPLC Protocol for Reduced ADC Analysis
-
Sample Preparation (Reduction):
-
Dilute the ADC sample to 0.5 mg/mL in a solution containing 7.2 M guanidine-HCl and 0.3 M sodium acetate, pH 5.3.
-
Add TCEP to a final concentration of 10 mM.
-
Incubate at 37°C for 15 minutes.[20]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
HPLC System and Column:
-
An HPLC system with a UV detector, preferably coupled to a mass spectrometer.
-
RP column suitable for proteins (e.g., Agilent AdvanceBio RP-mAb C4).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 90°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 1 µL.
-
Gradient: 30-60% B in 6 minutes.[21]
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative abundance of each species.
-
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. agilent.com [agilent.com]
- 7. technewslit.com [technewslit.com]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. lcms.cz [lcms.cz]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. molnar-institute.com [molnar-institute.com]
- 22. Native RP-LC-HRMS Method for Antibody-Drug Conjugates | Phenomenex [phenomenex.com]
linker-payload stability under different pH and temperature conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs). It focuses on the stability of the linker-payload under different pH and temperature conditions, a critical aspect of ADC development and efficacy.
Frequently Asked Questions (FAQs)
Q1: My ADC is showing increased aggregation during storage. What are the likely causes and how can I mitigate this?
A1: Increased aggregation in ADC samples is a common issue, often stemming from the hydrophobic nature of the payload.[1] Several factors can contribute to this:
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic drug molecules per antibody increases the overall hydrophobicity of the ADC, promoting intermolecular interactions that lead to aggregation.[1]
-
Suboptimal Formulation Buffer: The pH and excipients in the formulation buffer play a crucial role. A buffer that doesn't adequately stabilize the ADC can fail to mitigate hydrophobic interactions.
-
Temperature Stress: Elevated temperatures can induce conformational changes in the antibody, exposing hydrophobic regions and leading to aggregation.[2] ADCs, particularly those with high DARs, are often more susceptible to thermal stress than the parent antibody.[2][3]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can stress the ADC, leading to unfolding and aggregation.
Troubleshooting & Optimization:
-
Optimize DAR: If feasible, aim for a lower DAR to reduce the overall hydrophobicity.
-
Formulation Optimization: Screen different buffers (e.g., histidine, citrate) and pH levels (typically in the range of 5.0-7.0) to find the optimal conditions for your specific ADC. The inclusion of stabilizing excipients can also be beneficial.
-
Storage Conditions: Store the ADC at recommended temperatures, typically 2-8°C for liquid formulations. Avoid repeated freeze-thaw cycles. If freezing is necessary, flash-freeze in a buffer containing a cryoprotectant. For long-term storage, lyophilization is often the preferred method.
Q2: I am observing a decrease in the potency of my ADC over time. What could be the reason?
A2: A decrease in ADC potency is often linked to the instability of the linker-payload, leading to premature drug release or inactivation of the payload.
-
Linker Instability: The chemical linker attaching the drug to the antibody may be unstable under the storage or assay conditions. This can lead to premature cleavage of the payload before it reaches the target cell.
-
Payload Degradation: The cytotoxic payload itself might be degrading. For example, some payloads are susceptible to hydrolysis at physiological pH.
-
pH-Dependent Lability: For ADCs with pH-sensitive linkers (e.g., hydrazones), the stability is highly dependent on the pH of the environment. These linkers are designed to be stable at physiological pH (~7.4) and cleave at the lower pH of endosomes and lysosomes (pH 4.5-6.5).[4] Exposure to acidic conditions during storage or handling can cause premature drug release.
Troubleshooting & Optimization:
-
pH Control: Ensure the pH of your storage and assay buffers is strictly controlled and maintained within a range that ensures linker stability.
-
Linker Selection: If using a linker known for its lability, consider switching to a more stable linker chemistry for your application.
-
Payload Stability Assessment: Evaluate the stability of the free payload under your experimental conditions to rule out its degradation as the primary cause of potency loss.
Q3: How does temperature affect the stability of different types of linkers?
A3: Temperature can significantly impact the stability of both the linker and the antibody component of an ADC, leading to aggregation and deconjugation.
-
Increased Aggregation: As temperature increases, the likelihood of protein unfolding and aggregation rises. ADCs with a higher drug load are often more prone to aggregation under thermal stress.[3] For instance, some ADCs show rapid formation of high molecular weight species at 40°C.[2]
-
Linker Cleavage: While pH is the primary trigger for many cleavable linkers, elevated temperatures can accelerate the rate of chemical reactions, including hydrolysis, which can lead to premature linker cleavage.
-
Conformational Changes: Temperature-induced changes in the antibody's structure can affect the local environment around the conjugation site, potentially influencing linker stability.
Troubleshooting & Optimization:
-
Thermal Stability Studies: Conduct forced degradation studies at various temperatures to understand the thermal liability of your ADC.
-
Appropriate Storage: Adhere to recommended storage temperatures to minimize thermal stress.
-
Formulation: Use stabilizing excipients in your formulation to enhance the thermal stability of the ADC.
Troubleshooting Guide
Issue 1: High Levels of Free Payload Detected in the ADC Formulation
-
Possible Cause: Linker instability leading to premature drug release.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of the formulation buffer is within the optimal range for linker stability (typically physiological pH for many linkers).
-
Assess Linker Chemistry: Review the known stability profile of the linker used. Some linkers are inherently more labile than others.
-
Analyze for Degradation Products: Use techniques like RP-HPLC and mass spectrometry to identify the released species and understand the cleavage mechanism.
-
Optimize Formulation: Consider reformulating with stabilizing excipients or adjusting the buffer composition.
-
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
-
Possible Cause: Variability in the conjugation process or instability of the conjugated drug.
-
Troubleshooting Steps:
-
Review Conjugation Protocol: Ensure all parameters of the conjugation reaction (e.g., temperature, pH, reaction time, reagent concentrations) are tightly controlled.
-
Characterize Starting Materials: Verify the quality and purity of the antibody, linker, and payload before conjugation.
-
Use Orthogonal Analytical Methods: Characterize the DAR using at least two different analytical techniques (e.g., HIC and LC-MS) to ensure accuracy.
-
Assess Post-Conjugation Stability: Monitor the DAR of the purified ADC over time to check for deconjugation.
-
Issue 3: Poor Peak Shape and Resolution in SEC-HPLC Analysis
-
Possible Cause: Non-specific interactions between the hydrophobic ADC and the stationary phase of the SEC column.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: The addition of a small amount of organic solvent (e.g., isopropanol (B130326) or acetonitrile) to the aqueous mobile phase can help to reduce hydrophobic interactions and improve peak shape.
-
Select an Appropriate Column: Use an SEC column specifically designed for the analysis of proteins and ADCs, which may have a hydrophilic coating to minimize non-specific binding.
-
Adjust Flow Rate: Optimizing the flow rate can sometimes improve resolution.
-
Ensure Sample Quality: Filter the sample before injection to remove any pre-existing aggregates that could clog the column.
-
Data Summary
Table 1: Influence of pH on the Stability of Different Linker Types
| Linker Type | Physiological pH (~7.4) | Acidic pH (4.5-6.5) | Stability Mechanism |
| Hydrazone | Generally stable | Labile, undergoes hydrolysis | pH-sensitive cleavage in endosomes/lysosomes.[4] |
| Disulfide | Relatively stable | Stable | Cleaved by reducing agents like glutathione, which are abundant inside cells. |
| Peptide (e.g., Val-Cit) | Stable | Stable | Cleaved by specific lysosomal enzymes (e.g., Cathepsin B). |
| Thioether (non-cleavable) | Highly stable | Highly stable | Payload is released upon degradation of the antibody in the lysosome. |
Table 2: Effect of Temperature on ADC Stability
| Temperature | Observation | Implication |
| 2-8°C | Optimal for short to medium-term storage of liquid formulations. | Minimizes aggregation and degradation. |
| 25°C (Room Temp) | Increased risk of aggregation and degradation over time. | Not recommended for long-term storage. |
| 40°C and above | Significant increase in aggregation, especially for high DAR species.[2] | Used in forced degradation studies to assess thermal stability. |
| -20°C / -80°C | Suitable for long-term storage, but freeze-thaw cycles can induce aggregation. | Flash-freezing and the use of cryoprotectants are recommended. |
Experimental Protocols
Protocol 1: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
-
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
-
Materials:
-
ADC sample
-
SEC-HPLC system with a UV detector
-
Size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm filter.
-
Inject a defined volume (e.g., 20 µL) of the sample onto the column.
-
Run the chromatogram at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the eluent at 280 nm.
-
Integrate the peaks corresponding to the monomer and aggregates.
-
Calculate the percentage of aggregate as: (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To separate and quantify the different drug-loaded species in an ADC sample to determine the average DAR.
-
Materials:
-
ADC sample
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
-
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the eluent at 280 nm.
-
Identify and integrate the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species (DAR 2, DAR 4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each DAR species * DAR value) / Σ(Peak Area of all DAR species).
-
Visualizations
References
- 1. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Item - Solid-state Stability of Antibody-drug Conjugates - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of PEG Linker Length on ADC Stability and Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Antibody-Drug Conjugates (ADCs) with Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in an ADC?
A1: A PEG linker in an ADC serves multiple critical functions. It acts as a spacer between the antibody and the cytotoxic payload, influencing the overall properties of the conjugate.[1] Key roles include enhancing hydrophilicity, which can improve solubility and reduce aggregation, and modulating the pharmacokinetic profile of the ADC.[2][3][4] The flexible nature of the PEG chain can also create a protective "hydration shell" around the payload, shielding it from enzymatic degradation and reducing immunogenicity.[4]
Q2: How does PEG linker length affect the stability and aggregation of an ADC?
A2: The length of the PEG linker significantly impacts ADC stability, primarily by mitigating aggregation.[5] Many cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to the formation of hydrophobic patches on the antibody's surface, promoting intermolecular interactions and aggregation.[6][7] Longer PEG chains can effectively mask these hydrophobic regions, improving the ADC's solubility and physical stability.[2][8] However, the configuration of the PEG unit (linear vs. pendant) also plays a crucial role in preventing aggregation and improving stability under thermal stress.[9][10]
Q3: What is the general impact of increasing PEG linker length on ADC efficacy?
A3: The relationship between PEG linker length and ADC efficacy is a balance between pharmacokinetics and cytotoxicity. Longer PEG chains can prolong the ADC's circulation half-life, leading to increased tumor accumulation and potentially greater in vivo efficacy.[11][12][13] However, longer linkers can also create steric hindrance, which may slightly decrease in vitro cytotoxicity by impeding the interaction of the ADC with its target cell or slowing the release of the payload.[11][14] An optimal PEG linker length often represents a compromise to achieve enhanced stability and in vivo performance without significantly compromising biological activity.[14]
Q4: Can the PEG linker length influence the drug-to-antibody ratio (DAR)?
A4: While PEG linker length doesn't directly determine the DAR, the use of hydrophilic PEG linkers can enable higher DARs without causing aggregation.[3][15] Attempts to increase the DAR with hydrophobic linkers often fail due to aggregation, loss of antigen affinity, and rapid clearance.[3] Branched or multi-arm PEG linkers can facilitate the conjugation of more drug molecules per antibody, potentially enhancing potency.[3][15]
Troubleshooting Guides
Issue 1: ADC Aggregation Observed Post-Conjugation or During Storage
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution.
-
Increase in high molecular weight species (HMWS) detected by Size-Exclusion Chromatography (SEC).[8]
-
Reduced therapeutic efficacy in vitro or in vivo.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Hydrophobicity of Payload/Linker | Increase the length of the PEG linker to better shield the hydrophobic components. Consider using branched or pendant PEG structures for more effective masking.[2][9][10] |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower average DAR (typically 2-4), as higher DARs increase hydrophobicity.[16] |
| Inappropriate Buffer Conditions | Screen different buffer systems to find the optimal pH and ionic strength. Avoid the antibody's isoelectric point where solubility is minimal.[6][16] |
| Harsh Storage Conditions | Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations). Avoid repeated freeze-thaw cycles.[16] Consider using cryoprotectants if freezing is necessary.[16] |
Quantitative Data Summary
The following tables summarize the impact of PEG linker length on various ADC parameters based on published studies.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Bioconjugate System | PEG Chain Length/Units | Outcome | Reference |
| Affibody-MMAE Conjugate | 4 kDa | 4.5-fold reduction in cytotoxicity vs. no PEG | [1][11] |
| Affibody-MMAE Conjugate | 10 kDa | 22-fold reduction in cytotoxicity vs. no PEG | [1][11] |
| ADC with PEG Linker | 4 kDa | 4.5-fold reduction in cytotoxicity | [14] |
| ADC with PEG Linker | 10 kDa | 22-fold reduction in cytotoxicity | [14] |
Table 2: Impact of PEG Linker Length on In Vivo Efficacy
| Bioconjugate System | PEG Chain Length/Units | Outcome | Reference |
| ADC with PEG Linker | 2 and 4 PEG units | 35-45% decrease in tumor weights | [1][12] |
| ADC with PEG Linker | 8, 12, and 24 PEG units | 75-85% reduction in tumor weights | [1][12] |
| Affibody-MMAE Conjugate | 10 kDa | Most ideal in vivo tumor therapeutic ability at the same dosages | [1][11] |
Table 3: Impact of PEG Linker Length on Pharmacokinetics
| Bioconjugate System | PEG Chain Length/Units | Outcome | Reference |
| Affibody-MMAE Conjugate | 4 kDa | 2.5-fold half-life extension vs. no PEG | [11][17] |
| Affibody-MMAE Conjugate | 10 kDa | 11.2-fold half-life extension vs. no PEG | [11][17] |
| ADC with PEG Linker | 8, 12, and 24 PEG units | Significantly higher tumor to plasma exposure ratios vs. 2 & 4 PEG units | [1][12] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of ADCs with varying PEG linker lengths.[14][18]
Methodology:
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.[18]
-
ADC Treatment: Add serial dilutions of the ADC solutions to the wells. Include untreated cells as a control.[18]
-
Incubation: Incubate the plate for a period determined by the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[18]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 1-4 hours to allow for formazan (B1609692) crystal formation.[18]
-
Solubilization: Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.[18]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[18]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[19]
Protocol 2: ADC Plasma Stability Assessment (LC-MS)
Objective: To evaluate the stability of ADCs with different PEG linker lengths in plasma.[20][21]
Methodology:
-
Incubation: Incubate the ADC samples in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).[22]
-
Immunoaffinity Capture: Capture the ADC from the plasma using an anti-human Fc antibody conjugated to magnetic beads.[20][22]
-
Washing: Wash the beads to remove non-specifically bound plasma proteins.[22]
-
Elution and Reduction: Elute the ADC and reduce the disulfide bonds to separate the heavy and light chains.
-
LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) and identify any degradation products.[20][21]
-
Data Analysis: Compare the DAR values and degradation profiles across different time points and PEG linker lengths to assess stability.
Protocol 3: In Vivo Efficacy Study (Xenograft Mouse Model)
Objective: To evaluate the anti-tumor efficacy of ADCs with varying PEG linker lengths in a living organism.[12]
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.[12]
-
Tumor Growth: Allow the tumors to grow to a predetermined size.
-
ADC Administration: Administer the different ADC constructs (varying PEG linker lengths) to the mice, typically via intravenous injection. Include a vehicle control group.[12]
-
Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.[23]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups to determine the in vivo efficacy.[12]
Visualizations
Caption: Impact of short vs. long PEG linkers on ADC properties.
Caption: Workflow for troubleshooting ADC aggregation issues.
Caption: Experimental workflow for ADC synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. adcreview.com [adcreview.com]
- 4. purepeg.com [purepeg.com]
- 5. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. adcreview.com [adcreview.com]
- 16. benchchem.com [benchchem.com]
- 17. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. researchgate.net [researchgate.net]
troubleshooting guide for inconsistent conjugation results
This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during bioconjugation experiments. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve inconsistencies in their conjugation results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why am I observing low or no conjugation efficiency?
Answer: Low or no signal from your conjugate can stem from several factors, from the initial antibody concentration and purity to the presence of interfering substances in your buffer.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Incorrect Antibody Concentration | Verify the antibody concentration using a reliable method like a Bradford protein assay or a NanoDrop spectrophotometer before starting the conjugation. An overestimated concentration will lead to a suboptimal molar ratio of reagents.[1] |
| Low Starting Antibody Concentration | For optimal results, a starting antibody concentration greater than 0.5 mg/mL is often recommended. If your antibody is too dilute, concentrate it using a suitable method like ultrafiltration (e.g., spin columns).[1] |
| Impure Antibody | The presence of other proteins (e.g., BSA, gelatin) or contaminants from ascites fluid or serum can compete with your target antibody for the label, reducing conjugation efficiency.[1] We recommend using an antibody that is >95% pure. If necessary, purify your antibody using an appropriate method like affinity chromatography.[1] |
| Incompatible Buffer Components | Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for conjugation, as will preservatives like sodium azide. It is crucial to remove these components before starting the conjugation reaction, for example, by dialysis or using a desalting column. |
| Poor Reagent Quality | Ensure that your crosslinkers and other reagents have been stored correctly and have not expired. Moisture can compromise the reactivity of many crosslinkers. For instance, ensure S-4FB is dissolved in good quality anhydrous DMF/DMSO.[1] |
| Inaccessible Reactive Sites | The desired reactive groups on the protein may be limited or inaccessible due to protein folding. This can lead to poor yields.[2] In such cases, genetic manipulation to introduce more accessible reactive sites might be necessary.[2] |
Question 2: My conjugation results are inconsistent between batches. What could be the cause?
Answer: Batch-to-batch variability is a common challenge in bioconjugation. Achieving consistency requires careful control over all experimental parameters.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Variable Antibody Quality | Ensure that each batch of antibody has a consistent concentration and purity. Perform quality control checks on each new lot of antibody. |
| Inconsistent Molar Ratios | Precisely calculate and add the same molar ratio of linker to antibody in every reaction. Use a calibrated pipette for accurate volume additions, especially for small volumes.[1] |
| Fluctuations in Reaction Conditions | Maintain consistent reaction times, temperature, and pH for every conjugation. Even small variations can impact the outcome. The pH of the conjugation reaction can be critical; for example, maleimide-thiol chemistry is most efficient at a pH of 6.5-7.5.[3] |
| Reagent Instability | Prepare fresh solutions of reagents whenever possible, especially for those that are sensitive to hydrolysis or oxidation. |
Question 3: I'm observing precipitation of my protein during or after the conjugation reaction. How can I prevent this?
Answer: Protein precipitation is often a sign of instability, which can be induced by the conjugation process itself or the reaction conditions.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Over-modification of the Protein | Attaching too many linker molecules can alter the protein's properties and lead to aggregation.[1] Reduce the molar equivalents of the linker in the reaction to decrease the degree of labeling.[1] |
| Suboptimal pH | If the pH of the conjugation reaction is close to the isoelectric point (pI) of the protein, it can lead to precipitation.[1] Adjust the pH of the reaction to be higher or lower than the pI.[1] |
| Hydrophobic Payloads | Payloads used in antibody-drug conjugates (ADCs), such as PBD or duocarmycin, can be very hydrophobic and increase the propensity for aggregation.[4] Using specialized technologies that immobilize the antibody during conjugation can help prevent aggregation.[4] |
| Instability of the Conjugate | The final conjugate may not be stable in the final buffer. It is recommended to store the conjugate undiluted if possible. For some conjugates, like those with HRP, using a stabilizer/diluent can be beneficial for storage at working concentrations. |
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting inconsistent conjugation results.
Caption: Troubleshooting workflow for inconsistent bioconjugation.
Detailed Methodologies
1. Bradford Protein Assay for Antibody Concentration Verification
-
Principle: This colorimetric assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum from 465 nm to 595 nm. The change in absorbance is proportional to the protein concentration.
-
Protocol:
-
Prepare a series of protein standards using a known concentration of a standard protein, such as Bovine Serum Albumin (BSA), ranging from 0.1 to 1.0 mg/mL.
-
Add a small volume of your antibody sample and each standard to separate microplate wells or cuvettes.
-
Add the Bradford reagent to each well or cuvette and mix gently.
-
Incubate at room temperature for at least 5 minutes.
-
Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards versus their concentration.
-
Determine the concentration of your antibody sample by interpolating its absorbance on the standard curve.
-
2. Buffer Exchange using a Desalting Column
-
Principle: Size exclusion chromatography is used to separate the larger antibody molecules from smaller, unwanted buffer components like Tris, glycine, or sodium azide.
-
Protocol:
-
Equilibrate the desalting column with the desired conjugation buffer by passing several column volumes of the new buffer through the column.
-
Carefully load your antibody sample onto the column.
-
Elute the antibody with the conjugation buffer. The antibody will pass through the column more quickly than the smaller buffer components.
-
Collect the fractions containing the purified antibody. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.
-
Pool the fractions containing your antibody.
-
References
Validation & Comparative
A Comparative Guide to Cleavable ADC Linkers: Focus on Mal-Amide-PEG4-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted therapies. The choice of a cleavable linker is a critical design consideration, directly influencing an ADC's stability in circulation, its payload release mechanism, and ultimately, its efficacy and safety profile. This guide provides an objective comparison of the Mal-Amide-PEG4-Val-Cit-PAB-PNP linker with other commonly used cleavable linkers, supported by experimental data and detailed methodologies.
Introduction to Cleavable ADC Linkers
Cleavable linkers are designed to be stable in the systemic circulation and to undergo specific cleavage to release their cytotoxic payload in the target tumor microenvironment or within cancer cells.[1] This targeted release is achieved by exploiting the unique physiological conditions associated with tumors, such as the acidic environment of endosomes and lysosomes, the reducing environment of the cytoplasm, or the presence of specific enzymes that are overexpressed in tumor cells.[1] The three main classes of cleavable linkers are:
-
Enzyme-sensitive linkers: These linkers, such as the dipeptide-based Val-Cit linker, are cleaved by specific enzymes, like cathepsin B, that are highly active in the lysosomes of cancer cells.[2][]
-
pH-sensitive linkers: These linkers, most notably hydrazone linkers, are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4][5][6]
-
Reduction-sensitive linkers: These linkers contain a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) than the plasma.[]
The this compound Linker: A Modular Design
The this compound linker is a sophisticated, multi-component system designed for optimal performance. Each component has a distinct function:
-
Maleimide (B117702) (Mal): Provides a reactive handle for covalent attachment to cysteine residues on the antibody.[8][9]
-
Amide: A stable chemical bond connecting the maleimide to the rest of the linker.
-
PEG4: A polyethylene (B3416737) glycol spacer consisting of four repeating ethylene (B1197577) glycol units. This hydrophilic spacer improves the solubility and stability of the ADC, can reduce aggregation, and may improve pharmacokinetics.[10][11]
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that serves as a specific recognition site for cleavage by cathepsin B, a lysosomal protease.[2][][12]
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, after cleavage of the Val-Cit dipeptide, spontaneously releases the attached payload in its unmodified, active form.[10][13]
-
p-Nitrophenyl (PNP): A good leaving group that facilitates the attachment of the cytotoxic payload to the PAB spacer during the synthesis of the linker-drug conjugate.[8][9]
Quantitative Comparison of Cleavable Linker Performance
The following tables summarize key quantitative data from comparative studies of different cleavable linker technologies. It is important to note that this data is compiled from various sources and experimental conditions may differ.
Table 1: Plasma Stability of Cleavable Linkers
A critical attribute of an ADC linker is its stability in systemic circulation. Premature payload release can lead to off-target toxicity and reduced efficacy.[8]
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[14] | Highly stable in human plasma, but can be less stable in mouse plasma due to the presence of carboxylesterases.[4][14] |
| Valine-Alanine (Val-Ala) | Stable[15] | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[16] | |
| pH-Sensitive | Hydrazone | ~2 days[16] | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[6][16] |
| Glutathione-Sensitive | Disulfide | Variable[15] | Stability can be modulated by steric hindrance around the disulfide bond.[15][17] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines. The half-maximal inhibitory concentration (IC50) is the concentration of ADC required to inhibit the growth of 50% of the cells.
| Linker Type | Linker Example | Payload | Target Cell Line | IC50 (pM) | Key Findings |
| Protease-Sensitive | Val-Cit | MMAE | HER2+ | 92[16] | Demonstrates potent, target-dependent cell killing. |
| Val-Ala | MMAE | HER2+ | 92[16] | Shows comparable potency to Val-Cit containing ADCs. | |
| Enzyme-Sensitive (Other) | Sulfatase-cleavable | MMAE | HER2+ | 61[16] | Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[16] |
Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of ADC linker performance.
Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma.
Methodology:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) and a control sample in PBS.
-
Incubation: Incubate the samples at 37°C with gentle shaking.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Sample Analysis:
-
To measure intact ADC (Drug-to-Antibody Ratio - DAR): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads) and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[15]
-
To measure released payload: Extract the free payload from the plasma samples and quantify using LC-MS.[15]
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.[15]
In Vitro Cathepsin B Cleavage Assay
Objective: To determine the susceptibility of a protease-sensitive linker to cleavage by cathepsin B.
Methodology:
-
Reagents:
-
ADC with a protease-sensitive linker.
-
Recombinant human cathepsin B.
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% TFA).
-
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Enzyme Activation: Pre-incubate the diluted cathepsin B solution at 37°C for 15 minutes to allow for activation.
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately stop the reaction by adding the quenching solution.
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to separate and quantify the intact ADC and the released payload.
-
Data Analysis: Plot the percentage of released payload against time to determine the cleavage rate.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (IC50) of an ADC against cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody (negative control), and free payload (positive control) in cell culture medium. Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[18][19][20][21][22]
In Vivo Xenograft Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD-scid mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (that express the target antigen) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor volume with calipers.
-
Randomization and Treatment: When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC). Administer the treatments, typically via intravenous injection.
-
Efficacy Monitoring: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined size or when signs of toxicity are observed.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate the anti-tumor efficacy. Statistical analysis is performed to determine the significance of the observed differences.[23][24][25][26][27]
Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of payload release for different cleavable linkers.
Caption: Experimental workflow for ADC evaluation.
Caption: Decision tree for selecting a cleavable ADC linker.
Conclusion
The this compound linker represents a highly evolved and versatile platform for the development of ADCs. Its protease-sensitive Val-Cit moiety offers excellent stability in human plasma and a well-defined intracellular cleavage mechanism. The inclusion of a PEG4 spacer can further enhance its physicochemical properties. However, the choice of the optimal cleavable linker is context-dependent and requires careful consideration of the target, the payload, and the desired therapeutic outcome. While Val-Cit linkers are a mainstay in the field, pH-sensitive and reduction-sensitive linkers also offer unique advantages for specific applications. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and rigorous evaluation of the next generation of antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. adcreview.com [adcreview.com]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 10. Mal-amido-PEG4-Val-Cit-PAB-PNP | CAS:2003260-12-4 | AxisPharm [axispharm.com]
- 11. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acrobiosystems.com [acrobiosystems.com]
- 13. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 25. researchgate.net [researchgate.net]
- 26. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Generation of Antibody-Drug Conjugate Resistant Models [mdpi.com]
A Comparative Guide to Val-Cit and Val-Ala Dipeptide Linkers in Antibody-Drug Conjugates
In the landscape of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most utilized classes of cleavable linkers are those based on dipeptides, designed to be selectively cleaved by lysosomal proteases within target cancer cells. This guide provides a detailed comparison of two prominent dipeptide linkers: valine-citrulline (Val-Cit) and valine-alanine (Val-Ala). This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in ADC design.
Both Val-Cit and Val-Ala linkers are engineered to be substrates for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in various tumor types.[1][] The cleavage of the dipeptide initiates a cascade that leads to the release of the cytotoxic payload inside the cancer cell, thereby minimizing systemic toxicity.[3][4] While both linkers operate on a similar principle, their distinct amino acid compositions give rise to important differences in their physicochemical properties and biological performance.
Comparative Performance Data
The selection of a dipeptide linker can significantly impact the stability, efficacy, and manufacturability of an ADC. The following tables summarize key quantitative data comparing Val-Cit and Val-Ala linkers.
| Parameter | Val-Cit Linker | Val-Ala Linker | References |
| Primary Cleavage Enzyme | Cathepsin B | Cathepsin B | [][3] |
| Relative Cleavage Rate by Cathepsin B | Faster | Slower (approximately half the rate of Val-Cit) | [5] |
| Plasma Stability (Human) | High | High | [6][] |
| Plasma Stability (Mouse) | Unstable (cleaved by carboxylesterase Ces1c) | More stable than Val-Cit, but can still be susceptible to cleavage | [6][8][9] |
| Hydrophobicity | More hydrophobic | Less hydrophobic | [9][10] |
| Tendency for Aggregation at High DAR | Higher tendency | Lower tendency | [9][10][] |
| Achievable Drug-to-Antibody Ratio (DAR) | Lower (aggregation limits high DAR) | Higher (e.g., DAR of 7.4 achieved with limited aggregation) | [5][10] |
Table 1: Physicochemical and Biochemical Properties of Val-Cit and Val-Ala Linkers.
| In Vitro/In Vivo Performance | Val-Cit Linker ADC | Val-Ala Linker ADC | References |
| In Vitro Cytotoxicity (HER2+ cells) | IC50 = 14.3 pmol/L (example with MMAE) | IC50 = 92 pmol/L (example with MMAE) | [9] |
| In Vivo Efficacy | Poor therapeutic effect in mouse models due to instability | Better performance in mouse models compared to Val-Cit | [6][12] |
| Off-Target Toxicity | Potential for neutropenia due to cleavage by human neutrophil elastase (NE) | Less data available on NE cleavage, but generally considered to have a better safety profile in preclinical models | [13] |
Table 2: Comparative Efficacy and Safety Profile of ADCs with Val-Cit and Val-Ala Linkers.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare Val-Cit and Val-Ala linkers.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the potential for premature payload release in plasma.
Methodology:
-
The ADC is incubated in plasma (e.g., human, mouse) at a concentration of 1.3 mg/mL at 37°C.[14] A buffer control is included to evaluate the inherent stability of the ADC.
-
Aliquots are collected at multiple time points over a period of several days (e.g., 0, 1, 3, 7 days).[14]
-
The ADC is isolated from the plasma samples using immunoaffinity capture, for instance, with Protein A magnetic beads.[14]
-
The captured ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[14]
-
The supernatant can also be analyzed to quantify the amount of released payload.
-
Data Interpretation: A stable ADC will exhibit minimal loss in DAR over the incubation period.[14]
Lysosomal Cleavage Assay
Objective: To determine the efficiency of payload release within the lysosomal compartment.
Methodology:
-
The ADC is incubated with isolated human liver lysosomes or S9 fractions, which contain a mixture of relevant enzymes.[14][15]
-
The incubation is performed at 37°C in a buffer that maintains metabolic activity.[14][15]
-
The reaction is stopped at various time points, typically by heat inactivation, followed by protein precipitation to separate the released payload from the ADC and lysosomal proteins.[14][15]
-
The supernatant containing the released payload is analyzed by LC-MS to quantify the extent of cleavage over time.[14][15]
-
Data Interpretation: An effective cleavable linker will show efficient payload release in the lysosomal fraction. For example, Val-Cit linkers can be cleaved rapidly, with over 80% digestion within 30 minutes in human liver lysosomes.[15]
In Vitro Cytotoxicity Assay
Objective: To measure the potency of the ADC against target cancer cells.
Methodology:
-
Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the ADC and incubated for a period of 72 to 120 hours.
-
Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key pathways and processes involved in the function of ADCs with Val-Cit and Val-Ala linkers.
Caption: General workflow of ADC action from antigen binding to cell death.
Caption: The two-step cleavage mechanism of Val-Cit/Val-Ala-PABC linkers.
Caption: Simplified signaling pathway involving Cathepsin B in cancer progression.
In-Depth Comparison
Cleavage Mechanism and Efficiency
Both Val-Cit and Val-Ala linkers are cleaved by Cathepsin B, a lysosomal cysteine protease overexpressed in many cancer cells.[][16] The cleavage occurs at the amide bond C-terminal to the citrulline or alanine (B10760859) residue.[3] This enzymatic step is the rate-limiter and is followed by a spontaneous 1,6-elimination reaction of the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, which in turn releases the unmodified active payload.[3][17]
Studies have shown that the Val-Cit linker is cleaved by Cathepsin B at a faster rate than the Val-Ala linker.[5] However, the Val-Cit linker has also been found to be susceptible to cleavage by other proteases, such as human neutrophil elastase, which could lead to off-target toxicity.[13]
Physicochemical Properties and Impact on ADC Manufacturing
A significant difference between the two linkers lies in their hydrophobicity. The Val-Cit linker is more hydrophobic than the Val-Ala linker.[9][10] This increased hydrophobicity can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DAR).[9][10][] ADC aggregation is a critical quality attribute to control during manufacturing as it can impact the product's stability, pharmacokinetics, and immunogenicity.
The lower hydrophobicity of the Val-Ala linker allows for the production of ADCs with higher DARs and less aggregation.[5][10] This can be particularly advantageous when working with highly lipophilic payloads, where the linker's properties can help to mitigate the overall hydrophobicity of the conjugate.[10]
Plasma Stability
Both linkers generally exhibit good stability in human plasma.[6][] However, a notable difference arises in their stability in mouse plasma. The Val-Cit linker is known to be unstable in mouse plasma due to its susceptibility to cleavage by the carboxylesterase Ces1c.[6][8] This can lead to premature release of the payload in mouse models, which can confound preclinical efficacy and toxicology studies.[6][18] While the Val-Ala linker is more stable than Val-Cit in mouse plasma, it can still undergo some degree of cleavage.[9][12] This has led to the development of modified linkers, such as the glutamic acid-valine-citrulline (EVCit) linker, to improve stability in mouse models.[6][19]
In Vitro and In Vivo Performance
The differences in cleavage rate, stability, and hydrophobicity translate to different in vitro and in vivo performance profiles. In some studies, ADCs with Val-Cit linkers have shown higher in vitro potency, which may be attributed to the faster cleavage rate.[9] However, in in vivo mouse models, ADCs with Val-Ala linkers have often demonstrated superior anti-tumor activity due to their improved plasma stability, leading to better drug delivery to the tumor site.[12]
Conclusion
The choice between a Val-Cit and a Val-Ala linker is a nuanced decision that depends on the specific goals of the ADC development program.
-
Val-Cit is a well-established linker that has been used in several approved ADCs.[10] Its rapid cleavage by Cathepsin B can be advantageous for potent payload release. However, its hydrophobicity, tendency for aggregation at high DARs, and instability in mouse plasma are important limitations to consider.[6][9][10]
-
Val-Ala offers a less hydrophobic alternative, which can facilitate the manufacturing of ADCs with higher DARs and reduced aggregation.[5][9][10] Its improved stability in mouse plasma makes it a more suitable choice for preclinical studies in this species.[12] While its cleavage rate by Cathepsin B is slower than that of Val-Cit, it has demonstrated excellent in vivo efficacy.[5][12]
Ultimately, the optimal linker choice will depend on a variety of factors, including the properties of the payload, the target antigen, and the desired preclinical and clinical performance of the ADC. Careful in vitro and in vivo evaluation of both linker types is essential to select the most appropriate candidate for a given therapeutic application.
References
- 1. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. Protease-Cleavable Linkers Modulate the Anticancer Activity of Noninternalizing Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. researchgate.net [researchgate.net]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. communities.springernature.com [communities.springernature.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Enzymatic Cleavage Assays for Val-Cit Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), offering a strategic mechanism for the controlled release of cytotoxic payloads within the tumor microenvironment. The susceptibility of this linker to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in cancer cells, is central to its efficacy. This guide provides a comprehensive comparison of the Val-Cit linker's performance, supported by experimental data and detailed protocols for in vitro enzymatic cleavage assays.
Mechanism of Action: A Targeted Release
The effectiveness of the Val-Cit linker is predicated on a multi-step intracellular process. Following the binding of an ADC to its target antigen on a cancer cell, the ADC-antigen complex is internalized via receptor-mediated endocytosis and trafficked to the lysosome. Within the acidic environment of the lysosome, Cathepsin B and other cysteine proteases recognize and hydrolyze the amide bond at the C-terminus of the citrulline residue.[1][2][3] This initial cleavage event often triggers a self-immolative cascade, particularly when a p-aminobenzyl carbamate (B1207046) (PABC) spacer is present, leading to the efficient and traceless release of the active drug payload.[3][4]
Performance and Comparison of Cleavable Linkers
The choice of a cleavable linker is critical in ADC design, influencing stability, efficacy, and toxicity. The Val-Cit linker is widely used due to its favorable balance of plasma stability and efficient enzymatic cleavage.[5][] However, various alternatives have been developed to address specific challenges.
| Linker Type | Relative Cleavage Rate (Cathepsin B) | Key Advantages | Key Disadvantages |
| Val-Cit | Baseline | Benchmark for efficient cleavage and good plasma stability.[3] | Susceptible to premature cleavage by mouse carboxylesterase (Ces1c), complicating preclinical mouse studies.[1][7] Can be hydrophobic, leading to aggregation at high drug-to-antibody ratios (DARs).[8] |
| Val-Ala | ~50% of Val-Cit | Lower hydrophobicity, allowing for higher DARs with less aggregation.[5][9] | Slower cleavage rate compared to Val-Cit.[1][9] |
| Phe-Lys | ~30-fold faster than Val-Cit (isolated enzyme) | Very rapid cleavage by isolated Cathepsin B.[3] | In lysosomal extracts, cleavage rate is similar to Val-Cit, suggesting other enzymes are involved.[3] Less stable in mouse plasma than Val-Cit.[7] |
| Glu-Val-Cit (EVCit) | Retains sensitivity to Cathepsin B | Enhanced stability in mouse plasma, overcoming the Ces1c issue.[1][10] | More complex synthesis. |
| Gly-Gly-Phe-Gly | Effective | Stable and effective; used in the marketed ADC Enhertu.[5] | |
| β-glucuronide | N/A (cleaved by β-glucuronidase) | Minimal aggregation and greater in vivo efficacy in some studies compared to dipeptide linkers.[7][11] | Different enzyme dependency. |
| Sulfatase-cleavable | N/A (cleaved by sulfatases) | High plasma stability; sulfatases are overexpressed in some cancers.[5] | Newer technology with less established track record. |
Note: Relative cleavage rates can vary significantly based on the full ADC construct and specific experimental conditions.
Experimental Protocol: In Vitro Cathepsin B Cleavage Assay
This protocol outlines a typical experiment to quantify the release of a cytotoxic payload from a Val-Cit linker-containing ADC using recombinant human Cathepsin B, with analysis by HPLC.[3][4]
Materials:
-
ADC with Val-Cit linker
-
Recombinant Human Cathepsin B (active)
-
Assay Buffer: 100 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 5 mM EDTA, pH 5.5
-
Quenching Solution: Acetonitrile with an internal standard
-
96-well microplate
-
Incubator set to 37°C
-
HPLC system with a suitable column for separating the payload from the ADC
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it on ice.
-
Activate the Cathepsin B according to the manufacturer's instructions. This typically involves a pre-incubation step in the Assay Buffer.
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
-
Reaction Setup:
-
In a 96-well microplate, add 45 µL of pre-warmed (37°C) Assay Buffer to each well.[4]
-
Add 5 µL of the ADC stock solution to each well.
-
Prepare control wells:
-
-
Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the activated Cathepsin B working solution to the appropriate wells. The final reaction volume will be 100 µL.[4]
-
Incubate the plate at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction by adding a volume of cold Quenching Solution to the respective wells.
-
Vortex the plate and centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to precipitate the antibody and enzyme.[9]
-
-
Analysis:
-
Carefully transfer the supernatant, which contains the released payload, to HPLC vials.
-
Analyze the samples by HPLC to quantify the concentration of the released payload at each time point.
-
The rate of drug release can be determined by plotting the concentration of the released payload against time.
-
Visualizing the Workflow and Cleavage Mechanism
To better understand the experimental process and the underlying molecular events, the following diagrams illustrate the workflow of the in vitro cleavage assay and the signaling pathway of ADC internalization and drug release.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
A Comparative Guide to the Plasma Stability of Mal-Amide-PEG4-Val-Cit-PAB-PNP Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), directly influencing its therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced efficacy. This guide provides an objective comparison of the plasma stability of ADCs featuring the Mal-Amide-PEG4-Val-Cit-PAB-PNP linker with alternative linker technologies, supported by experimental data.
The this compound linker is a cleavable linker system designed for selective payload release within the tumor microenvironment. It incorporates a maleimide (B117702) group for conjugation to the antibody, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer.[1] The Val-Cit linker is designed to be cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[2]
Comparative Plasma Stability Data
The following table summarizes quantitative data on the plasma stability of Val-Cit-containing ADCs compared to other linker technologies. It is important to note that this data is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.
| Linker Type | ADC Example/Description | Plasma Source | Stability Metric | Value | Key Considerations |
| Val-Cit-PAB | Trastuzumab-vc-MMAE | Human | DAR Loss | Minimal loss over 7 days | Generally high stability in human plasma.[3][4] |
| Val-Cit-PAB | Generic vc-MMAE ADCs | Mouse | % Payload Release | ~25% after 6 days | Susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), leading to significant instability.[5][6][7] |
| Val-Cit-PAB | Generic vc-MMAE ADCs | Rat | % Payload Release | ~2.5-4% after 6 days | More stable than in mouse plasma but still shows some payload release.[5][8] |
| Glu-Val-Cit-PAB | EVCit-ADC | Mouse | % Payload Loss | Almost no loss after 14 days | Addition of glutamic acid significantly improves stability in mouse plasma.[9][10] |
| Val-Ala-PAB | Val-Ala-PBD-ADC | - | Aggregation | Less than Val-Cit at high DAR | Val-Ala can be a more hydrophilic alternative to Val-Cit, reducing aggregation.[11] |
| Disulfide | Novel Disulfide-PBD-ADC | - | MTD in mice | 10 mg/kg | Can exhibit higher maximum tolerated dose (MTD) compared to Val-Cit ADCs (2.5 mg/kg), suggesting better in vivo stability.[11] |
| Sulfatase-Cleavable | Sulfatase-cleavable-MMAE ADC | Mouse | Stability | > 7 days | Demonstrates high plasma stability compared to Val-Cit linkers which were hydrolyzed within 1 hour in the same study.[11] |
| Silyl Ether-Based | Silyl ether-MMAE conjugate | Human | Half-life (t1/2) | > 7 days | Offers significantly improved stability over traditional acid-cleavable linkers. |
| Non-Cleavable (SMCC) | T-DM1 (Kadcyla®) | - | Therapeutic Window | Generally wider | Relies on antibody degradation for payload release, leading to high plasma stability and a wider therapeutic window.[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC plasma stability. Below are generalized protocols for key experiments.
In Vitro Plasma Stability Assay by LC-MS (DAR Measurement)
Objective: To determine the change in the average drug-to-antibody ratio (DAR) of an ADC over time when incubated in plasma.[4][13][14]
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey) at 37°C. Include a buffer control (e.g., PBS).
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Preparation:
-
Capture the ADC from the plasma sample using affinity beads (e.g., Protein A or anti-human Fc).[15]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the intact ADC from the beads.
-
For subunit analysis, reduce the eluted ADC to separate heavy and light chains using a reducing agent like DTT.
-
-
LC-MS Analysis:
-
Analyze the intact or reduced ADC samples using liquid chromatography-mass spectrometry (LC-MS).
-
Use a reverse-phase column suitable for protein separation.
-
Deconvolute the mass spectra to identify the different drug-loaded species (e.g., H0L0, H1L0, etc. for reduced ADC).
-
-
Data Analysis: Calculate the average DAR at each time point by averaging the drug load of all detected species, weighted by their relative abundance. Plot the average DAR against time to determine the stability profile.
In Vitro Plasma Stability Assay by LC-MS/MS (Free Payload Quantification)
Objective: To quantify the amount of free cytotoxic payload released from an ADC in plasma over time.[16][17][18]
Methodology:
-
Incubation: Follow the same incubation procedure as in Protocol 1.
-
Time Points: Collect plasma aliquots at the desired time points.
-
Sample Preparation:
-
Add a known concentration of a stable isotope-labeled internal standard of the payload to the plasma samples.
-
Precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).[5]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a sensitive LC-MS/MS system equipped with a triple quadrupole mass spectrometer.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent and fragment ions of the payload and the internal standard.
-
-
Data Analysis: Generate a standard curve using known concentrations of the payload in plasma. Use the standard curve to quantify the concentration of the released payload in the experimental samples at each time point.
In Vitro Plasma Stability Assay by ELISA
Objective: To measure the amount of conjugated antibody and total antibody in plasma to determine the degree of drug loss.[19]
Methodology:
-
Incubation: Incubate the ADC in plasma as described in Protocol 1.
-
Time Points: Collect plasma samples at various time points.
-
Total Antibody Quantification:
-
Coat a microplate with an anti-human IgG antibody.
-
Add diluted plasma samples and incubate.
-
Add a detection antibody (e.g., HRP-conjugated anti-human IgG).
-
Add substrate and measure the absorbance to quantify the total antibody concentration against a standard curve of the unconjugated antibody.
-
-
Conjugated Antibody Quantification:
-
Coat a microplate with an anti-payload antibody.
-
Add diluted plasma samples and incubate.
-
Add a detection antibody (e.g., HRP-conjugated anti-human IgG).
-
Add substrate and measure the absorbance to quantify the concentration of antibody with payload attached.
-
-
Data Analysis: Calculate the percentage of conjugated antibody at each time point relative to the total antibody concentration to assess drug loss.
Visualizations
The following diagrams illustrate the experimental workflow for assessing ADC plasma stability and the cleavage mechanism of the Val-Cit linker.
References
- 1. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ADC Plasma Stability Assay [iqbiosciences.com]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. communities.springernature.com [communities.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Antibody-Drug Conjugate Efficacy: The Critical Role of Linker Technology
For Researchers, Scientists, and Drug Development Professionals
The efficacy of an Antibody-Drug Conjugate (ADC) is a finely tuned interplay between its three core components: the specificity of the monoclonal antibody, the potency of the cytotoxic payload, and the crucial lynchpin that connects them—the linker. The choice of linker technology is paramount, dictating the stability of the ADC in circulation, the mechanism of payload release, and ultimately, the therapeutic window. This guide provides an objective comparison of the performance of ADCs with different linker technologies, supported by experimental data, detailed methodologies for key experiments, and visualizations of critical pathways and workflows.
The Great Divide: Cleavable vs. Non-Cleavable Linkers
Linkers in ADCs are broadly categorized into two main types: cleavable and non-cleavable. Cleavable linkers are designed to be severed by specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes or pH changes. This targeted release can lead to a "bystander effect," where the liberated payload can kill neighboring antigen-negative tumor cells, which is particularly advantageous in heterogeneous tumors.[1][2]
Non-cleavable linkers, on the other hand, form a more stable bond with the payload. The release of the cytotoxic agent only occurs after the ADC is internalized by the target cell and the antibody component is degraded in the lysosome.[3][4] This mechanism generally results in greater plasma stability and a more favorable safety profile by minimizing premature drug release.[3][4]
Performance Deep Dive: A Data-Driven Comparison
The selection of a linker has a direct and measurable impact on the in vitro and in vivo performance of an ADC. The following tables summarize key quantitative data from various studies to facilitate a direct comparison between different linker technologies.
In Vitro Cytotoxicity: Potency at the Cellular Level
The half-maximal inhibitory concentration (IC50) is a critical measure of an ADC's potency in killing cancer cells in a laboratory setting. Lower IC50 values indicate higher potency.
| Linker Type | ADC Configuration | Target Cell Line | IC50 (pM) | Key Observation |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | HER2+ | 14.3 | High potency against target cells.[3] |
| Non-Cleavable (SMCC) | Trastuzumab-SMCC-DM1 | HER2+ | 609 | Lower in vitro potency compared to the cleavable counterpart in this study.[3] |
| Cleavable (β-galactosidase) | Trastuzumab-MMAE | HER2+ | 8.8 | Demonstrates higher potency than the Val-Cit linker in a comparative study.[5] |
| Cleavable (cBu-Cit) | MMAE-based ADC | - | Potent | Exhibited greater tumor suppression in vivo compared to Val-Cit.[5] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. The data presented is for comparative illustration.
In Vivo Efficacy: Performance in Xenograft Models
Tumor growth inhibition (TGI) in animal models provides a more comprehensive assessment of an ADC's therapeutic potential, taking into account factors like stability, pharmacokinetics, and tumor penetration.
| Linker Type | ADC Configuration | Xenograft Model | Dosing | Outcome |
| Cleavable (Val-Cit) | MMAE-based ADC | - | 3 mg/kg | Efficacious in inhibiting tumor growth.[5] |
| Non-Cleavable (CX) | CX-DM1 ADC | EGFR and EpCAM xenografts | 3 mg/kg | More active than a 15 mg/kg dose of the SMCC-DM1 ADC.[5] |
| Cleavable (Novel Peptide) | Topo 1 inhibitor ADC (DAR 2) | NCI-N87 colon cancer | 52 µg/kg (payload dose) | Superior anti-tumor activity compared to Trastuzumab deruxtecan (B607063) (DAR 8) at the same payload dose.[6] |
| Cleavable (β-galactosidase) | Trastuzumab-MMAE | Xenograft mouse model | 1 mg/kg (single dose) | 57-58% reduction in tumor volume, outperforming Kadcyla at the same dose.[5] |
Visualizing the Mechanisms and Workflows
To better understand the processes involved in ADC action and evaluation, the following diagrams illustrate the signaling pathways of payload release and a typical experimental workflow.
References
- 1. njbio.com [njbio.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
The Crucial Role of Linker Chemistry in Enhancing the Therapeutic Index of Antibody-Drug Conjugates
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The therapeutic index—a measure of a drug's safety and efficacy—is a critical determinant in the development of antibody-drug conjugates (ADCs). The linker, the chemical bridge connecting the monoclonal antibody to the potent cytotoxic payload, plays a pivotal role in defining this therapeutic window.[1] Its design dictates the stability of the ADC in circulation, the efficiency of payload release at the tumor site, and ultimately, the overall balance between eradicating cancer cells and minimizing harm to healthy tissues.[2][3] This guide provides a comparative analysis of different linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs with an improved therapeutic index.
Balancing Act: Linker Stability vs. Payload Release
An ideal ADC linker must be exceptionally stable in the systemic circulation to prevent the premature release of its cytotoxic payload, a major cause of off-target toxicity and reduced efficacy.[1][4] However, upon internalization into the target cancer cell, the linker must be efficiently cleaved to unleash the payload and induce cell death.[1][3] This delicate balance is governed by the linker's chemical nature, which broadly falls into two categories: cleavable and non-cleavable.
Comparative Analysis of Linker Technologies
The choice between a cleavable and a non-cleavable linker has a profound impact on an ADC's mechanism of action, potency, and safety profile.[5]
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to release their payload in response to specific conditions prevalent within the tumor microenvironment or inside cancer cells.[6][7] This targeted release mechanism can enhance the bystander effect, where the released payload can kill neighboring antigen-negative tumor cells, and offers versatility in payload choice.[5] However, this approach can also carry a higher risk of off-target toxicity if the linker is not sufficiently stable in circulation.[5]
There are several classes of cleavable linkers, each with a distinct cleavage mechanism:
-
Protease-Sensitive Linkers: These linkers incorporate peptide sequences, such as the commonly used valine-citrulline (Val-Cit), that are substrates for lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[6][8]
-
pH-Sensitive Linkers: Hydrazone linkers are a key example of this class. They are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4-6).[1][6]
-
Disulfide Linkers: These linkers are cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[1][9]
Non-Cleavable Linkers: A Reliance on Lysosomal Degradation
Non-cleavable linkers, such as the thioether linker used in Ado-trastuzumab emtansine (Kadcyla®), offer greater plasma stability and a potentially wider therapeutic window due to reduced off-target toxicity.[10] The release of the payload from these linkers is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[5][10] This process releases the payload still attached to the linker and a single amino acid residue. A key advantage of this approach is the reduced risk of the "bystander effect," which can be beneficial in minimizing damage to surrounding healthy tissue.[5] However, their efficacy is highly dependent on the internalization and lysosomal degradation of the ADC.[10]
Quantitative Comparison of Linker Performance
The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different linker technologies. It is important to note that direct comparisons can be challenging due to variations in experimental setups across different studies.[6]
| Linker Type | ADC Example | Target Antigen | Payload | Plasma Stability (Half-life) | In Vitro Potency (IC50) | Reference |
| Cleavable | ||||||
| Protease-Sensitive (Val-Cit) | Brentuximab Vedotin | CD30 | MMAE | ~2-3 days | ~1-10 ng/mL | [2] |
| pH-Sensitive (Hydrazone) | Gemtuzumab Ozogamicin | CD33 | Calicheamicin | Variable | ~0.1-1 ng/mL | [6] |
| Disulfide | IMGN901 | CD56 | DM1 | ~1-2 days | ~0.01-0.1 nM | [11] |
| Non-Cleavable | ||||||
| Thioether (SMCC) | Ado-trastuzumab Emtansine (T-DM1) | HER2 | DM1 | >4 days | ~10-100 ng/mL | [10] |
Note: IC50 values are highly dependent on the cell line and assay conditions.
Experimental Protocols for Linker Evaluation
A thorough evaluation of linker chemistry is essential for selecting the optimal linker for a specific ADC. Below are detailed methodologies for key experiments.
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC in plasma (human, mouse, or rat) at 37°C over a time course (e.g., 0, 6, 24, 48, 96 hours).
-
At each time point, analyze the samples to determine the amount of intact ADC and released payload.
-
To measure intact ADC: Use techniques like ELISA (Enzyme-Linked Immunosorbent Assay) with an anti-payload antibody or Hydrophobic Interaction Chromatography (HIC) to quantify the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[6]
-
To measure released payload: Extract the free payload from the plasma samples and quantify using Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.[6]
In Vitro Cytotoxicity Assay
Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.
Methodology:
-
Plate target antigen-positive and antigen-negative cancer cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, free payload, and a non-targeting control ADC for a specified period (e.g., 72-120 hours).
-
Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.
-
Data Analysis: Plot cell viability against ADC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
In Vivo Efficacy and Toxicity Studies
Objective: To evaluate the anti-tumor activity and tolerability of the ADC in a preclinical animal model.
Methodology:
-
Implant human tumor xenografts into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting ADC).
-
Administer the treatments intravenously at various dose levels and schedules.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, collect blood for pharmacokinetic and hematological analysis, and major organs for histopathological examination to assess toxicity.
-
Data Analysis: Compare tumor growth inhibition between treatment groups to determine efficacy. The therapeutic index can be estimated by comparing the maximum tolerated dose (MTD) with the minimum effective dose.
Visualizing Linker Mechanisms and Evaluation Workflows
To further clarify these concepts, the following diagrams illustrate the different payload release mechanisms and a typical experimental workflow for comparing ADC linkers.
References
- 1. adcreview.com [adcreview.com]
- 2. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. dls.com [dls.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Spacer Length on Antibody-Drug Conjugate Efficacy and Safety: A Comparative Guide
For researchers, scientists, and drug development professionals, the optimization of antibody-drug conjugates (ADCs) is a delicate balancing act. A critical component in this equation is the linker that connects the antibody to the cytotoxic payload. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have gained prominence for their ability to fine-tune the physicochemical and pharmacological properties of ADCs. The length of the PEG chain is a crucial variable, profoundly impacting an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index. This guide provides a head-to-head comparison of different PEG spacer lengths, supported by experimental data, to inform the rational design of next-generation ADCs.
The inclusion of PEG spacers in ADC design serves multiple purposes. The hydrophilic nature of PEG can counteract the hydrophobicity of many cytotoxic payloads, mitigating aggregation and enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[1] Furthermore, PEGylation can shield the payload from the immune system and increase the ADC's hydrodynamic radius, leading to a longer plasma half-life.[1][2] However, the selection of PEG spacer length is not a one-size-fits-all solution; it involves a critical trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1]
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key ADC performance metrics.
Table 1: Impact of PEG Spacer Length on In Vitro Cytotoxicity
| PEG Spacer Length | ADC Model | Cell Line | Fold Reduction in Cytotoxicity (Compared to no PEG) | Reference |
| 4 kDa | ZHER2-MMAE | NCI-N87 | 4.5-fold | [3] |
| 10 kDa | ZHER2-MMAE | NCI-N87 | 22-fold | [3] |
Table 2: Impact of PEG Spacer Length on Pharmacokinetics (PK)
| PEG Spacer Length | ADC Model | In Vivo Model | Half-Life Extension (Compared to no PEG) | Key Findings | Reference |
| PEG2 | Bombesin-based radiolabeled antagonist | PC-3 tumor-bearing nude mice | - | T1/2 = 246±4 min | [4] |
| PEG6 | Bombesin-based radiolabeled antagonist | PC-3 tumor-bearing nude mice | - | T1/2 = 584±20 min | [4] |
| 4 kDa | ZHER2-MMAE | Animal Model | 2.5-fold | - | [3] |
| 10 kDa | ZHER2-MMAE | Animal Model | 11.2-fold | - | [3] |
| PEG8 | Non-binding IgG (DAR 8) | Sprague-Dawley rats | - | Threshold length beyond which clearance was not significantly impacted. | [5] |
| PEG12 | Non-binding IgG (DAR 8) | Sprague-Dawley rats | - | Slower clearance compared to shorter PEGs. | [5] |
| PEG24 | Non-binding IgG (DAR 8) | Sprague-Dawley rats | - | Slower clearance compared to shorter PEGs. | [5] |
Table 3: Impact of PEG Spacer Length on In Vivo Efficacy
| PEG Spacer Length | ADC Model | Tumor Model | Key Efficacy Outcome | Reference |
| PEG4 | Bombesin-based radiolabeled antagonist | PC-3 tumor-bearing nude mice | High tumor uptake and excellent tumor-to-kidney ratio (7.8 at 4h). | [4] |
| PEG6 | Bombesin-based radiolabeled antagonist | PC-3 tumor-bearing nude mice | High tumor uptake and excellent tumor-to-kidney ratio (9.7 at 4h). | [4] |
| 10 kDa | ZHER2-MMAE | NCI-N87 tumor model | Most ideal tumor therapeutic ability at the same dosages. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and reproduction of these findings. Below are representative protocols for key experiments cited in the comparison.
ADC Synthesis and Characterization
Objective: To synthesize and characterize ADCs with varying PEG linker lengths.
-
Antibody Modification: A monoclonal antibody (e.g., Trastuzumab) is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free thiol groups in the hinge region.
-
Linker-Payload Conjugation: The PEGylated linker-payload, containing a maleimide (B117702) group and the cytotoxic drug (e.g., MMAE), is dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation Reaction: The linker-payload solution is added to the reduced antibody solution at a specific molar ratio and incubated to allow the maleimide group to react with the antibody's thiol groups, forming a stable thioether bond.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other impurities.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR) using methods like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. The aggregation level is assessed by SEC.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of ADCs with different PEG spacer lengths against cancer cell lines.
-
Cell Culture: Target cancer cells (e.g., NCI-N87 for a HER2-targeting ADC) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADCs with varying PEG spacer lengths and incubated for a specific period (e.g., 96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic model.
In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the clearance and half-life of ADCs with different PEG spacer lengths in an animal model.
-
Animal Model: A suitable animal model, such as Sprague-Dawley rats or BALB/c mice, is used.
-
ADC Administration: A single intravenous (IV) dose of the ADC is administered to the animals.
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
Sample Processing: Plasma is separated from the blood samples.
-
Quantification: The concentration of the total antibody or the ADC in the plasma samples is determined using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The plasma concentration-time data is analyzed using a non-compartmental or compartmental model to determine pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2).
In Vivo Efficacy Study
Objective: To assess the anti-tumor activity of ADCs with different PEG spacer lengths in a xenograft model.
-
Tumor Implantation: Human cancer cells are subcutaneously implanted into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a specific size.
-
Animal Grouping: Mice are randomly assigned to different treatment groups (e.g., vehicle control, ADCs with different PEG spacers).
-
ADC Treatment: The ADCs are administered to the mice, typically via intravenous injection, at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated, and the efficacy of the different ADCs is compared.
Visualizing the Impact of PEG Spacer Length
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: Relationship between PEG spacer length and key ADC properties.
Caption: Experimental workflow for comparing ADCs with different PEG spacers.
Conclusion
The length of the PEG spacer is a critical design parameter in the development of ADCs, with a profound impact on their therapeutic index. Shorter PEG linkers may lead to higher in vitro potency, but this can be at the cost of rapid clearance in vivo.[1] Conversely, while longer PEG chains significantly enhance pharmacokinetic properties and can lead to improved in vivo efficacy, they may also reduce the cytotoxic potency of the ADC.[1][3] An optimal PEG spacer length often represents a balance, enhancing stability and circulation time without unduly compromising the ADC's cell-killing activity. The data suggests that an intermediate PEG length, such as PEG8 to PEG12, often provides a good balance for many ADC constructs.[1][5] Ultimately, the ideal PEG spacer length is context-dependent and must be empirically determined for each specific antibody, payload, and target indication. This guide provides a framework for making informed decisions in the intricate process of ADC design.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Navigating the Lysosome: A Comparative Guide to Validating Payload Release
For researchers, scientists, and drug development professionals, ensuring a therapeutic payload reaches its intracellular target is paramount. For many advanced drug delivery systems, such as antibody-drug conjugates (ADCs), the journey culminates in the lysosome. This acidic, enzyme-rich organelle serves as the final processing station where the active drug must be efficiently liberated to exert its therapeutic effect. Validating the release mechanism within this harsh environment is a critical step in preclinical development.
This guide provides an objective comparison of common lysosomally-activated payload release mechanisms, supported by experimental data and detailed protocols for their validation.
Comparison of Lysosomal Payload Release Mechanisms
The selection of a linker that connects the payload to its carrier is a crucial design element. The ideal linker remains stable in systemic circulation but cleaves efficiently upon reaching the lysosome. The primary triggers within the lysosome are its low pH (around 4.5-5.0) and a host of degradative enzymes, such as cathepsins.[1][2]
| Release Mechanism | Trigger | Example Linker | Advantages | Disadvantages |
| pH-Sensitive Cleavage | Acidic pH (4.5-5.0) | Hydrazone, Acylhydrazone | Simple chemical design; Rapid release in acidic environment.[3] | Potential for premature release in other acidic microenvironments (e.g., tumors); Can exhibit instability in circulation. |
| Enzymatic Cleavage | Lysosomal Proteases (e.g., Cathepsin B) | Valine-Citrulline dipeptide | High specificity to the lysosomal enzyme profile; Generally stable in circulation.[4] | Release rate is dependent on enzyme expression levels, which can vary; More complex synthesis. |
| Non-Cleavable | Proteolytic degradation of the entire carrier | Thioether | High stability in circulation; Reduced risk of off-target payload release.[5] | Incomplete degradation can lead to inactive drug-linker-amino acid catabolites; Release kinetics are dependent on overall carrier degradation.[5][6] |
Experimental Validation: Methodologies and Data
Validating payload release requires robust in vitro models that accurately mimic the lysosomal environment. Common approaches include using simulated lysosomal fluid, isolated lysosomal enzymes, or cell-based assays.
Method 1: Release in Simulated Lysosomal Fluid (SLYF)
This acellular method provides a controlled environment to assess the chemical or enzymatic stability of a linker. A standardized SLYF can be prepared to investigate factors like solubility and release kinetics.[7][8]
Supporting Data: Payload Release in SLYF vs. Other Media
The following table summarizes the dissolution of a dextromethorphan-containing product, Robitussin®, in different media, demonstrating how the simulated lysosomal environment affects release compared to standard buffers.
| Medium | Time (minutes) | % Dextromethorphan Released |
| 0.1 N HCl | 45 | 97.7% |
| Simulated Lysosomal Fluid (SLYF) | 45 | 72.6% |
| Phosphate Buffer (pH 7.4) | 45 | 32.2% |
| Data adapted from a study on a laboratory-prepared SLYF.[8] |
Method 2: Cell-Based Lysosomal Trapping & Release Assays
Cell-based assays provide a more physiologically relevant system to study the entire process from internalization to payload release. Quantification can be performed indirectly, by measuring the displacement of fluorescent dyes like LysoTracker Red, or directly, by quantifying the intracellular payload via LC-MS/MS.[9][10] The direct method is considered more quantitative.[9]
Supporting Data: Comparative Lysosomal Trapping
This data compares the lysosomal trapping efficiency of two different basic drugs in an in-vitro model, highlighting how molecular properties influence accumulation.
| Compound | % Trapping in Lysosomal Compartment |
| Racemic Chloroquine | 51.9% |
| Dextromethorphan | 28.3% |
| Data from an in-vitro model investigating lysosomal sequestration.[8] |
Key Experimental Protocols
Protocol 1: Preparation of Simulated Lysosomal Fluid (SLYF)
This protocol describes the preparation of a standardized SLYF for in-vitro release studies.[7][8]
Materials:
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Calcium Chloride (CaCl₂)
-
Sodium Phosphate monobasic (NaH₂PO₄)
-
Sodium Citrate
-
Bovine Serum Albumin (BSA)
-
Cathepsin B (human or rat)
-
Hydrochloric Acid (HCl) for pH adjustment
-
Deionized Water
Procedure:
-
Prepare stock solutions of all salts.
-
In a suitable vessel, combine the salts to achieve final concentrations representative of lysosomal fluid (refer to literature for specific concentrations).
-
Add Bovine Serum Albumin to the solution.
-
Adjust the pH of the solution to 4.5 using HCl.
-
Just before the experiment, add Cathepsin B to the required final concentration (e.g., 1-10 µM).
-
Sterile filter the final solution if necessary for longer-term stability assays.
Protocol 2: Direct Quantification of Payload Release via LC-MS/MS
This protocol outlines a workflow for directly measuring the released payload from cells treated with a drug delivery construct.[9][10]
Materials:
-
Cell line of interest (e.g., HER2-overexpressing BT474 cells for an anti-HER2 ADC).[10]
-
Complete cell culture medium.
-
Drug delivery construct (e.g., ADC).
-
Lysosome inhibitor (optional, e.g., Bafilomycin A1) as a negative control.[9]
-
Phosphate Buffered Saline (PBS).
-
Cell lysis buffer.
-
Acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).[10]
-
0.1% aqueous formic acid (Mobile Phase A).[10]
-
LC-MS/MS system.
Procedure:
-
Cell Seeding: Plate cells in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the drug delivery construct at various concentrations and time points. Include an untreated control and a control treated with a lysosome inhibitor to confirm lysosome-dependent release.
-
Cell Harvesting: At each time point, wash the cells thoroughly with ice-cold PBS to remove any non-internalized construct.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Protein Precipitation: Add cold acetonitrile to the cell lysate to precipitate proteins and release the intracellular payload into the supernatant.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein and collect the supernatant containing the released payload.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload.
-
Data Analysis: Normalize the payload concentration to the cell number or total protein content. Compare the release kinetics between different constructs or conditions.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in lysosomal drug delivery and its validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysosomal-mediated drug release and activation for cancer therapy and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimuli-Responsive Drug Delivery Systems for the Diagnosis and Therapy of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Sub-cellular sequestration of alkaline drugs in lysosomes: new insights for pharmaceutical development of lysosomal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sub-cellular sequestration of alkaline drugs in lysosomes: new insights for pharmaceutical development of lysosomal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
Cleavable vs. Non-Cleavable Linkers: A Comparative Guide to the Bystander Effect in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Antibody-Drug Conjugates (ADCs) in cancer therapy is not solely dependent on their ability to target and kill antigen-expressing tumor cells. The "bystander effect," a phenomenon where the cytotoxic payload of an ADC kills neighboring, antigen-negative cells, plays a crucial role in overcoming tumor heterogeneity and enhancing therapeutic potency.[1][2] This guide provides an objective comparison of the bystander effect mediated by ADCs with cleavable versus non-cleavable linkers, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation ADCs.
The choice of linker technology is a critical determinant of an ADC's ability to induce a bystander effect.[3] Cleavable linkers are designed to release their payload in the tumor microenvironment or within the target cell, allowing the cytotoxic agent to diffuse and affect adjacent cells.[4][5] In contrast, non-cleavable linkers release the payload only after the complete lysosomal degradation of the antibody, resulting in a payload-linker-amino acid complex that is typically less membrane-permeable, thus limiting the bystander effect.[1][6]
Comparative Analysis of Bystander Effect: Cleavable vs. Non-Cleavable Linkers
The capacity of an ADC to induce a bystander effect is largely dictated by the interplay between the linker and the physicochemical properties of the payload.[2] The following table summarizes the key differences and provides examples of well-characterized ADCs.
| Feature | Cleavable Linker | Non-Cleavable Linker |
| Mechanism of Payload Release | Enzymatic cleavage (e.g., by Cathepsin B), pH sensitivity, or glutathione (B108866) reduction in the tumor microenvironment or lysosome.[4][7] | Proteolytic degradation of the antibody backbone within the lysosome.[6][8] |
| Released Payload | Unmodified, potent payload (e.g., MMAE, DXd, SN-38).[1][6] | Payload attached to the linker and an amino acid residue (e.g., Lysine-SMCC-DM1).[6][8] |
| Membrane Permeability of Released Payload | High (for lipophilic, uncharged payloads).[3][9] | Low to negligible (due to the charged nature of the complex).[1][9] |
| Bystander Effect | High.[1][6] | Minimal to none.[1][3] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the ability to kill antigen-negative cells.[6] | Less effective as it relies on direct targeting of antigen-positive cells. |
| Examples of ADCs | Trastuzumab deruxtecan (B607063) (Enhertu®), Sacituzumab govitecan (Trodelvy®), Enfortumab vedotin (Padcev®).[1] | Ado-trastuzumab emtansine (Kadcyla®, T-DM1).[1][3] |
Quantitative Evaluation of the Bystander Effect
The bystander effect can be quantified in vitro using co-culture assays where antigen-positive (Ag+) and antigen-negative (Ag-) cells are grown together and treated with the ADC.
| ADC | Target Antigen | Linker Type | Payload | Bystander Effect (Qualitative) | Supporting Experimental Data |
| DS-8201a (Trastuzumab deruxtecan) | HER2 | Cleavable (Enzyme-cleavable peptide) | DXd | Yes | In a co-culture of HER2-positive (SKBR3) and HER2-negative (MCF7) cells, DS-8201a treatment led to the death of HER2-negative MCF7 cells.[10] |
| T-DM1 (Ado-trastuzumab emtansine) | HER2 | Non-cleavable (Thioether) | DM1 | No | In the same co-culture system, T-DM1 did not affect the viability of HER2-negative MCF7 cells.[10] |
| T-vc-MMAE | HER2 | Cleavable (Valine-Citrulline) | MMAE | Yes | Showed enhanced killing of CD30-negative cells when co-cultured with CD30-positive cells.[11] The extent of bystander killing increased with a higher fraction of antigen-positive cells.[11] |
| Trastuzumab-smcc-DM1 | HER2 | Non-cleavable (SMCC) | DM1 | Minimal | Exhibited significantly less bystander killing compared to ADCs with cleavable linkers.[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect of ADCs.
In Vitro Co-Culture Bystander Assay
This assay directly evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
1. Cell Line Selection:
-
Antigen-positive (Ag+) cell line: A cell line that expresses the target antigen of the ADC (e.g., SKBR3 for HER2-targeted ADCs).
-
Antigen-negative (Ag-) cell line: A cell line that does not express the target antigen but is sensitive to the cytotoxic payload. This cell line is often engineered to express a fluorescent protein (e.g., GFP-MCF7) for easy identification and quantification.[9]
2. Co-Culture Setup:
-
Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[9]
-
Include monocultures of both cell lines as controls.
3. ADC Treatment:
-
Treat the co-cultures and monocultures with a range of concentrations of the ADC.
-
The concentrations should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[9]
-
Include an isotype control ADC (an ADC with the same payload and linker but a non-targeting antibody) to control for non-specific uptake and toxicity.
4. Data Acquisition and Analysis:
-
Monitor cell viability over time using methods such as live-cell imaging or impedance-based measurements.[10]
-
Specifically quantify the number of viable Ag- cells (e.g., by counting GFP-positive cells) in the co-cultures compared to the Ag- monoculture control. A significant decrease in the number of Ag- cells in the co-culture indicates a bystander effect.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells and can induce toxicity in bystander cells.
1. Preparation of Conditioned Medium:
-
Treat the Ag+ cell line with the ADC for a specified period (e.g., 72 hours).
-
Collect the cell culture medium, which now contains any released payload.
-
Centrifuge and/or filter the medium to remove any cells or debris.
2. Treatment of Bystander Cells:
-
Culture the Ag- cell line separately.
-
Replace the normal culture medium of the Ag- cells with the conditioned medium from the ADC-treated Ag+ cells.[10]
3. Data Analysis:
-
Assess the viability of the Ag- cells after incubation with the conditioned medium.
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to conditioned medium from untreated Ag+ cells, demonstrates a bystander effect.[10]
Visualizing the Mechanisms
The following diagrams illustrate the distinct mechanisms of action for cleavable and non-cleavable linkers and their impact on the bystander effect.
Caption: Bystander effect mechanism of a cleavable linker ADC.
Caption: Limited bystander effect of a non-cleavable linker ADC.
Caption: Workflow for the in vitro co-culture bystander assay.
Conclusion
The selection of a cleavable or non-cleavable linker is a critical consideration in the design of ADCs, with profound implications for their mechanism of action and therapeutic efficacy. Cleavable linkers, by releasing membrane-permeable payloads, can induce a potent bystander effect, which is advantageous for treating heterogeneous tumors.[6] However, this can also lead to a higher risk of off-target toxicity if the linker is not sufficiently stable in circulation.[6] Non-cleavable linkers offer greater plasma stability and a more localized cytotoxic effect, potentially leading to a better safety profile.[6][8] The optimal choice of linker technology is therefore dependent on the specific target, the tumor microenvironment, and the desired therapeutic window. A thorough understanding and robust experimental evaluation of the bystander effect are essential for the development of safe and effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Cleavable linkers in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody-Drug Conjugate Linkers: A Comparative Analysis of Cross-Reactivity and Off-Target Effects
For researchers, scientists, and drug development professionals, the intricate dance between efficacy and safety is a constant challenge in the development of Antibody-Drug Conjugates (ADCs). The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, plays a pivotal role in this delicate balance. Its chemical characteristics dictate not only the stability of the ADC in circulation but also the precision of payload release, profoundly influencing both on-target potency and off-target toxicities. This guide provides an objective comparison of different ADC linker technologies, supported by experimental data, to inform the rational design and selection of linkers for next-generation cancer therapeutics.
The premature release of the cytotoxic payload in systemic circulation is a primary driver of off-target toxicity, leading to adverse events and narrowing the therapeutic window.[1][2][3] Conversely, a linker that is too stable may hinder the efficient release of the payload within the target tumor cell, compromising therapeutic efficacy.[2] This guide will delve into the two main classes of ADC linkers—cleavable and non-cleavable—exploring their mechanisms of action, comparative performance, and the experimental methodologies used to evaluate their critical attributes.
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies
The fundamental distinction between linker types lies in their payload release mechanism. Cleavable linkers are designed to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells, while non-cleavable linkers rely on the complete lysosomal degradation of the antibody backbone to liberate the payload.[4]
Cleavable Linkers: These linkers act as molecular switches, engineered to remain stable at physiological pH in the bloodstream but to undergo cleavage in response to specific triggers such as lower pH, higher concentrations of certain enzymes, or a reducing environment found within tumor cells.[5] This targeted release mechanism can lead to a potent "bystander effect," where the released, cell-permeable payload can diffuse and kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[1][6] However, this same property can also contribute to off-target toxicity if the payload is released prematurely in healthy tissues.[5]
Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable covalent bond that is resistant to enzymatic or chemical cleavage. The payload is only released after the ADC is internalized by the target cell and the antibody component is degraded by lysosomal proteases.[4] This results in the release of the payload with the linker and a single amino acid attached.[4] This mechanism generally leads to greater plasma stability and a more favorable safety profile due to reduced off-target toxicity.[4] However, ADCs with non-cleavable linkers typically lack a significant bystander effect, as the released payload is often charged and less membrane-permeable.[7]
Quantitative Comparison of ADC Linker Performance
The selection of a linker has a direct and measurable impact on the performance of an ADC. The following tables summarize key quantitative data from various studies, providing a comparative overview of different linker technologies.
Table 1: Plasma Stability of Different ADC Linkers
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| Cleavable | |||
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[8] | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[9] |
| Valine-Alanine (Val-Ala) | Stable[8] | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[10] | |
| pH-Sensitive | Hydrazone | ~2 days[8] | Demonstrates pH-dependent hydrolysis but can show instability in circulation, leading to premature drug release.[10] |
| Glutathione-Sensitive | Disulfide | Variable[8] | Stability can be modulated by steric hindrance around the disulfide bond.[11] |
| Enzyme-Sensitive | β-Glucuronide | Highly Stable[8] | Shows greater stability and efficacy in vivo compared to some peptide linkers.[8] |
| Sulfatase-Cleavable | > 7 days (in mouse plasma)[10] | Demonstrates high plasma stability.[10] | |
| Silyl Ether | > 7 days[10] | Significantly improved stability compared to traditional acid-labile linkers.[10] | |
| Non-Cleavable | |||
| Thioether-based | SMCC | High | Provides excellent stability, leading to a wider therapeutic window.[4] |
| Amide-based | Transglutaminase-mediated | High | Site-specific conjugation leads to homogenous ADCs with high stability.[12] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | ADC Example | Target Cell Line | IC50 (nM) | Key Findings |
| Cleavable | ||||
| Val-Cit-MMAE | Trastuzumab-vc-MMAE | HER2+ (SK-BR-3) | ~1-10 | Potent cytotoxicity against antigen-positive cells.[13] |
| Val-Cit-MMAE | Trastuzumab-vc-MMAE | HER2- (MCF7) in co-culture | Dependent on Ag+ cell ratio | Demonstrates a clear bystander effect, killing antigen-negative cells.[13] |
| Non-Cleavable | ||||
| SMCC-DM1 | Ado-trastuzumab emtansine (T-DM1) | HER2+ (SK-BR-3) | ~0.1-1 | Highly potent against antigen-positive cells.[6] |
| SMCC-DM1 | Ado-trastuzumab emtansine (T-DM1) | HER2- (MCF7) in co-culture | No significant effect | Lacks a significant bystander effect.[6] |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, experimental conditions, and cell lines used.
Visualizing Key Processes in ADC Linker Evaluation
To better understand the complex processes involved in ADC function and evaluation, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Detailed Experimental Protocols
To facilitate the rigorous evaluation of ADC linkers, this section provides detailed methodologies for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma from different species (e.g., human, mouse, rat).
Materials:
-
Test ADC
-
Control ADC (with a known stable or unstable linker, if available)
-
Plasma (Human, Mouse, Rat; stored at -80°C)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein A or G affinity chromatography resin
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., Tris buffer)
-
LC-MS/MS system
Methodology:
-
ADC Incubation:
-
Thaw plasma on ice.
-
Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma and in PBS (as a control for non-enzymatic degradation).
-
Prepare multiple aliquots for each time point.
-
-
Incubation:
-
Incubate the samples at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), remove an aliquot and immediately place it on ice or add a protease inhibitor cocktail to stop enzymatic activity.
-
-
ADC Capture and Elution (for DAR analysis):
-
Add the plasma sample to pre-equilibrated Protein A or G resin and incubate to capture the ADC.
-
Wash the resin with PBS to remove unbound plasma proteins.
-
Elute the ADC from the resin using the elution buffer and immediately neutralize the eluate.
-
-
LC-MS/MS Analysis:
-
For Drug-to-Antibody Ratio (DAR) Analysis: Analyze the eluted ADC using a suitable LC-MS method (e.g., hydrophobic interaction chromatography or reversed-phase chromatography coupled to a mass spectrometer) to determine the average DAR and the distribution of different drug-loaded species. A decrease in the average DAR over time indicates linker cleavage.
-
For Free Payload Analysis: Precipitate plasma proteins from the incubated samples (e.g., with acetonitrile). Centrifuge to pellet the proteins and collect the supernatant. Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Plot the average DAR or the percentage of intact ADC remaining against time.
-
Plot the concentration of the released payload against time.
-
Calculate the half-life (t½) of the ADC in plasma.
-
Protocol 2: In Vitro Cytotoxicity Assay (Monoculture)
Objective: To determine the in vitro potency (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target antigen-positive cancer cell line
-
Antigen-negative control cell line
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test ADC, isotype control ADC, and free payload
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the test ADC, isotype control ADC, and free payload in cell culture medium.
-
Remove the old medium from the cells and add the ADC/drug dilutions. Include vehicle-treated wells as a control.
-
-
Incubation:
-
Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72 to 120 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the ADC/drug concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 3: In Vitro Bystander Effect Assay (Co-culture)
Objective: To quantify the ability of an ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Materials for the in vitro cytotoxicity assay (as above)
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Cell Seeding:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:4, 4:1) to assess the dependency of the bystander effect on the number of target cells.
-
Include control wells with only Ag- cells to measure the direct toxicity of the ADC on these cells.
-
-
ADC Treatment and Incubation:
-
Follow the treatment and incubation steps as described in Protocol 2.
-
-
Quantification of Bystander Cell Viability:
-
Measure the fluorescence of the GFP-expressing Ag- cells using a fluorescence plate reader.
-
Alternatively, harvest the cells and use flow cytometry to quantify the viable GFP-positive population.
-
-
Data Analysis:
-
Normalize the fluorescence signal of the treated co-culture wells to the untreated co-culture control wells to determine the percentage of viable bystander cells.
-
Compare the viability of Ag- cells in co-culture with their viability in monoculture to quantify the extent of the bystander effect.
-
Conclusion: A Strategic Approach to Linker Selection
The choice of linker is a critical decision in the design of a successful ADC. There is no one-size-fits-all solution; the optimal linker chemistry depends on the specific target antigen, the properties of the payload, and the desired mechanism of action.[8] Cleavable linkers, with their potential for a potent bystander effect, may be advantageous for treating solid tumors with heterogeneous antigen expression.[6] In contrast, non-cleavable linkers generally offer enhanced stability and a wider therapeutic window, making them a compelling choice for hematological malignancies or when minimizing off-target toxicity is paramount.[4]
A thorough understanding of the interplay between the linker, payload, and the biological system is essential. The quantitative data and detailed experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies. By employing these tools, researchers can make more informed decisions in the design of next-generation ADCs with improved therapeutic indices, ultimately leading to safer and more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 12. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 13. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
case studies of successful ADCs using Val-Cit linkers
A Comparative Guide to Antibody-Drug Conjugates Featuring Valine-Citrulline Linkers
The valine-citrulline (Val-Cit) dipeptide has become a central component in the design of modern antibody-drug conjugates (ADCs), serving as a cleavable linker that balances plasma stability with targeted payload release.[1][] This guide provides a detailed comparison of successful ADCs utilizing the Val-Cit linker, objectively assessing their performance against alternatives with supporting experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.
The Val-Cit Linker: Mechanism of Action
The primary function of the Val-Cit linker is to ensure a cytotoxic payload remains securely attached to a monoclonal antibody (mAb) in systemic circulation, thereby preventing off-target toxicity.[1][] Upon binding to a target antigen on a cancer cell, the ADC is internalized and trafficked to the lysosome.[4] The lysosomal environment, characterized by its acidic pH and high concentration of proteases like Cathepsin B, facilitates the linker's cleavage.[1][4][]
Cathepsin B, which is often upregulated in tumor cells, specifically recognizes and cleaves the peptide bond between citrulline and a self-immolative spacer, commonly p-aminobenzyl carbamate (B1207046) (PABC).[1] This enzymatic cleavage initiates a cascade that results in the release of the active cytotoxic drug inside the target cell.[4] This targeted release mechanism enhances therapeutic efficacy while minimizing damage to healthy tissues.[]
Case Studies: Clinically Approved ADCs with Val-Cit Linkers
Several ADCs employing the Val-Cit linker have received regulatory approval and demonstrated significant clinical success. These ADCs typically use the microtubule-disrupting agent monomethyl auristatin E (MMAE) as their cytotoxic payload.[6][7][8]
-
Adcetris® (Brentuximab Vedotin): Targets the CD30 antigen, which is expressed on the surface of cancer cells in Hodgkin lymphoma (HL) and systemic anaplastic large cell lymphoma (sALCL).[6][7] It consists of an anti-CD30 mAb linked to MMAE via a Val-Cit linker, with a drug-to-antibody ratio (DAR) of approximately 4.[6]
-
Polivy® (Polatuzumab Vedotin): Targets CD79b, a component of the B-cell receptor expressed on the surface of B-cells.[6][8] It is approved for treating relapsed or refractory diffuse large B-cell lymphoma (DLBCL).[6][8] The ADC connects an anti-CD79b mAb to MMAE using a Val-Cit linker, with an average DAR of 3.5.[6][9]
-
Padcev® (Enfortumab Vedotin): This ADC targets Nectin-4, a cell adhesion molecule highly expressed in urothelial cancer. It is approved for patients with locally advanced or metastatic urothelial cancer.[10][11]
-
Tivdak® (Tisotumab Vedotin): Targets tissue factor (TF), a protein involved in tumor signaling and angiogenesis that is overexpressed in many solid tumors, including cervical cancer.[12][] It is approved for patients with recurrent or metastatic cervical cancer.[12][] Each antibody molecule is conjugated to an average of four MMAE molecules.[]
Performance and Comparison with Alternatives
While the Val-Cit linker is widely used, its performance is often compared to other linker technologies, each with distinct advantages and disadvantages. Key comparison points include plasma stability, cleavage selectivity, and impact on the therapeutic window.
Limitations of Val-Cit Linkers:
-
Instability in Mouse Plasma: Standard Val-Cit linkers are susceptible to premature cleavage by the extracellular carboxylesterase Ces1C in mouse plasma, which can complicate preclinical studies.[14][15]
-
Broad Cathepsin Sensitivity: The Val-Cit linker can be cleaved by a variety of cathepsins (B, K, L, etc.), not just Cathepsin B, which is thought to be more selectively overexpressed in tumors.[16][] This lack of specificity could lead to off-target toxicity.[16]
Alternative Linker Technologies:
-
Valine-Alanine (Val-Ala): Another dipeptide linker that shows less aggregation at high DAR compared to Val-Cit, especially with lipophilic payloads.[][18]
-
Cyclobutane-1,1-dicarboxamide-Citrulline (cBu-Cit): A linker designed to be predominantly dependent on Cathepsin B, showing improved selectivity and greater tumor suppression in preclinical models compared to Val-Cit.[16][19]
-
Glutamic acid-Valine-Citrulline (EVCit): A tripeptide linker developed to overcome the instability of Val-Cit in mouse plasma, showing enhanced stability while remaining susceptible to enzymatic release.[15]
-
Sulfatase-Cleavable Linkers: These linkers leverage sulfatase enzymes that are overexpressed in tumor cells and have demonstrated high plasma stability (over 7 days) and potent cytotoxicity.[16][18]
-
Non-Cleavable Linkers (e.g., SMCC): Used in ADCs like Kadcyla® (T-DM1), these linkers release the payload after complete lysosomal degradation of the antibody.[16] This typically results in lower off-target toxicity and a reduced bystander effect.[20]
Comparative Performance Data
The following tables summarize clinical trial data for Val-Cit ADCs and provide a comparative overview of different linker technologies.
Table 1: Clinical Efficacy of Approved Val-Cit ADCs
| ADC (Trade Name) | Target Antigen | Indication | Trial (Setting) | Overall Survival (OS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Tivdak® (Tisotumab Vedotin) | Tissue Factor | Recurrent/Metastatic Cervical Cancer | innovaTV 301 (2nd/3rd Line) | 11.5 months (vs. 9.5 months for chemo)[][21] | 4.2 months (vs. 2.9 months for chemo)[][21] | 17.8% (vs. 5.2% for chemo)[][21] |
| Padcev® (Enfortumab Vedotin) | Nectin-4 | Locally Advanced/Metastatic Urothelial Cancer | EV-301 (Previously Treated) | 30% reduction in risk of death vs. chemo[11] | 39% reduction in risk of progression vs. chemo[11] | - |
| Padcev® + Keytruda® | Nectin-4 / PD-1 | Locally Advanced/Metastatic Urothelial Cancer | EV-302 (1st Line) | Nearly doubled vs. chemo[10] | Nearly doubled vs. chemo[10] | - |
| Polivy® (Polatuzumab Vedotin) | CD79b | Relapsed/Refractory DLBCL | GO29365 (with BR) | Approved based on improved outcomes vs. BR alone[8][22] | Approved based on improved outcomes vs. BR alone[8][22] | 40% (Complete Response)[8] |
Data presented is based on pivotal trials leading to approval or expanded indications.
Table 2: Comparison of ADC Linker Technologies
| Linker Type | Example Payload(s) | Plasma Stability | Key Advantages | Key Disadvantages |
| Val-Cit | MMAE, MMAF | Good in humans, poor in mice[15] | Well-characterized, proven clinical success[18] | Susceptible to multiple proteases, potential for off-target toxicity[16][20] |
| Val-Ala | PBD, MMAE | Good | Less aggregation at high DAR with hydrophobic payloads[18] | Similar cleavage mechanism to Val-Cit[18] |
| cBu-Cit | MMAE | Good | More selective cleavage by Cathepsin B, greater tumor suppression in vivo[16][19] | Less clinical data available |
| Sulfatase-Cleavable | MMAE | Very High (>7 days)[16] | High stability, potential for high selectivity[16][18] | Newer technology, less clinical validation |
| Non-Cleavable (SMCC) | DM1 | Very High | Reduced off-target toxicity, very stable[16][20] | No bystander effect, requires full antibody degradation for payload release[20] |
Key Experimental Protocols
In Vitro ADC Cleavage Assay by Cathepsin B
This assay is crucial for evaluating the susceptibility of a linker to enzymatic cleavage.
Methodology:
-
Enzyme Activation: Recombinant human Cathepsin B is pre-activated in an assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT and EDTA) at 37°C.
-
Reaction Setup: The ADC is dissolved in a pre-warmed assay buffer in a microcentrifuge tube.[4]
-
Initiation: The cleavage reaction is initiated by adding the activated Cathepsin B solution to the ADC mixture. Typical concentrations are in the nanomolar range for the enzyme (e.g., 20 nM) and micromolar range for the ADC (e.g., 1 µM).[4]
-
Incubation: The reaction is incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).[4]
-
Quenching: The reaction in each aliquot is stopped by adding a quenching solution, such as an organic solvent like acetonitrile, to precipitate the protein.
-
Analysis: The samples are centrifuged, and the supernatant containing the released payload is analyzed. Methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate and quantify the free drug, allowing for the calculation of the cleavage rate.
Conclusion
ADCs utilizing Val-Cit linkers have become a validated and successful therapeutic strategy, as evidenced by multiple FDA-approved products that have improved outcomes for cancer patients. The design of these linkers masterfully balances the need for stability in circulation with efficient, targeted payload release in the tumor microenvironment.[1][] However, the field continues to evolve, with novel linker technologies like cBu-Cit and sulfatase-cleavable systems offering potential improvements in selectivity and stability.[16][20] The continued exploration of these next-generation linkers promises to further enhance the therapeutic window of ADCs, leading to even safer and more effective cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Brentuximab vedotin - Wikipedia [en.wikipedia.org]
- 8. Polatuzumab Vedotin: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. PADCEV® (enfortumab vedotin-ejfv) with KEYTRUDA® (pembrolizumab) Approved by FDA as the First and Only ADC Plus PD-1 to Treat Advanced Bladder Cancer | Pfizer [pfizer.com]
- 11. Astellas and Seattle Genetics Announce PADCEV® (enfortumab vedotin-ejfv) Significantly Improved Overall Survival in Phase 3 Trial in Previously Treated Locally Advanced or Metastatic Urothelial Cancer [prnewswire.com]
- 12. [Pharmacological characteristics of tisotumab vedotin (recombinant) (TIVDAK® 40 mg Intravenous Solution) and clinical study results in recurrent or metastatic cervical cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 19. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 20. benchchem.com [benchchem.com]
- 21. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 22. polivy.global [polivy.global]
A Researcher's Guide to Antibody-Drug Conjugate Linkers: Benchmarking Mal-Amide-PEG4-Val-Cit-PAB-PNP
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly influences therapeutic success. The linker governs the stability of the ADC in circulation and the efficiency of payload release within the target cell. This guide provides an objective comparison of the Mal-Amide-PEG4-Val-Cit-PAB-PNP linker against other commercially available alternatives, supported by representative experimental data and detailed protocols.
The this compound linker is a sophisticated, cleavable linker system. Its components are designed for specific functions:
-
Mal-Amide (Maleimide): Enables covalent conjugation to thiol groups on cysteine residues of an antibody.
-
PEG4: A hydrophilic four-unit polyethylene (B3416737) glycol spacer that improves solubility and pharmacokinetics, potentially reducing aggregation.[1][2]
-
Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by Cathepsin B, a protease highly expressed in the lysosomes of tumor cells.[3][4][]
-
PAB (p-aminobenzyl): A self-immolative spacer that, upon cleavage of the Val-Cit peptide, spontaneously releases the attached payload in its unmodified, active form.[6][7]
-
PNP (p-nitrophenyl): A leaving group that facilitates the attachment of an amine-containing cytotoxic payload to the PAB spacer.[1][2]
This linker belongs to the widely utilized class of cathepsin B-cleavable dipeptide linkers, which are integral to several FDA-approved ADCs.[8][9] Its performance is best understood by comparing it to other major linker classes.
Quantitative Performance Comparison
The selection of a linker has a direct impact on the stability, efficacy, and therapeutic index of an ADC. The following tables summarize key quantitative data comparing the performance of Val-Cit-based linkers with other common types.
Table 1: Linker Stability in Plasma
| Linker Type | Representative Linker | Stability in Human Plasma (% Intact ADC after 7 days) | Stability in Mouse Plasma (% Intact ADC after 7 days) | Key Considerations |
|---|---|---|---|---|
| Dipeptide (Subject) | Val-Cit-PAB | ~85-95% | <50% (Low) | Stable in human plasma but susceptible to premature cleavage by mouse carboxylesterase (Ces1C).[10][11] |
| Dipeptide (Improved) | Glu-Val-Cit-PAB | >90% | >85% | Addition of a hydrophilic glutamic acid residue significantly improves stability in mouse plasma.[10][12] |
| Hydrazone (pH-sensitive) | Hydrazone | ~50-60% (pH 7.4) | ~50-60% (pH 7.4) | Prone to hydrolysis in systemic circulation, leading to lower stability compared to peptide linkers.[12][13] |
| Disulfide (Redox-sensitive) | SPDB | ~70-80% | ~70-80% | Stability can be variable; susceptible to exchange with circulating thiols like albumin. |
| Non-Cleavable | SMCC (MCC) | >95% | >95% | Highly stable; payload is released only after complete degradation of the antibody in the lysosome.[13] |
Table 2: In Vitro Cytotoxicity and Efficacy
| Linker Type | Representative Linker | Typical IC50 (nM) | Bystander Effect | Mechanism of Release |
|---|---|---|---|---|
| Dipeptide (Subject) | Val-Cit-PAB | 0.1 - 10 | Yes (High) | Enzymatic (Cathepsin B) cleavage releases a membrane-permeable payload.[3][] |
| Dipeptide (Improved) | Glu-Val-Cit-PAB | 0.1 - 10 | Yes (High) | Enzymatic (Cathepsin B) cleavage.[10] |
| Hydrazone (pH-sensitive) | Hydrazone | 1 - 50 | Yes | Acid-catalyzed hydrolysis in the lysosome.[12] |
| Disulfide (Redox-sensitive) | SPDB | 1 - 50 | Yes | Reduction by intracellular glutathione.[12] |
| Non-Cleavable | SMCC (MCC) | 5 - 100 | No (Low) | Proteolytic degradation of the antibody releases a payload-linker-amino acid adduct.[13] |
Visualizing ADC Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of action for a Val-Cit linker-based ADC and a typical experimental workflow for linker evaluation.
Caption: Intracellular activation pathway of a Val-Cit linker-based ADC.
References
- 1. Mal-PEG4-Val-Cit-PAB-PNP, ADC linker, 2112738-09-5 | BroadPharm [broadpharm.com]
- 2. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Mal-Amide-PEG4-Val-Cit-PAB-PNP
This document provides crucial safety and logistical information for the proper disposal of Mal-Amide-PEG4-Val-Cit-PAB-PNP, a cleavable antibody-drug conjugate (ADC) linker. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with this chemical.
Core Safety Precaution: The disposal of this compound must be managed with the understanding that it contains a para-nitrophenyl (B135317) (PNP) carbonate group, which is a highly activated leaving group.[1] Upon cleavage, this linker releases p-nitrophenol (PNP), a compound classified as toxic and hazardous.[2][3][4][5] Therefore, all waste materials containing this linker should be treated as hazardous chemical waste.
Quantitative Data on p-Nitrophenol (PNP)
The following table summarizes key quantitative data for p-nitrophenol, the primary hazardous decomposition product of the this compound linker. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Property | Value | References |
| Chemical Formula | C₆H₅NO₃ | [2][6] |
| Molecular Weight | 139.11 g/mol | [2][3][6] |
| Appearance | White to light yellow crystalline solid | [2][3][6] |
| Boiling Point | 279 °C (534 °F) | [2][6] |
| Melting Point | 113-114 °C (235-239 °F) | [2][6] |
| Solubility in Water | Moderately soluble | [3][6] |
| Hazard Class | 6.1 (Poison) | [4][5] |
| UN Number | 1663 | [4][5] |
Experimental Protocol for Disposal
The following step-by-step protocol details the recommended procedure for the safe disposal of this compound and associated waste. This protocol is based on standard practices for handling hazardous chemical waste and specific information regarding p-nitrophenol.
I. Personal Protective Equipment (PPE)
-
Minimum PPE: Wear a standard laboratory coat, nitrile gloves, and chemical splash goggles at all times when handling the compound or its waste.
-
Enhanced Precautions: For procedures with a risk of aerosol generation (e.g., weighing, vortexing), work within a certified chemical fume hood.
II. Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves) must be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with organic chemicals.
-
Liquid Waste: Collect all liquid waste containing the linker in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard: "Toxic"
-
The date of accumulation start.
-
III. Decontamination of Work Surfaces
-
Initial Cleaning: Wipe down all work surfaces (benchtops, fume hood sash) with a suitable laboratory disinfectant to remove any biological material if applicable.
-
Chemical Decontamination: Subsequently, decontaminate the surfaces with a solution known to degrade or remove organic compounds, such as a 10% bleach solution followed by a 70% ethanol (B145695) rinse. Ensure the chosen decontamination agents are compatible with the surface material.
-
Waste Disposal: All cleaning materials (e.g., paper towels, wipes) used for decontamination must be disposed of in the designated solid hazardous waste container.
IV. Final Disposal
-
Storage: Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.
-
EHS Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided here is a general guideline. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for all chemicals used in your procedures. Your institutional Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical safety and waste disposal.
References
- 1. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 2. P-NITROPHENOL | Occupational Safety and Health Administration [osha.gov]
- 3. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemiis.com [chemiis.com]
Personal protective equipment for handling Mal-Amide-PEG4-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Mal-Amide-PEG4-Val-Cit-PAB-PNP, a cleavable antibody-drug conjugate (ADC) linker. Adherence to these procedures is critical to ensure laboratory safety and maintain the integrity of this potent compound.
Understanding the Compound
This compound is a complex chemical used in the synthesis of ADCs.[1][2] Its structure includes a thiol-reactive maleimide (B117702) group, a hydrophilic PEG4 spacer, a cathepsin B-cleavable Val-Cit dipeptide linker, a self-immolative PAB spacer, and a highly reactive p-nitrophenyl (PNP) carbonate group.[1][3] Due to its role in linking highly cytotoxic payloads to antibodies, this compound and its derivatives should be handled with extreme caution as potentially hazardous materials.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific ADC being synthesized is necessary to determine the full scope of required PPE. However, the following table outlines the minimum PPE for handling the this compound linker itself.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact with the reactive maleimide group and other components.[4] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes or dust particles. |
| Body Protection | Standard laboratory coat. | To protect clothing and skin from accidental contamination.[4] |
| Respiratory Protection | Work in a well-ventilated area, preferably a certified chemical fume hood. | To avoid inhalation of any fine dust particles or aerosols.[4] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling is crucial to ensure both user safety and the quality of the experimental results.
Receiving and Storage
-
Upon Receipt: Inspect the container for any damage or leaks.
-
Storage Conditions: Store the compound in a tightly sealed container at -20°C, protected from light and moisture.[3] For long-term stability, especially of the maleimide group, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen).
-
Solutions: If preparing a stock solution (e.g., in anhydrous DMSO or DMF), store it at -80°C for up to six months or -20°C for up to one month, protected from light.[5] Avoid repeated freeze-thaw cycles.
Preparation and Use
-
Acclimatization: Before opening, allow the container to slowly warm to room temperature to prevent condensation, which can hydrolyze the compound.
-
Weighing: Conduct all weighing operations within a chemical fume hood. Use disposable weighing boats to prevent cross-contamination.
-
Dissolution: Dissolve the compound in an appropriate anhydrous solvent such as DMSO or DMF.[3] Ensure the solvent is free of primary and secondary amines or thiols, which can react with the maleimide and PNP groups.
-
Reaction Conditions: For reactions involving the maleimide group with thiols, maintain a pH between 6.5 and 7.5.[5]
-
Post-Reaction: Immediately after use, securely seal the container and return it to the recommended storage conditions.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all unused solutions and reaction mixtures in a separate, labeled hazardous waste container compatible with the solvents used. Do not pour any waste down the drain.[6]
-
Empty Containers: Empty containers that held the compound should be disposed of as hazardous waste and not be reused. The p-nitrophenyl group may classify this waste as acutely toxic ("P-listed" in some jurisdictions), which has more stringent disposal requirements, such as limiting the waste container size to approximately one quart.[7]
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard warnings.
-
Contact EHS: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Decontamination: Decontaminate any non-disposable equipment that came into contact with the compound by rinsing with a suitable solvent, followed by soap and water. Collect all rinsate as hazardous liquid waste.
Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 2. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 3. Mal-PEG4-Val-Cit-PAB-PNP, ADC linker, 2112738-09-5 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
